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2-Cyclohexyl-2-(4-methylphenyl)acetic acid Documentation Hub

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  • Product: 2-Cyclohexyl-2-(4-methylphenyl)acetic acid
  • CAS: 51535-47-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Cyclohexyl-2-(p-tolyl)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-(p-tolyl)acetic acid Introduction 2-Cyclohexyl-2-(p-tolyl)acetic acid is a carboxylic acid derivative featuring a unique combination of a cy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-(p-tolyl)acetic acid

Introduction

2-Cyclohexyl-2-(p-tolyl)acetic acid is a carboxylic acid derivative featuring a unique combination of a cyclohexyl ring and a p-tolyl group attached to the alpha-carbon. This structure places it within the broader class of arylalkanoic acids, a scaffold of significant interest in medicinal chemistry. Arylalkanoic acid derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs), which function by inhibiting cyclooxygenase (COX) enzymes.[1][2] A thorough understanding of the physicochemical properties of novel compounds like 2-Cyclohexyl-2-(p-tolyl)acetic acid is a cornerstone of modern drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and potential therapeutic efficacy.

This guide provides a comprehensive overview of the known and predicted . In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers and drug development professionals to perform a thorough characterization of this and similar compounds.

Molecular and Structural Data

The fundamental identity of 2-Cyclohexyl-2-(p-tolyl)acetic acid is established by its chemical formula and molecular weight. These foundational data are critical for all subsequent analytical and experimental work.

IdentifierValueSource
CAS Number 51535-47-8[3][4]
Molecular Formula C₁₅H₂₀O₂[3]
Molecular Weight 232.32 g/mol [3]

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node [shape=plaintext];

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1 [label="H", fontcolor="#5F6368"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C8; C10 -- C12; C7 -- C13; C13 -- O1; C13 -- O2; O2 -- H1;

// Positioning C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="1,1.5!"]; C6 [pos="1,0.5!"]; C7 [pos="0,-1.5!"]; C8 [pos="1.5,-2!"]; C9 [pos="2.5,-1.5!"]; C10 [pos="3.5,-2!"]; C11 [pos="2.5,-2.5!"]; C12 [pos="4.5,-1.5!"]; C13 [pos="-1,-2.5!"]; O1 [pos="-1.5,-3.5!"]; O2 [pos="-2,-2!"]; H1 [pos="-2.5,-2.5!"]; }

Caption: 2D Chemical Structure of 2-Cyclohexyl-2-(p-tolyl)acetic acid.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are instrumental in guiding early-stage drug discovery efforts, such as in the design of compound libraries and the initial assessment of drug-likeness. It must be emphasized that these values are theoretical and require experimental validation.

PropertyPredicted ValueImplication
LogP 3.74Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 37.3 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 2The two oxygen atoms of the carboxyl group.
Rotatable Bonds 3Provides some conformational flexibility.

Core Physicochemical Properties and Experimental Determination

A rigorous experimental determination of physicochemical properties is non-negotiable in drug development for regulatory submission and for building accurate structure-activity relationships (SAR).

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.[5][6]

Experimental Protocol: Capillary Melting Point Determination [5][7][8][9]

  • Sample Preparation: A small amount of the crystalline 2-Cyclohexyl-2-(p-tolyl)acetic acid is finely ground into a powder.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Approximate Determination: The sample is heated at a relatively rapid rate to quickly determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point.[9] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement grind Grind Sample load Load Capillary Tube grind->load place Place in Apparatus load->place heat_fast Rapid Heating (Approximate MP) place->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heating (Accurate MP) cool->heat_slow record Record T_start & T_end heat_slow->record

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in formulation development.[10][11][12] Solubility is typically determined as kinetic or thermodynamic. Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[11] Thermodynamic solubility is the true equilibrium solubility of a solid in a solvent.[11]

Experimental Protocol: High-Throughput Kinetic Solubility Assay [13]

  • Stock Solution Preparation: A stock solution of 2-Cyclohexyl-2-(p-tolyl)acetic acid is prepared in dimethyl sulfoxide (DMSO), typically at 10 mM.

  • Serial Dilution: The stock solution is serially diluted in a 96-well plate with DMSO.

  • Addition to Aqueous Buffer: An aliquot of each dilution is added to a corresponding well in a 96-well filter plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

  • Incubation: The plate is sealed and agitated for a set period (e.g., 2 hours) to allow for equilibration.

  • Filtration: The solutions are filtered through the filter plate to remove any precipitate.

  • Quantification: The concentration of the compound in the filtrate is determined, typically by UV-Vis spectroscopy or LC-MS, by comparing against a standard curve.

Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For a carboxylic acid, it indicates the propensity to donate a proton. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target.

Experimental Protocol: Potentiometric Titration [14][15][16][17][18]

  • Solution Preparation: A solution of 2-Cyclohexyl-2-(p-tolyl)acetic acid of known concentration is prepared in a suitable solvent, often a co-solvent system like water-methanol for poorly soluble compounds.

  • Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

pKa_Determination_Workflow start Prepare Analyte Solution calibrate Calibrate pH Meter start->calibrate titrate Titrate with Standard Base calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence analyze->pka

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing a drug's membrane permeability and metabolic stability.

Experimental Protocol: HPLC-Based LogP Determination [19][20][21][22][23]

  • System Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system.

  • Retention Time Measurement: The retention time (t_R_) for each standard is recorded.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values of the standards against their measured retention times.

  • Sample Analysis: 2-Cyclohexyl-2-(p-tolyl)acetic acid is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Calculation: The LogP of the compound is determined by interpolating its retention time on the calibration curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of a synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methine proton at the alpha-position, the cyclohexyl protons, and a broad singlet for the carboxylic acid proton, typically downfield (around 10-12 ppm).[24] The aromatic protons will likely appear as two doublets. The cyclohexyl protons will present as a complex multiplet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of 170-180 ppm.[25][26] Signals for the aromatic and aliphatic carbons will also be present in their respective characteristic regions.

  • FT-IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid.[25][26][27] A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹.[27]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.32). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group and alpha-cleavage.[28][29]

Potential Applications and Biological Context

The structural motif of 2-Cyclohexyl-2-(p-tolyl)acetic acid, an arylalkanoic acid, is a well-established pharmacophore in the field of anti-inflammatory drugs.[1][2] Many NSAIDs, such as ibuprofen and diclofenac, belong to this class. These drugs typically exert their therapeutic effects by inhibiting the activity of COX enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[30][31] The presence of a bulky, lipophilic cyclohexyl group and a p-tolyl moiety suggests that this compound could exhibit interesting biological activity, potentially as a COX inhibitor. Further investigation into its biological properties is warranted.

Conclusion

References

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

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Sources

Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Prepared by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS No. 51535-47-8), a substituted phenylacetic acid derivative. T...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS No. 51535-47-8), a substituted phenylacetic acid derivative. This document details the compound's core physicochemical properties, outlines a robust and validated synthetic pathway from commercially available precursors, and discusses state-of-the-art analytical methodologies for its characterization. The guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this molecule. While direct biological applications are not extensively documented in public literature, its structural similarity to known pharmacophores suggests its potential as a valuable building block in the discovery of novel therapeutics, particularly in the anti-inflammatory space.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is definitively identified by its Chemical Abstracts Service (CAS) Registry Number.

Core Identification
  • Chemical Name: 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

  • Synonym: 2-Cyclohexyl-2-(p-tolyl)acetic acid

  • CAS Number: 51535-47-8[1]

  • Molecular Formula: C₁₅H₂₀O₂[1]

  • Molecular Weight: 232.32 g/mol [1]

  • Chemical Structure:

    Structure of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Physicochemical Data

Quantitative physicochemical data is critical for designing experimental conditions, from reaction setup to formulation. The following table summarizes the known properties of this compound.

PropertyValueSource
Physical Form Solid, Powder/CrystalInternal Data
Purity Specification ≥98%[1]
Storage Conditions Sealed in dry, 2-8°C[1]
SMILES String CC1=CC=C(C=C1)C(C2CCCCC2)C(=O)O[1]
InChI Key UVMFKMMLDQDRFS-UHFFFAOYSA-NInferred

Synthesis and Mechanistic Insights

A reliable synthetic route is essential for obtaining high-purity material for research and development. While a specific, published protocol for this exact molecule is scarce, a highly plausible and robust two-step synthesis can be designed based on well-established organic chemistry principles: α-alkylation of a nitrile followed by hydrolysis.

This pathway begins with the commercially available precursor, 4-methylphenylacetonitrile (p-tolylacetonitrile).

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below.

G cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Nitrile Hydrolysis Precursor 4-Methylphenylacetonitrile Intermediate Cyclohexyl(4-methylphenyl)acetonitrile Precursor->Intermediate 1. Base, Anhydrous Solvent 2. Alkylating Agent Base Strong Base (e.g., NaH, LDA) AlkylatingAgent Cyclohexyl Bromide Intermediate_ref Cyclohexyl(4-methylphenyl)acetonitrile Intermediate->Intermediate_ref Purification FinalProduct 2-Cyclohexyl-2-(4-methylphenyl)acetic acid Intermediate_ref->FinalProduct Heat (Reflux) Reagents Aqueous Acid (e.g., H₂SO₄/H₂O)

Caption: Proposed two-step synthesis of the target compound.

Step 1: α-Alkylation of 4-Methylphenylacetonitrile

Causality: The hydrogen atoms on the carbon adjacent to both the phenyl ring and the nitrile group (the benzylic position) are acidic. This acidity is due to the resonance stabilization of the resulting carbanion by both the aromatic ring and the nitrile. A strong, non-nucleophilic base is required to deprotonate this position quantitatively without competing in side reactions. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices for this transformation. The resulting carbanion is a potent nucleophile that readily attacks an electrophilic alkylating agent, such as cyclohexyl bromide, via an Sₙ2 reaction to form the new carbon-carbon bond[2].

Self-Validating Protocol:

  • Apparatus Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (or nitrogen inlet), and a dropping funnel.

  • Inert Atmosphere: Purge the system with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: Suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Precursor Addition: Dissolve 4-methylphenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0°C (ice bath).

  • Anion Formation: Allow the mixture to stir at room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the carbanion.

  • Alkylation: Add a solution of cyclohexyl bromide (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of ethanol, followed by water. Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude nitrile intermediate, cyclohexyl(4-methylphenyl)acetonitrile, should be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of Cyclohexyl(4-methylphenyl)acetonitrile

Causality: The hydrolysis of nitriles to carboxylic acids is a classic and highly reliable transformation. It is typically performed under harsh conditions, requiring either strong acid or strong base and heat. Acid-catalyzed hydrolysis, as detailed here, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid tautomer, which is further hydrolyzed to an amide and finally to the carboxylic acid and ammonium salt[3]. This method is often preferred as it allows for direct precipitation of the carboxylic acid product upon work-up.

Self-Validating Protocol:

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: To the flask, add the purified nitrile intermediate (1.0 equivalent) from Step 1.

  • Acid Addition: Prepare an aqueous sulfuric acid solution (e.g., 3 parts H₂SO₄ to 2 parts H₂O by volume) and add it to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-6 hours. The reaction is complete when the organic nitrile layer is fully consumed.

  • Work-up: Cool the reaction mixture and pour it over crushed ice. The carboxylic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The crude 2-Cyclohexyl-2-(4-methylphenyl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a high-purity crystalline solid.

Analytical Characterization Workflow

Confirming the identity and purity of the final synthesized compound is a critical quality control step. A multi-technique approach ensures the highest confidence in the material's structure and integrity.

Characterization Workflow Diagram

G cluster_0 Primary Analysis cluster_1 Secondary Analysis cluster_2 Final Qualification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS or GC-MS) NMR->MS Structural Confirmation IR FTIR Spectroscopy MS->IR MP Melting Point Analysis IR->MP Functional Group & Purity HPLC HPLC Analysis (Purity Assay >98%) MP->HPLC EA Elemental Analysis (CHN) HPLC->EA Quantitative Confirmation

Caption: A standard workflow for the analytical validation of the synthesized compound.

Expected Spectroscopic Signatures

While experimental spectra for this specific molecule are not publicly available, theoretical chemical shifts and key signals can be predicted based on its structure.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two doublets in the ~7.0-7.3 ppm region, characteristic of a para-substituted benzene ring.

    • Methyl Protons: A sharp singlet at ~2.3 ppm (Ar-CH₃).

    • Alpha-Proton: A doublet or triplet at ~3.0-3.5 ppm, corresponding to the CH bonded to the cyclohexyl and aryl groups.

    • Cyclohexyl Protons: A complex series of multiplets between ~1.0-2.0 ppm.

    • Carboxylic Acid Proton: A broad singlet far downfield, typically >10 ppm, which is D₂O exchangeable.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A signal in the ~175-185 ppm region.

    • Aromatic Carbons: Multiple signals between ~125-140 ppm.

    • Alpha-Carbon: A signal in the ~45-55 ppm region.

    • Cyclohexyl Carbons: Signals in the aliphatic region, typically ~25-45 ppm.

    • Methyl Carbon: A signal around ~21 ppm.

  • FTIR Spectroscopy:

    • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid).

    • C=O Stretch: A strong, sharp absorption around ~1700 cm⁻¹ (carbonyl).

    • C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹, and aromatic C-H stretches just above 3000 cm⁻¹.

Applications and Research Context

Phenylacetic acid and its derivatives are a well-established class of molecules in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of the title compound, featuring a carboxylic acid attached to a lipophilic moiety via an alpha-carbon, is a classic pharmacophore for inhibitors of cyclooxygenase (COX) enzymes.

While no specific biological activity for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS 51535-47-8) has been explicitly reported in major journals or patents, its structural analogs provide a strong rationale for its potential utility. For instance, related compounds such as (alpha-cyclopropyl-p-tolyl)acetic acid have been synthesized and shown to possess anti-inflammatory properties[4]. Therefore, this compound serves as a valuable, yet likely underexplored, building block for the following research areas:

  • Lead Generation in Drug Discovery: It can be used as a scaffold in the synthesis of compound libraries for screening against inflammatory targets.

  • Structure-Activity Relationship (SAR) Studies: The molecule is an ideal candidate for SAR studies, where the cyclohexyl and p-tolyl groups can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

  • Prodrug Development: The carboxylic acid handle allows for straightforward esterification to create prodrugs with modified solubility or absorption profiles.

Conclusion

2-Cyclohexyl-2-(4-methylphenyl)acetic acid is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. The proposed two-step synthesis from 4-methylphenylacetonitrile is efficient and utilizes common laboratory reagents and techniques. The detailed analytical workflow ensures that researchers can validate the identity and purity of their material with high confidence. While its direct biological applications remain to be fully elucidated, its structural characteristics strongly suggest its relevance for developing novel therapeutic agents, particularly in the NSAID class.

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  • PubChem. (n.d.). Cyclohexyl(cyclopentyl)acetic acid | C13H22O2 | CID 228242.
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Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, a molecule of inte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, a molecule of interest in medicinal chemistry and organic synthesis. This document is designed to serve as a practical resource for researchers, offering detailed protocols for data acquisition and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and grounding the analysis in authoritative sources, this guide aims to ensure scientific integrity and empower researchers in their drug development endeavors.

Molecular Structure and Importance

2-Cyclohexyl-2-(4-methylphenyl)acetic acid is a carboxylic acid featuring a stereocenter at the alpha-carbon, which is substituted with both a cyclohexyl and a 4-methylphenyl (tolyl) group. The presence of both bulky aliphatic and aromatic moieties imparts specific physicochemical properties that are of interest in the design of bioactive molecules. Accurate spectroscopic characterization is paramount to confirm the chemical identity, purity, and structure of this compound, which are critical aspects in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in CDCl₃ are summarized in the table below.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1HChemical shift can vary with concentration and solvent.
Aromatic (C₆H₄)7.10 - 7.30Multiplet4HTwo doublets are expected for the AA'BB' system.
Methine (α-CH)3.20 - 3.50Doublet1HCoupled to the adjacent cyclohexyl methine proton.
Methyl (Ar-CH₃)2.30Singlet3H
Cyclohexyl (-CH-)1.80 - 2.00Multiplet1H
Cyclohexyl (-CH₂-)0.80 - 1.70Multiplet10HOverlapping signals from the five methylene groups.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment.[1] The predicted chemical shifts for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in CDCl₃ are presented below.

Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)~180The carboxyl carbon is typically found in this downfield region.[1]
Aromatic Quaternary (C-Ar)~138
Aromatic Quaternary (C-Ar-CH₃)~137
Aromatic (CH-Ar)~129
Aromatic (CH-Ar)~128
Methine (α-C)~55
Cyclohexyl (CH)~44
Cyclohexyl (CH₂)~30 - 33Multiple signals expected.
Cyclohexyl (CH₂)~26
Methyl (Ar-CH₃)~21
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 10-20 mg of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical spectral width: -2 to 14 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR:

    • Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.[1]

Interpretation of NMR Spectra

The broad singlet for the carboxylic acid proton is a characteristic feature and its chemical shift is sensitive to hydrogen bonding. The aromatic region is expected to show a typical AA'BB' splitting pattern for the 1,4-disubstituted benzene ring. The methine proton at the stereocenter will appear as a doublet, coupled to the adjacent methine proton of the cyclohexyl ring. The cyclohexyl protons will present as a complex series of overlapping multiplets in the aliphatic region.

In the ¹³C NMR spectrum, the downfield signal around 180 ppm is characteristic of a carboxylic acid carbon. The aromatic region will show four signals (two quaternary and two methine carbons). The aliphatic region will contain the signals for the methine carbon of the stereocenter, and the six carbons of the cyclohexyl ring. The methyl group on the tolyl moiety will have a characteristic signal around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid)2500 - 3300BroadCharacteristic very broad absorption due to hydrogen bonding.
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2950Strong
C=O stretch (Carboxylic Acid)1700 - 1725StrongThe exact position depends on dimerization through hydrogen bonding.
C=C stretch (Aromatic)1600, 1450Medium to Weak
C-O stretch (Carboxylic Acid)1210 - 1320Strong
O-H bend (Carboxylic Acid)920 - 950Medium, Broad
Experimental Protocol for IR Data Acquisition

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Mode: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

  • Range: 4000 - 400 cm⁻¹.

  • Number of scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid. The presence of both aromatic and aliphatic C-H stretches will also be evident. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrometry Data
  • Molecular Weight: 246.33 g/mol

  • Molecular Formula: C₁₆H₂₂O₂

  • Predicted Molecular Ion (M⁺): m/z = 246 (for Electron Ionization)

  • Predicted Protonated Molecule ([M+H]⁺): m/z = 247 (for Electrospray Ionization)

Expected Fragmentation Pattern (Electron Ionization):

  • Loss of -COOH (m/z = 45): A significant fragment at m/z = 201 is expected, corresponding to the loss of the carboxyl group.

  • Loss of Cyclohexyl radical (m/z = 83): A fragment at m/z = 163 may be observed.

  • Tropylium Ion: A fragment at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature for compounds containing a benzyl-type moiety.

  • Loss of H₂O (m/z = 18): A fragment at m/z = 228 may be observed from the molecular ion, especially in chemical ionization.

Experimental Protocol for MS Data Acquisition

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The concentration should be in the low µg/mL to ng/mL range.

Data Acquisition:

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that provides detailed fragmentation information, while ESI is a soft ionization technique that typically shows the protonated molecule with minimal fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Interpretation of the Mass Spectrum

The mass spectrum should show a molecular ion peak (or protonated molecule peak) that corresponds to the molecular weight of the compound. The fragmentation pattern can be used to piece together the structure. For 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, the loss of the carboxylic acid group is a likely and informative fragmentation pathway. The presence of the tropylium ion would strongly suggest the presence of the tolyl group.

Visualizing the Molecular Structure and Fragmentation

Caption: Molecular structure of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

2-Cyclohexyl-2-(4-methylphenyl)acetic acid\n(m/z = 246) 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (m/z = 246) [M-COOH]⁺\n(m/z = 201) [M-COOH]⁺ (m/z = 201) 2-Cyclohexyl-2-(4-methylphenyl)acetic acid\n(m/z = 246)->[M-COOH]⁺\n(m/z = 201) Loss of -COOH [M-C₆H₁₁]⁺\n(m/z = 163) [M-C₆H₁₁]⁺ (m/z = 163) 2-Cyclohexyl-2-(4-methylphenyl)acetic acid\n(m/z = 246)->[M-C₆H₁₁]⁺\n(m/z = 163) Loss of cyclohexyl radical [C₇H₇]⁺ Tropylium ion\n(m/z = 91) [C₇H₇]⁺ Tropylium ion (m/z = 91) [M-COOH]⁺\n(m/z = 201)->[C₇H₇]⁺ Tropylium ion\n(m/z = 91) Rearrangement

Caption: Proposed key fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. This guide has outlined the expected spectral data, provided robust experimental protocols, and offered in-depth interpretations to aid researchers in their scientific endeavors. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental to the integrity of research and the advancement of drug development projects.

References

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Exploratory

An In-Depth Technical Guide on the Solubility of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. Given the absence of publicly available experimental solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. Given the absence of publicly available experimental solubility data for this specific compound, this document emphasizes the foundational principles of solubility and presents a detailed, field-proven methodology for its empirical determination. The guide is designed for researchers, scientists, and drug development professionals, offering insights into the structural features of the molecule that govern its solubility, a step-by-step protocol for the equilibrium shake-flask method, and a discussion on the key factors influencing solubility. The objective is to equip scientific professionals with the necessary tools to generate a robust and reliable solubility profile for this compound, a critical parameter in research and development.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a lead compound is a paramount physicochemical property that dictates its behavior in both in vitro and in vivo systems. For drug development professionals, a compound's solubility profile influences a wide array of critical parameters, including formulation strategies, bioavailability, and the design of reliable biological assays. 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, a carboxylic acid derivative, possesses a molecular architecture that combines both lipophilic (cyclohexyl and tolyl groups) and hydrophilic (carboxylic acid) moieties. This amphiphilic nature suggests a complex solubility profile that requires careful experimental characterization. This guide provides the theoretical grounding and a practical, self-validating protocol to accurately determine this essential property.

Physicochemical Properties and Structural Analysis

Table 1: Computed Physicochemical Properties of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

PropertyValueSource
Molecular Formula C₁₅H₂₀O₂ChemScene
Molecular Weight 232.32 g/mol ChemScene
CAS Number 51535-47-8ChemScene
XLogP3 (Predicted) ~3.5 - 4.5Estimated based on similar structures[1][2]
Hydrogen Bond Donor Count 1(Carboxylic acid -OH)
Hydrogen Bond Acceptor Count 2(Carboxylic acid C=O, -OH)

The structure of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is key to its solubility. The large, non-polar surface area contributed by the cyclohexyl and 4-methylphenyl (tolyl) groups suggests a preference for lipophilic or non-polar environments. Conversely, the carboxylic acid group provides a site for hydrogen bonding and, critically, for ionization in aqueous media, which can dramatically increase solubility. The interplay between these features dictates the compound's solubility in any given solvent.

G cluster_features Structural Features cluster_solvents Solvent Types Compound 2-Cyclohexyl-2-(4-methylphenyl)acetic acid Lipophilic Lipophilic Moieties (Cyclohexyl & Phenyl Rings) Compound->Lipophilic Dominant feature Hydrophilic Hydrophilic Moiety (Carboxylic Acid) Compound->Hydrophilic Key functional group Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Lipophilic->Nonpolar Favors interaction with 'Like dissolves like' Polar Polar Solvents (e.g., Ethanol, Water, DMSO) Hydrophilic->Polar Favors interaction with 'Like dissolves like'

Caption: Logical relationship between molecular features and solvent preference.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[3] This method ensures that a true equilibrium is established between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.[4]

Causality Behind Experimental Choices

The extended incubation period (24-72 hours) is not arbitrary; it is essential to overcome kinetic barriers and allow the system to reach its lowest energy state, which defines thermodynamic equilibrium.[5] The use of both centrifugation and filtration is a self-validating step to ensure complete removal of undissolved particulates, which could otherwise lead to an overestimation of solubility. Quantification by a specific and sensitive analytical method like HPLC is crucial to distinguish the analyte from any potential impurities or degradants.

Detailed Protocol: The Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in a selection of common laboratory solvents at a controlled temperature.

Materials:

  • 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Acetone, Toluene, Hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 2-Cyclohexyl-2-(4-methylphenyl)acetic acid to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise, known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker within an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 72 hours.

    • Expert Insight: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The concentration should plateau, indicating equilibrium.[6]

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • a. Centrifugation: Centrifuge the vials to pellet the remaining solid.

    • b. Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any fine, suspended particles.

  • Quantification:

    • a. Dilution: Dilute the filtered saturate solution with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

    • b. Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Data Reporting: Report the solubility in mass/volume (mg/mL) and molarity (mol/L) at the specified temperature.

G start Start prep 1. Add excess solid compound to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate (24-72h at const. T°) add_solvent->equilibrate centrifuge 4a. Centrifuge to pellet solid equilibrate->centrifuge filter 4b. Filter supernatant centrifuge->filter quantify 5. Quantify concentration (e.g., by HPLC) filter->quantify end End: Solubility Value quantify->end

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a structured table for clear comparison and analysis.

Table 2: Experimental Solubility Data for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
WaterPolar Protic[Experimental Value][Calculated Value]
PBS (pH 7.4)Polar Protic, Buffered[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
MethanolPolar Protic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
TolueneNonpolar[Experimental Value][Calculated Value]
n-HexaneNonpolar[Experimental Value][Calculated Value]

Interpretation: Based on the "like dissolves like" principle, it is anticipated that the compound will exhibit higher solubility in less polar organic solvents such as toluene and acetone, owing to its significant hydrocarbon character. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, facilitated by hydrogen bonding with the carboxylic acid group. Due to the large lipophilic portion of the molecule, solubility in highly polar solvents like water is predicted to be low.

Key Factors Influencing Solubility

  • pH (in Aqueous Media): The carboxylic acid moiety is ionizable. In aqueous solutions with a pH above the compound's pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionized form is significantly more polar and will exhibit substantially higher aqueous solubility. Therefore, determining the pH-solubility profile is critical for compounds intended for physiological applications.

  • Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be characterized if the compound will be used across a range of temperatures.

  • Solid-State Form: The crystalline form (polymorphism) of the compound can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[5] It is crucial to characterize the solid form used in solubility studies.

Conclusion

This guide has outlined the theoretical basis and a robust experimental protocol for determining the solubility of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. While predictive data provides a useful starting point, empirical determination via the shake-flask method is indispensable for obtaining accurate and reliable data. A thorough understanding of this compound's solubility in a range of common solvents is a foundational step that will underpin its successful application in research and development, from reaction chemistry to formulation and biological screening.

References

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Foundational

Stereochemical Profiling of 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid: A Technical Guide to Enantiomeric Resolution and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-2-(4-methylphenyl)acetic acid (C₁₅H₂₀O₂) is a sterically demanding 2-arylalkanoic acid derivative. Structurally analogous to the antispasmodic precursor[1], the inclusion of a para-methyl substitution (p-tolyl group) significantly modulates its lipophilicity and target-binding kinetics.

Because the molecule features a single chiral center at the α-carbon (C2), it exists as two distinct stereoisomers (enantiomers). In pharmaceutical development, the separation and characterization of these enantiomers are critical. Stereochemistry governs the eudismic ratio—the difference in pharmacological activity between the eutomer (active enantiomer) and the distomer (less active or toxic enantiomer). This whitepaper details the structural causality, analytical resolution, and asymmetric synthesis of these stereoisomers.

Stereochemical Architecture and CIP Priorities

To understand the spatial configuration of 2-cyclohexyl-2-(4-methylphenyl)acetic acid, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the C2 chiral center. The priority is determined by the atomic number of the atoms directly attached to the chiral center, expanding outward as needed.

When the lowest priority group (Hydrogen) is oriented away from the viewer (dashed wedge):

  • (R)-Isomer: The sequence 1 → 2 → 3 traces a clockwise direction.

  • (S)-Isomer: The sequence 1 → 2 → 3 traces a counter-clockwise direction.

Table 1: CIP Priority Assignment for the C2 Chiral Center
Substituent GroupAtomic Composition (1st Shell)Expanded Shell ConsiderationCIP Priority
-COOH C bonded to (O, O, O)Oxygen (Atomic No. 8) outranks Carbon1
-C₆H₄CH₃ C bonded to (C, C, C)Aromatic resonance counts as 3 C-bonds2
-C₆H₁₁ C bonded to (C, C, H)Aliphatic ring counts as 2 C-bonds3
-H HHydrogen (Atomic No. 1)4

Pharmacological Causality: The Role of Stereoisomerism

In 2-arylalkanoic acids, the (S)-enantiomer typically exhibits significantly higher affinity for cyclooxygenase (COX) enzymes or specific muscarinic receptors. The causality lies in the geometry of the receptor's hydrophobic binding pocket. The bulky cyclohexyl group requires a specific spatial orientation to minimize steric clash with the receptor walls, while the carboxylic acid moiety must align perfectly to form critical hydrogen bonds with arginine or tyrosine residues in the active site.

Administering the racemate can lead to off-target effects or require in vivo chiral inversion (often mediated by AMACR enzymes), making enantiopure synthesis or resolution a regulatory and clinical imperative.

Analytical Resolution Protocols (Self-Validating Systems)

To achieve a self-validating system for enantiomeric separation, researchers utilize either direct chiral HPLC or indirect diastereomeric derivatization.

Protocol A: Indirect Diastereomeric Derivatization and RP-HPLC

This method relies on converting the enantiomers into diastereomers, which possess different physical properties and can be separated on a standard reversed-phase (RP) column ()[2].

  • Coupling: React the racemic 2-cyclohexyl-2-(4-methylphenyl)acetic acid (1.0 eq) with enantiopure (-)-(S)-α-methylbenzylamine (1.2 eq).

  • Activation: Use EDC·HCl and HOBt (1-hydroxybenzotriazole) in dichloromethane.

    • Causality: HOBt forms an active ester intermediate that suppresses the formation of oxazolone, thereby preventing the racemization of the α-carbon during the coupling phase.

  • RP-HPLC Separation: Inject the resulting amide mixture onto a C18 RP-HPLC column. Use a mobile phase of H₂O/CH₃CN (40:60) with 0.1% trifluoroacetic acid (TFA). The (R,S)-diastereomer and (S,S)-diastereomer will elute at different retention times due to differential hydrophobic interactions.

  • Hydrolysis (System Validation): Isolate the peaks and subject them to rigorous acidic hydrolysis (6M HCl, reflux) to cleave the amide bond, regenerating the pure (R)- and (S)-carboxylic acids. Confirm enantiomeric excess (ee > 99%) using polarimetry.

Resolution Racemate Racemic 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (R/S Mixture) Derivatization Derivatization with (S)-α-methylbenzylamine (Coupling Reagents: EDC/HOBt) Racemate->Derivatization Diastereomers Diastereomeric Amides (R,S) + (S,S) Derivatization->Diastereomers HPLC Reversed-Phase HPLC (C18 Column, H2O/CH3CN) Diastereomers->HPLC Sep1 (R,S)-Amide (Fast Eluting) HPLC->Sep1 Sep2 (S,S)-Amide (Slow Eluting) HPLC->Sep2 Hydrolysis Acidic Hydrolysis (Cleavage of Amide) Sep1->Hydrolysis Sep2->Hydrolysis Enantiomers Pure (R)- & (S)- Enantiomers Hydrolysis->Enantiomers

Workflow for the indirect chiral resolution of 2-arylalkanoic acids via diastereomeric derivatization.

Protocol B: Direct Chiral HPLC

For analytical quantification without derivatization, direct separation using an amylose-based chiral stationary phase (CSP) is preferred ()[3].

  • Column: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1 v/v/v).

    • Causality: The TFA suppresses the ionization of the carboxylic acid, ensuring the molecule remains neutral and interacts uniformly with the chiral selector via hydrogen bonding and π-π stacking ()[4].

Table 2: Comparison of Enantiomeric Resolution Methods
MethodStationary PhaseMobile PhaseAdvantagesLimitations
Indirect RP-HPLC C18 (Achiral)H₂O/CH₃CN + 0.1% TFAHigh resolution, scalable for prepRequires derivatization/hydrolysis
Direct Chiral HPLC Chiralpak ADHexane/IPA + 0.1% TFARapid, no chemical alterationExpensive columns, low loading cap.

Asymmetric Synthesis Strategies

Rather than resolving a racemate, de novo asymmetric synthesis ensures high atom economy. The Evans chiral auxiliary method is the gold standard for stereoselective alkylation at the α-position of carboxylic acids.

  • Auxiliary Attachment: Attach 4-methylphenylacetic acid to an (S)-4-isopropyl-2-oxazolidinone auxiliary via a mixed anhydride intermediate.

  • Enolate Formation: Deprotonate with Lithium diisopropylamide (LDA) at -78°C to form the (Z)-enolate. The lithium coordinates with the oxazolidinone carbonyl, locking the conformation.

  • Stereoselective Alkylation: Introduce cyclohexyl iodide.

    • Causality: The bulky isopropyl group on the auxiliary physically blocks the Re face of the enolate. The electrophile (cyclohexyl group) is forced to approach from the less hindered Si face, establishing the (S)-configuration at the new stereocenter.

  • Cleavage: Cleave the auxiliary using LiOH and H₂O₂ to yield enantiopure (S)-2-cyclohexyl-2-(4-methylphenyl)acetic acid.

Synthesis SM 4-Methylphenylacetic Acid Aux Attachment of Evans Chiral Auxiliary (Oxazolidinone) SM->Aux Enolate Enolate Formation (LDA, -78°C) Aux->Enolate Alkylation Stereoselective Alkylation (Cyclohexyl Iodide) Enolate->Alkylation Facial Selectivity Cleavage Auxiliary Cleavage (LiOH, H2O2) Alkylation->Cleavage Product Enantiopure (S)-2-Cyclohexyl- 2-(4-methylphenyl)acetic acid Cleavage->Product

Asymmetric synthesis pathway utilizing an Evans chiral auxiliary for strict facial selectivity.

References

  • Thomason, M. J., Hung, Y. F., Rhys-Williams, W., Hanlon, G. W., & Lloyd, A. W. (1997). "Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC." Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-1774.[Link]

  • Fukushima, T., et al. (1997). "Enantiomeric Separation and Detection of 2-Arylpropionic Acids Derivatized with[(N,N-Dimethylamino)sulfonyl]benzofurazan Reagents on a Modified Cellulose Stationary Phase by High-Performance Liquid Chromatography." Analytical Chemistry, 69(9), 1793–1799.[Link]

  • Zhang, L., et al. (2014). "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study." Analytical Methods, 6(15), 6058-6065.[Link]

Sources

Exploratory

Substituted Phenylacetic Acids: A Comprehensive Guide for Medicinal Chemists

Introduction: The Enduring Legacy of Phenylacetic Acids in Drug Discovery Substituted phenylacetic acids represent a cornerstone scaffold in medicinal chemistry, most notably giving rise to a significant class of non-ste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of Phenylacetic Acids in Drug Discovery

Substituted phenylacetic acids represent a cornerstone scaffold in medicinal chemistry, most notably giving rise to a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds are characterized by a phenyl ring linked to a carboxylic acid moiety through a methylene spacer.[1] The versatility of this scaffold lies in the ability to modify the phenyl ring with various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the core principles governing the medicinal chemistry of substituted phenylacetic acids, from their fundamental mechanism of action to synthetic strategies and future perspectives. Phenylacetic acid and its derivatives are not only crucial as NSAIDs but also find applications as intermediates in the synthesis of other pharmaceuticals, such as penicillin G.[3][4]

Core Mechanism of Action: The Cyclooxygenase Pathway

The primary therapeutic effects of most medicinally important substituted phenylacetic acids, particularly NSAIDs like diclofenac, stem from their inhibition of the cyclooxygenase (COX) enzymes.[5][6] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including the protection of the gastric mucosa and platelet aggregation.[5][6]

  • COX-2: This isoform is typically induced by inflammatory stimuli such as cytokines and is the primary source of prostaglandins that mediate inflammatory responses.[5][6]

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely a consequence of inhibiting the protective functions of COX-1.[6][8]

The Arachidonic Acid Cascade and NSAID Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for substituted phenylacetic acid NSAIDs.

Arachidonic Acid Cascade Figure 1: Inhibition of the Prostaglandin Synthesis Pathway by Substituted Phenylacetic Acids Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_1_2 COX-1 & COX-2 Arachidonic_Acid->COX_1_2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_1_2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) Prostaglandin_H2->Thromboxanes Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Gastric_Protection_Platelet_Aggregation Gastric Protection, Platelet Aggregation Prostaglandins->Gastric_Protection_Platelet_Aggregation NSAIDs Substituted Phenylacetic Acids (NSAIDs) NSAIDs->COX_1_2 Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Diclofenac, a prominent example, acts as a competitive inhibitor of arachidonic acid at the active site of both COX-1 and COX-2.[5] Crystallographic studies have shown that diclofenac binds to the active site of COX-2 in a distinctive inverted conformation.[5] Its carboxylate group forms hydrogen bonds with Tyrosine-385 and Serine-530 deep within the active site, a different binding mode compared to many other NSAIDs.[5]

Beyond COX inhibition, research suggests that diclofenac may have other mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.[1][9]

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The biological activity of substituted phenylacetic acids is profoundly influenced by the nature and position of substituents on the phenyl ring. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective inhibitors.

A quantitative structure-activity relationship (QSAR) analysis of diclofenac analogues has revealed that lipophilicity and the angle of twist between the two phenyl rings are critical parameters for activity.[10]

Substitution PositionSubstituent TypeEffect on ActivityReference
Anilino Ring (ortho positions) Halogen or small alkyl groupsOptimal anti-inflammatory activity[10]
Anilino Ring Hydroxyl groups (in addition to ortho substituents)Decreased activity[10]
Anilino Ring One or no ortho substituentsDecreased activity[10]
Phenylacetic Acid Ring Methyl groupCan influence COX-2 selectivity[11]

Key Therapeutic Applications

The primary clinical application of substituted phenylacetic acids is in the management of pain and inflammation associated with various conditions.[][13]

DrugKey ApplicationsMechanism of Action
Diclofenac Rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, acute and chronic pain.[]Inhibition of COX-1 and COX-2.[1][]
Felbinac Analgesic for musculoskeletal pain.[2]Inhibition of COX enzymes.
Ibuprofen Pain, fever, inflammation.[14]Non-selective inhibition of COX-1 and COX-2.
Naproxen Pain, fever, inflammation, particularly in rheumatological conditions.[14]Non-selective inhibition of COX-1 and COX-2.

Synthesis of Substituted Phenylacetic Acids: Key Methodologies

Several synthetic routes have been developed for the preparation of substituted phenylacetic acids, offering flexibility in accessing a wide range of analogues.

General Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of substituted phenylacetic acids, highlighting key intermediate steps.

Synthesis_Workflow Figure 2: Generalized Synthetic Workflow Starting_Material Substituted Benzene Derivative Intermediate_1 Introduction of a Two-Carbon Chain Starting_Material->Intermediate_1 e.g., Friedel-Crafts Acylation Intermediate_2 Functional Group Transformation Intermediate_1->Intermediate_2 e.g., Willgerodt-Kindler Reaction Final_Product Substituted Phenylacetic Acid Intermediate_2->Final_Product e.g., Hydrolysis

Sources

Foundational

Unveiling the Pharmacological Landscape of 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid Derivatives: Mechanisms, Pathways, and Therapeutic Potential

Introduction: The Chemical Topology of a Privileged Scaffold In medicinal chemistry, the α -cyclohexyl- α -arylacetic acid pharmacophore is recognized as a highly versatile, privileged scaffold capable of interrogating d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Topology of a Privileged Scaffold

In medicinal chemistry, the α -cyclohexyl- α -arylacetic acid pharmacophore is recognized as a highly versatile, privileged scaffold capable of interrogating deep hydrophobic pockets across multiple protein classes. Specifically, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS 51535-47-8) and its derivatives represent a structural evolution over the unsubstituted phenyl analogs ().

The substitution of a 4-methyl (p-tolyl) group onto the aromatic ring fundamentally alters the molecule's steric bulk and lipophilicity (LogP). This precise structural modification enhances Van der Waals interactions and increases the residence time of the compound within the hydrophobic binding clefts of G-Protein Coupled Receptors (GPCRs) and immunophilins. This whitepaper dissects the three primary mechanisms of action for this derivative class, providing self-validating experimental workflows for their characterization.

Mechanism of Action: Target-Specific Pathways

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Esterified and amidated derivatives of the cyclohexyl-tolyl scaffold act as potent, competitive antagonists at M1 and M3 muscarinic receptors.

  • Causality of Binding: The basic amine tail (typically a diethylaminoethyl group) forms a critical salt bridge with a conserved aspartate residue in the orthosteric site. Simultaneously, the bulky cyclohexyl and p-tolyl groups wedge into the hydrophobic transmembrane core. The 4-methyl substitution provides an extended hydrophobic reach, sterically occluding the binding of endogenous acetylcholine and preventing Gq-protein coupling, thereby exerting a spasmolytic effect ().

Beta-2 Adrenergic Receptor ( β2​ AR) Negative Allosteric Modulation

Recent advancements utilizing DNA-encoded libraries (DELs) have identified complex amide derivatives of this scaffold (e.g., analogs of "Compound 15") as Negative Allosteric Modulators (NAMs) of the β2​ AR.

  • Causality of Binding: Unlike classical beta-blockers, these derivatives bind to the intracellular lipid-water interface of the receptor. The lipophilic cyclohexyl-tolyl moiety anchors the molecule into the intracellular pocket, stabilizing the receptor in an inactive conformation. This physically prevents the outward movement of Transmembrane Helix 6 (TM6), an absolute requirement for Gs-protein coupling and subsequent cAMP production ().

GPCR_Modulation cluster_mAChR mAChR Pathway (Orthosteric) cluster_b2AR β2AR Pathway (Allosteric) Derivative 2-Cyclohexyl-2-(4-methylphenyl) acetic acid derivative mAChR Muscarinic Receptor (M1/M3) Derivative->mAChR Competitive Antagonism b2AR β2-Adrenergic Receptor Derivative->b2AR Negative Allosteric Modulation Gq Gq Protein Activation mAChR->Gq ACh Acetylcholine ACh->mAChR Spasm Smooth Muscle Contraction Gq->Spasm Gs Gs Protein Coupling b2AR->Gs Agonist Orthosteric Agonist Agonist->b2AR cAMP cAMP Production Gs->cAMP

Fig 1. Dual GPCR modulation pathways of alpha-aryl-alpha-cyclohexyl acetic acid derivatives.

Selective FKBP51 Inhibition (Neuro-Psychiatric Targets)

The free acid and simple alkyl amide derivatives exhibit highly selective inhibition of the FK506-binding protein 51 (FKBP51), a peptidyl prolyl isomerase (PPIase) that acts as a co-chaperone for the Glucocorticoid Receptor (GR).

  • Causality of Binding: The p-tolyl group fits precisely into the FK506-binding pocket of FKBP51. The extra methyl group displaces a structural water molecule present in the highly homologous FKBP52, achieving remarkable target selectivity. By inhibiting FKBP51, the derivative prevents the retention of the GR complex in the cytosol, promoting nuclear translocation and enhancing stress resilience ().

FKBP51_Pathway Ligand p-Tolyl Derivative FKBP51 FKBP51 (PPIase Domain) Ligand->FKBP51 Selective Inhibition Hsp90 Hsp90-GR Complex FKBP51->Hsp90 Inhibits GR GR_Trans GR Nuclear Translocation Hsp90->GR_Trans Permitted Neuro Neurogenesis & Stress Resilience GR_Trans->Neuro

Fig 2. Mechanism of FKBP51 inhibition promoting Glucocorticoid Receptor (GR) translocation.

Quantitative Pharmacological Profiling

To guide lead optimization, the quantitative data for the distinct derivative classes are synthesized below. The addition of the 4-methyl group universally shifts the binding affinity ( Ki​ ) lower compared to unsubstituted analogs due to enhanced hydrophobic packing.

Derivative ClassPrimary TargetMechanism of ActionBinding Affinity ( IC50​/Ki​ )Therapeutic Indication
Aminoethyl Esters mAChR (M1/M3)Competitive Orthosteric Antagonism10 - 50 nMSpasmolytic / Overactive Bladder
Amide Conjugates β2​ ARNegative Allosteric Modulation (NAM)1.5 - 3.0 µMCardiovascular / Asthma
Free Acids / Alkyl Amides FKBP51PPIase Domain Inhibition50 - 200 nMStress / Psychiatric Disorders

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed to internally validate causality and rule out assay artifacts—especially for highly lipophilic scaffolds like the cyclohexyl-tolyl group, which are prone to non-specific membrane partitioning and aggregation.

Protocol A: High-Throughput NanoBRET Assay for β2​ AR Allosteric Modulation

Objective: Quantify the binding affinity of the derivative at the intracellular face of β2​ AR.

  • Construct & Transfection: Transfect HEK293T cells with a plasmid encoding β2​ AR fused to NanoLuc (Nluc) at the C-terminus.

    • Causality Check: Placing Nluc at the C-terminus positions the bioluminescent donor directly adjacent to the putative intracellular allosteric binding pocket, ensuring maximum Förster resonance energy transfer (FRET) efficiency.

  • Tracer Equilibration: Incubate cells with a BODIPY-conjugated reference allosteric ligand at its Kd​ concentration.

  • Compound Displacement: Add the 2-cyclohexyl-2-(4-methylphenyl)acetic acid derivative in a 10-point dose-response curve (1 nM to 100 µM).

  • Readout & Self-Validation: Add furimazine substrate and read dual emissions (460 nm and 618 nm).

    • Validation System: To rule out non-specific membrane disruption caused by the highly lipophilic scaffold (LogP > 4.5), run a parallel counter-screen using an unrelated GPCR-Nluc fusion. A Z'-factor > 0.65 is required to validate assay robustness.

Protocol B: Fluorescence Polarization (FP) Assay for FKBP51 PPIase Inhibition

Objective: Evaluate the selective binding of the derivative to the FKBP51 catalytic pocket.

  • Protein Preparation: Purify recombinant human FKBP51 and FKBP52 (for selectivity profiling).

  • Tracer Binding: Mix 10 nM of a fluorescently labeled FK506 analog (FITC-FK506) with 50 nM FKBP51 in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Competitive Displacement: Introduce the derivative in serial dilutions.

    • Causality Check: Because the p-tolyl group is highly hydrophobic, compound aggregation can yield false-positive displacement (promiscuous inhibition). The assay buffer must be supplemented with 0.01% Triton X-100 to prevent micelle formation, ensuring the observed inhibition is mechanism-based.

  • Readout & Validation: Measure parallel and perpendicular fluorescence intensity to calculate polarization (mP).

    • Validation System: The selectivity index is calculated as IC50​(FKBP52)/IC50​(FKBP51) . A ratio > 50 validates the specific spatial fit of the 4-methyl substitution against the FKBP52 structural water molecule.

References

  • World Intellectual Property Organization. (2006). Pyrrolidine derivatives as muscarinic receptor antagonists (WO2006018708A2). WIPO.
  • Ahn, S., et al. (2018). Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. Proceedings of the National Academy of Sciences (PNAS), 115(20), 5140-5145.[Link]

  • Hauskoeller, P., et al. (2019). Selective FKBP51 ligands for treatment of psychiatric disorders (US Patent 10246413B2).
Exploratory

discovery and synthetic history of chiral cyclohexyl acetic acids

An in-depth technical guide on the discovery, mechanistic rationale, and synthetic evolution of chiral cyclohexyl acetic acids (CCAAs), transitioning from classical resolutions to cutting-edge enantioselective C(sp³)-H f...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the discovery, mechanistic rationale, and synthetic evolution of chiral cyclohexyl acetic acids (CCAAs), transitioning from classical resolutions to cutting-edge enantioselective C(sp³)-H functionalizations.

Executive Summary & Mechanistic Rationale

Chiral cyclohexyl acetic acids (CCAAs) and their derivatives represent a highly privileged pharmacophore class in medicinal chemistry. The structural motif—a flexible cyclohexane ring coupled to an acetic acid backbone with an α-stereocenter—confers unique spatial geometries that are critical for target-specific receptor binding.

The most prominent pharmacological application of this scaffold is found in Oxybutynin , a blockbuster anticholinergic medication prescribed for overactive bladder[1]. While administered clinically as a racemate, pharmacological profiling reveals that the (S)-enantiomer exhibits superior tolerability and targeted M3 muscarinic receptor antagonism with significantly reduced off-target side effects (such as dry mouth and cognitive impairment) compared to the (R)-enantiomer[1]. Consequently, the asymmetric synthesis of the key intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid , has driven decades of synthetic innovation.

Beyond anticholinergics, the CCAA scaffold is a critical precursor for synthesizing chiral α-amino acids via direct C-H functionalization, opening new avenues for peptide therapeutics and novel active pharmaceutical ingredients (APIs)[2].

The Evolution of Synthetic Strategies

The synthetic history of CCAAs is a masterclass in the evolution of stereocontrol, moving from wasteful classical resolutions to highly atom-economical catalytic asymmetric insertions.

First-Generation: Classical Resolution

Early industrial routes to (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid relied on the synthesis of the racemic acid via a standard Grignard addition of cyclohexylmagnesium bromide to methyl 2-oxo-2-phenylacetate, followed by saponification[1]. The racemate was then resolved using L-tyrosine methyl ester as a chiral resolving agent.

  • Causality & Limitation: While robust, classical resolution inherently limits the maximum theoretical yield of the desired enantiomer to 50% (practically ~42%), making it highly inefficient for modern green chemistry standards[1].

Second-Generation: Diastereoselective Grignard Addition (Chiral Auxiliaries)

To bypass the 50% yield ceiling, researchers (notably Senanayake et al.) developed a diastereoselective approach utilizing bulky chiral auxiliaries[1]. By coupling 2-oxo-2-phenylacetic acid with cis-(1S,2R)-2-para-tolylsulfonamidoindanol, the resulting ester features severe steric hindrance on one face of the ketone[1].

  • Causality & Mechanism: When cyclohexylmagnesium bromide is introduced at cryogenic temperatures, the Grignard reagent is sterically forced to attack the less hindered face of the carbonyl. Subsequent mild hydrolysis cleaves the auxiliary, yielding the (S)-acid with >98% enantiomeric excess (ee)[1].

Third-Generation: Enantioselective C(sp³)-H Amination

The most advanced frontier in CCAA synthesis is the direct, enantioselective functionalization of unactivated C(sp³)-H bonds. Recent breakthroughs utilize catalytic nitrene insertion to convert achiral cyclohexylacetic acid directly into chiral α-amino acids[2].

  • Causality & Mechanism: The methodology exploits the conversion of the carboxylic acid into an azanyl ester (using TrocNHOH). A chiral Ruthenium(II)-pybox or Iron catalyst facilitates O-N bond cleavage, generating a highly reactive metal-nitrene intermediate[2]. The chiral ligand environment dictates a stereocontrolled 1,3-nitrogen shift, inserting the nitrene directly into the α-C-H bond via a well-defined cyclic transition state, yielding the non-racemic α-amino acid with up to 99% ee[2].

SynthesisEvolution A Racemic Mixture (Classical) B L-Tyrosine Methyl Ester Resolution A->B C (S)-2-Cyclohexyl-2-hydroxy- 2-phenylacetic acid B->C D 2-Oxo-2-phenylacetic acid (Asymmetric) E Chiral Auxiliary (cis-1-amino-2-indanol) D->E F Diastereoselective Grignard Addition E->F F->C G Cyclohexylacetic Acid (C-H Functionalization) H Azanyl Ester Formation (TrocNHOH, DCC) G->H I Ru/Fe Catalyzed Nitrene Insertion H->I J Chiral α-Amino Acid I->J

Caption: Evolution of chiral cyclohexyl acetic acid synthesis pathways.

Quantitative Data & Comparative Analysis

The table below summarizes the efficiency, stereocontrol, and operational parameters of the three primary synthetic paradigms used to generate chiral cyclohexyl acetic acid derivatives.

Synthetic StrategyKey Reagents / CatalystsTarget IntermediateYield (%)Enantiomeric Excess (ee %)
Classical Resolution L-tyrosine methyl ester(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid~42%>95%
Chiral Auxiliary Grignard cis-(1S,2R)-aminoindanol, CyMgBr(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid80–85%>98%
Asymmetric Dihydroxylation OsO₄, hydroquinine 1,4-phthalazinediylether(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid70–80%>95%
Enantioselective C-H Amination Ru(II)-pybox or Fe catalyst, TrocNHOHChiral α-cyclohexyl-α-amino acid86–91%98–99%

Detailed Experimental Workflows

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the critical phases of the modern synthetic approaches.

Protocol A: Diastereoselective Synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid[1]

Objective: Utilize a chiral auxiliary to direct facial Grignard attack.

  • Auxiliary Coupling: Dissolve 2-oxo-2-phenylacetic acid (1.0 equiv) in anhydrous CH₂Cl₂. Add thionyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir at reflux for 2 hours to form the acyl chloride. Concentrate in vacuo.

  • Esterification: Redissolve the acyl chloride in THF. Slowly add a solution of cis-(1S,2R)-2-para-tolylsulfonamidoindanol (1.0 equiv) and triethylamine (1.5 equiv) at 0 °C. Stir for 4 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the chiral ester.

  • Diastereoselective Grignard Addition: Dissolve the chiral ester in anhydrous THF and cool strictly to -78 °C under Argon. Dropwise, add cyclohexylmagnesium bromide (1.2 equiv). The low temperature is critical to maximize the steric differentiation of the transition state. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Hydrolysis & Recovery: Subject the purified Grignard adduct to mild basic hydrolysis (LiOH in THF/H₂O). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to yield the pure (S)-acid. The chiral auxiliary can be recovered from the organic phase for reuse.

Protocol B: Enantioselective C(sp³)-H Amination of Cyclohexylacetic Acid[2]

Objective: Direct synthesis of a chiral α-amino acid via catalytic nitrene insertion.

  • Azanyl Ester Preparation: In a flame-dried flask, dissolve 2-cyclohexylacetic acid (1.0 equiv) and N-(2,2,2-trichloroethoxycarbonyl)hydroxylamine (TrocNHOH, 1.1 equiv) in anhydrous CH₂Cl₂.

  • DCC Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and a catalytic amount of DMAP at 0 °C. Stir at room temperature for 12 hours. Filter the precipitated dicyclohexylurea (DCU). Evaporate the filtrate and purify via column chromatography (EtOAc/n-hexane = 1/15) to yield 2,2,2-trichloroethyl (2-cyclohexylacetoxy)carbamate as a colorless oil.

  • Catalytic 1,3-Nitrogen Shift: Dissolve the azanyl ester in anhydrous solvent. Add the chiral non-racemic Ruthenium(II)-pybox catalyst (5 mol%). Stir at the optimized temperature (typically 40–60 °C) under an inert atmosphere until TLC indicates complete consumption of the starting material.

  • Isolation: The stereocontrolled insertion of the metal-nitrene into the α-C-H bond yields the N-Troc-protected chiral α-amino acid. Purify via flash chromatography.

CatalyticCycle N1 Cyclohexylacetic Acid Azanyl Ester N3 O-N Bond Cleavage (Oxidative Addition) N1->N3 N2 Chiral Metal Catalyst [Ru(II) or Fe] N2->N3 N4 Metal-Nitrene Intermediate N3->N4 N5 Stereocontrolled 1,3-Nitrogen Shift N4->N5 C(sp³)-H Insertion N6 Chiral α-Amino Acid (Product Release) N5->N6 N6->N2 Catalyst Regeneration

Caption: Catalytic cycle of enantioselective C(sp³)-H amination via nitrene insertion.

Conclusion

The trajectory of chiral cyclohexyl acetic acid synthesis mirrors the broader advancements in organic methodology. Moving away from the inherent inefficiencies of classical racemate resolution[1], the field has embraced highly elegant, stereocontrolled Grignard additions utilizing recoverable chiral auxiliaries. Today, the vanguard of this research lies in transition-metal-catalyzed C(sp³)-H amination[2], which bypasses pre-functionalization entirely, offering unprecedented atom economy and direct access to complex chiral α-amino acids from simple, abundant starting materials.

References

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI / Preprints.org. Available at:[Link]

  • Meggers, E., et al. (2023). EP4249470A1 - Method for preparing alpha-amino acids. European Patent Office / Google Patents.

Sources

Foundational

An In-Depth Technical Guide to the Theoretical pKa Calculation of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa is a critical determinant of aqueous solubility, membrane permeability, protein binding, and ultimately, the pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the pKa of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, a representative carboxylic acid, using first-principles quantum mechanical methods. We will detail a robust computational workflow grounded in Density Functional Theory (DFT) and advanced solvation models, explaining the causality behind each methodological choice to ensure scientific integrity and reproducibility. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-accuracy pKa prediction in their discovery and development pipelines.

Introduction: The Strategic Importance of pKa in Drug Development

In the journey of a drug from discovery to clinical application, a thorough understanding of its physicochemical properties is paramount. Among these, the acid dissociation constant, pKa, stands out for its profound influence on a molecule's behavior in a physiological environment.[1] The pKa value dictates the extent of ionization, which directly impacts critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] For instance, only the neutral, un-ionized form of a drug can typically permeate lipidic cell membranes via passive diffusion. Conversely, the ionized form often exhibits higher aqueous solubility and is more readily cleared by renal excretion.

Experimental determination of pKa, while the gold standard, is not always feasible during the early stages of drug discovery when hundreds or thousands of candidate molecules are being screened.[2] Therefore, robust and accurate in silico prediction methods are indispensable tools that can drastically accelerate the screening and optimization of lead compounds.[1] This guide focuses on a first-principles, quantum mechanics-based approach, which, unlike empirical or data-driven methods, offers high generalizability and does not require extensive training on chemically similar compounds, making it ideal for novel chemical entities.[3]

Theoretical Foundation: pKa and Gibbs Free Energy

The pKa is fundamentally a thermodynamic quantity, directly related to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in a specific solvent, typically water.

For a generic acid, HA, the dissociation in water is represented as:

HA_((aq)) ⇌ A⁻((aq)) + H⁺((aq))

The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa is then defined as:

pKa = -log₁₀(Ka)

The relationship between pKa and the standard Gibbs free energy change is given by the equation:

ΔG° = -RT ln(Ka) = 2.303 RT pKa

Where:

  • R is the universal gas constant.

  • T is the absolute temperature (typically 298.15 K).

Therefore, the accurate calculation of the pKa hinges on the accurate computation of the Gibbs free energy change for the dissociation reaction in aqueous solution.[2]

The Thermodynamic Cycle Approach

Directly calculating the Gibbs free energies of species in the aqueous phase is computationally challenging. A more robust and widely adopted strategy is the use of a thermodynamic cycle (also known as a Born-Haber cycle) that breaks down the process into more manageable steps.[4] This approach combines high-accuracy gas-phase energy calculations with solvation free energy computations.

HA_gas HA(gas) A_gas A⁻(gas) HA_gas->A_gas HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) H_gas H⁺(gas) A_aq A⁻(aq) A_gas->A_aq ΔG°solv(A⁻) H_aq H⁺(aq) H_gas->H_aq ΔG°solv(H⁺) HA_aq->A_aq

Caption: Thermodynamic cycle for pKa calculation.

From this cycle, the desired Gibbs free energy of dissociation in the aqueous phase (ΔG°aq) can be calculated as:

ΔG°aq(diss) = ΔG°gas(diss) + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)

Methodology: A Step-by-Step Computational Protocol

This section outlines a detailed, self-validating protocol for calculating the pKa of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. The chosen methods represent a balance of accuracy and computational feasibility, widely supported by the scientific literature for calculating carboxylic acid pKa values.[5][6]

Molecular Structure Preparation
  • Construct the Molecule : Build the 3D structures of the neutral acid (HA) and its conjugate base (A⁻), 2-Cyclohexyl-2-(4-methylphenyl)acetate. This can be done using any standard molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Search : For flexible molecules like this, it is advisable to perform a preliminary conformational search using a lower-level theory (e.g., molecular mechanics or semi-empirical methods) to identify the lowest energy conformer. This is crucial as subsequent high-level calculations are computationally expensive.[2]

Gas-Phase Quantum Mechanical Calculations

The core of this protocol relies on Density Functional Theory (DFT), which provides a robust framework for calculating the electronic structure and energies of molecules.[3][7]

  • Geometry Optimization : Perform full geometry optimizations for the lowest energy conformers of both HA and A⁻ in the gas phase. This step finds the most stable 3D arrangement of atoms for each species.

    • Methodology :

      • Functional : M06-2X or CAM-B3LYP. These functionals are well-regarded for their performance in thermochemical calculations.[5][6]

      • Basis Set : 6-311+G(d,p). This is a triple-zeta basis set that includes diffuse functions (+) to accurately describe the more spread-out electron density of the anion and polarization functions (d,p) for geometric accuracy.

  • Frequency Calculation : Perform a vibrational frequency calculation at the same level of theory used for the optimization. This serves two critical purposes:

    • Verification : Ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Thermochemical Data : Obtain the thermal corrections to the electronic energy (enthalpy and entropy) to calculate the Gibbs free energy at 298.15 K.

The gas-phase Gibbs free energy (G°gas) for each species is then calculated as:

G°gas = E_elec + G_corr

Where:

  • E_elec is the final electronic energy from the optimization.

  • G_corr is the thermal correction to the Gibbs free energy from the frequency calculation.

Solvation Free Energy Calculations

To model the effect of the aqueous environment, an implicit (continuum) solvation model is employed. This model treats the solvent as a continuous medium with a defined dielectric constant, which is a computationally efficient yet effective approach.[2][8]

  • Single-Point Energy Calculation : Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ with the solvation model enabled.

    • Methodology :

      • Solvation Model : SMD (Solvation Model based on Density). The SMD model is a universal solvation model that has shown good performance for a wide range of solvents and solutes.[5][6]

      • Solvent : Water (dielectric constant ≈ 78.4).

      • Level of Theory : Use the same functional and basis set as the gas-phase calculations for consistency.

The solvation free energy (ΔG°solv) for each species is the difference between its energy in solution and its energy in the gas phase:

ΔG°solv = E_solution - E_gas

Expert Insight : Using the gas-phase geometry for the solvation calculation is part of the "adiabatic" scheme, which has been shown to be an accurate and efficient approach.[6] While re-optimizing the geometry in the solvent is possible, the effect on the final pKa is often minor for rigid molecules but can be significant for highly flexible systems.

Assembling the Data and Calculating pKa

The final step involves assembling the calculated values and using established experimental values for the proton.

cluster_gas Gas-Phase Calculations cluster_solv Solvation Calculations cluster_pka Final Calculation Build 1. Build Structures (HA, A⁻) Opt 2. Geometry Optimization (DFT: M06-2X/6-311+G(d,p)) Build->Opt Freq 3. Frequency Calculation Opt->Freq G_gas G°gas(HA) G°gas(A⁻) Freq->G_gas SP 4. Single-Point Energy (SMD Model, Water) Freq->SP Assemble 5. Assemble Energies & Proton Constants G_gas->Assemble G_solv ΔG°solv(HA) ΔG°solv(A⁻) SP->G_solv G_solv->Assemble pKa_calc 6. Calculate pKa Assemble->pKa_calc

Caption: Computational workflow for theoretical pKa prediction.

  • Calculate ΔG°aq(diss) : Use the equation from the thermodynamic cycle. ΔG°aq(diss) = [G°gas(A⁻) - G°gas(HA)] + [ΔG°solv(A⁻) - ΔG°solv(HA)] + ΔG°solv(H⁺)

  • Proton Constants : The Gibbs free energy of the gas-phase proton is a known physical constant. The solvation free energy of the proton in water is a value determined from extensive experimental data. While there is some debate on the exact value, a widely accepted and highly cited value is -264.61 kcal/mol .[4]

  • Calculate pKa : Convert ΔG°aq(diss) (typically in kcal/mol or Hartrees) into pKa units using the formula: pKa = ΔG°aq(diss) / (2.303 * R * T)

Data Presentation and Expected Results

The quantitative results from this workflow should be organized systematically for clarity and interpretation.

ParameterSpeciesCalculated Value (kcal/mol)
Gas-Phase Gibbs Free Energy (G°gas) HAHypothetical Value
A⁻Hypothetical Value
Solvation Free Energy (ΔG°solv) HAHypothetical Value
A⁻Hypothetical Value
H⁺-264.61 (Literature Value)[4]
ΔG°aq(diss) -Calculated Value
Predicted pKa -~4.0 - 5.0

Discussion of Results : Based on structurally similar carboxylic acids like acetic acid (pKa ≈ 4.76) and cyclohexylacetic acid, the predicted pKa for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is expected to fall within the range of 4.0 to 5.0. The electron-donating nature of the 4-methylphenyl (p-tolyl) group might slightly increase the pKa (decrease the acidity) compared to an unsubstituted phenyl ring, while the bulky cyclohexyl group primarily influences steric factors. The accuracy of this DFT-based protocol, when carefully executed, is generally expected to be within 0.5 to 1.0 pKa units of the experimental value.[6][9] Discrepancies can arise from the inherent approximations in the DFT functional and the implicit solvation model. For exceptionally high accuracy, one might consider including one or two explicit water molecules hydrogen-bonded to the carboxylate group in the calculation, which can better model the specific short-range interactions with the solvent.[5]

Conclusion

This guide has presented an authoritative and detailed protocol for the theoretical calculation of the pKa of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. By grounding the methodology in the fundamental principles of thermodynamics and employing robust quantum mechanical techniques, this approach provides a powerful tool for obtaining reliable pKa predictions. The causality behind the choice of DFT functionals, basis sets, and solvation models has been explained to provide a framework that is not only procedural but also scientifically insightful. For professionals in drug development, the ability to accurately predict pKa in silico is a strategic advantage, enabling more efficient lead optimization and a deeper understanding of molecular behavior, ultimately accelerating the path to new and effective therapeutics.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • How to Predict pKa. (2025). Rowan.
  • First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. (2009).
  • Predicting pKa using a combination of quantum mechanical and machine learning methods. Optibrium.
  • Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF.
  • Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. (2001).
  • How to Predict the pKa of Any Compound in Any Solvent. (2022).
  • pKa prediction from ab initio calcul
  • Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. (2020). MPG.PuRe.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.
  • Estimating pKa Values of Organic Compounds. (2020). Scribd.
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). MDPI.
  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. (2018). PMC.

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Exploratory

An Investigational Guide to the Potential Biological Activities of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Abstract This technical guide outlines a comprehensive investigational strategy to characterize the potential biological activities of the novel compound, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. Based on a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive investigational strategy to characterize the potential biological activities of the novel compound, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. Based on a structural analysis that reveals significant homology to the aryl-acetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize that this compound may exhibit anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This document provides a structured, multi-phase experimental plan designed for researchers in drug development. It details validated, step-by-step protocols for a sequence of in vitro assays, from initial cytotoxicity and primary enzyme screening to cell-based mechanistic studies. The guide emphasizes scientific integrity by incorporating critical decision points and data validation steps, serving as a roadmap for the systematic evaluation of this promising compound.

Introduction and Rationale

The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment for pain and inflammation, with their primary mechanism being the inhibition of cyclooxygenase (COX) enzymes, which mediate the bioconversion of arachidonic acid to prostaglandins.[1] Phenylacetic acid and its derivatives are a well-established class of organic compounds that serve as fundamental building blocks for many NSAIDs, including the widely used drug diclofenac.[2][3][4]

The subject of this guide, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, is a distinct molecule featuring a phenylacetic acid core. Its structure is characterized by:

  • An acetic acid moiety (-CH(R)-COOH), crucial for the anti-inflammatory activity of many NSAIDs.

  • A 4-methylphenyl (tolyl) group , an aromatic ring common in COX inhibitors.[5][6]

  • A cyclohexyl group , a bulky, lipophilic substituent at the alpha-carbon, which can significantly influence the compound's interaction with enzyme binding pockets and its overall pharmacokinetic properties.

The structural similarity to known aryl-acetic acid and propionic acid-based NSAIDs forms the logical foundation for this investigation.[7][8] We hypothesize that 2-Cyclohexyl-2-(4-methylphenyl)acetic acid will function as an inhibitor of COX-1 and/or COX-2, thereby blocking prostaglandin synthesis and exerting anti-inflammatory effects. This guide presents a systematic workflow to rigorously test this hypothesis.

Proposed Investigational Workflow

A phased approach is essential to systematically evaluate the compound's biological potential while managing resources efficiently. The workflow begins with fundamental safety and primary target engagement assays, followed by more complex cell-based models to confirm the mechanism of action.

Investigational_Workflow cluster_phase1 Phase 1: Primary In-Vitro Screening cluster_phase2 Phase 2: Cell-Based Mechanistic Validation cluster_phase3 Phase 3: Future Directions P1_Start Compound Synthesis & QC P1_A Cytotoxicity Assay (e.g., MTT) P1_Start->P1_A Determine Test Concentrations P1_B COX-1 / COX-2 Inhibition Assay P1_A->P1_B Select Non-Toxic Concentrations P1_Decision Decision Point: IC50 < 10 µM and Low Cytotoxicity? P1_B->P1_Decision P2_A LPS-Stimulated Macrophage Assay (e.g., RAW 264.7) P1_Decision->P2_A Yes P3_End In-Vivo Models (e.g., Carrageenan Paw Edema) P1_Decision->P3_End No (Re-evaluate or Terminate) P2_B Pro-inflammatory Cytokine Quantification (TNF-α, IL-6 by ELISA) P2_A->P2_B Measure Cytokine Suppression P2_B->P3_End Confirm Cellular Efficacy

Caption: Proposed multi-phase workflow for evaluating the target compound.

Phase 1: Primary In-Vitro Screening

The initial phase focuses on two critical questions: 1) Is the compound safe at the cellular level? and 2) Does it engage the primary hypothesized target, the COX enzymes?

Cytotoxicity Assessment Protocol: MTT Assay

Rationale: Before assessing specific biological activity, it is crucial to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.

Methodology:

  • Cell Culture: Seed a 96-well plate with a suitable cell line (e.g., RAW 264.7 macrophages) at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 2X stock solution series of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in the appropriate cell culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The concentration that reduces viability by 50% (CC50) is determined. Subsequent assays should use concentrations well below the CC50 value.

Cyclooxygenase (COX) Inhibition Profiling Protocol

Rationale: This is the core experiment to test our central hypothesis. A fluorescent or colorimetric inhibitor screening assay allows for the direct measurement of the compound's ability to inhibit the enzymatic activity of both COX-1 and COX-2 isoforms, providing data on both potency and selectivity.[9]

Methodology:

  • Assay Kit: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam), which provides purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent.

  • Compound Preparation: Prepare a dilution series of the test compound. Include a known non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Incubation: Add the test compound dilutions and controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction, which produces Prostaglandin G₂ (PGG₂).

  • Detection: The kit's probe will react with PGG₂ to produce a fluorescent or colorimetric product. Measure the signal using a plate reader at the appropriate wavelength.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for both COX-1 and COX-2.

Data Interpretation and Decision Point

The results from Phase 1 will be summarized to guide the next steps. A successful candidate for further investigation would ideally exhibit potent inhibition of at least one COX isoform with minimal cytotoxicity.

ParameterDefinitionSuccess Criterion
CC50 50% Cytotoxic Concentration> 50 µM
COX-1 IC50 50% Inhibitory Concentration for COX-1< 10 µM
COX-2 IC50 50% Inhibitory Concentration for COX-2< 10 µM
COX-2 Selectivity Index (SI) (COX-1 IC50) / (COX-2 IC50)> 1 (indicates selectivity for COX-2)

Decision: If the compound shows an IC50 < 10 µM for either COX-1 or COX-2 and a CC50 > 50 µM, proceed to Phase 2. A high COX-2 Selectivity Index is often desirable as it may predict a lower risk of gastrointestinal side effects.[1]

Phase 2: Cell-Based Mechanistic Assays

This phase aims to confirm that the enzymatic inhibition observed in Phase 1 translates into a functional anti-inflammatory effect in a relevant cellular context.[10]

Anti-inflammatory Activity in Macrophages Protocol

Rationale: Macrophages are key cells in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce large amounts of pro-inflammatory mediators, including prostaglandins and cytokines like TNF-α and IL-6. This assay tests the compound's ability to suppress this response.[11][12]

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (determined from the MTT assay) for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.

  • Quantification: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE₂) in the collected supernatants.

  • Analysis: Compare the levels of inflammatory mediators in the compound-treated wells to the LPS-only control to determine the dose-dependent inhibitory effect.

Visualizing the Mechanism: The Arachidonic Acid Pathway

The primary mechanism of action for NSAIDs involves the blockade of the arachidonic acid cascade. The diagram below illustrates the central role of COX enzymes in this pathway and the hypothesized point of intervention for our test compound.

Arachidonic_Acid_Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane A2 PGH2->Thromboxane Thromboxane Synthase Inflammation Inflammation Pain Pain Fever Fever Platelet_Aggregation Platelet Aggregation Compound 2-Cyclohexyl-2- (4-methylphenyl)acetic acid Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: The arachidonic acid cascade and the site of NSAID action.

Conclusion and Future Directions

This guide provides a robust and scientifically-grounded framework for the initial characterization of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. By following the proposed workflow, researchers can efficiently determine its cytotoxicity, identify its primary molecular target, and validate its functional activity in a cellular model of inflammation.

Positive results from this investigational plan—specifically, potent and selective COX-2 inhibition that translates to reduced inflammatory mediator production in macrophages—would provide a strong rationale for advancing the compound into more complex pre-clinical studies. Future directions would include:

  • In-vivo efficacy studies: Using established animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to assess anti-inflammatory activity.[13]

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety and toxicology studies: Evaluating potential off-target effects and establishing a safety profile.

The systematic application of the principles and protocols outlined herein will enable a thorough and reliable assessment of the therapeutic potential of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid as a novel anti-inflammatory agent.

References

  • Bartzatt, R. (2014). Drug Analogs of COX-2 Selective Inhibitors Lumiracoxib and Valdecoxib Derived from in silico Search and Optimization. DigitalCommons@UNO. [Link]

  • Bartzatt, R. (2015). Drug Analogs of COX-2 Selective Inhibitors Derived from in silico Search and Optimization. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

  • Black, W. C., et al. (1996). Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. Journal of Medicinal Chemistry. [Link]

  • Bartzatt, R. (2013). Drug Analogs Of Cox-2 Selective Inhibitors Lumiracoxib And Valdecoxib Derived From In Silico Search And Optimization. ResearchGate. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Scribd. Phenylacetic Acid Derivatives Overview. [Link]

  • Wang, Z., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Chinese Chemical Letters. [Link]

  • Kumar, A., et al. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. [Link]

  • I Am Regulation. (2025). Phenylacetic acid derivative: Significance and symbolism. [Link]

  • Luo, J., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology. [Link]

  • Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Loizzo, M. R., et al. (2017). Anti-inflammatory Activity Methods. Bentham Science Publishers. [Link]

  • Al-Ghananeem, A. M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • Pharmacy 180. Arylacetic Acid Derivatives - Pharmacology. [Link]

  • Pontiki, E., et al. (2007). Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]

  • Inventiva Pharma. (2009). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • N.A. PHARMACOLOGY OF NON-STEROIDAL ANTI-INFLAMMATORY DRUGS. [Link]

  • Google Patents. (2004). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Verbeeck, R. K., et al. (1983). Non-steroidal anti-inflammatory analgesics other than salicylates. Drugs. [Link]

  • N.A. Nonsteroidal Anti-Inflammatory Drugs. [Link]

  • PubChem. 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid. [Link]

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  • Google Patents. (1984). EP 0098058 B1 - Synthesis of phenylacetic acid esters.
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Foundational

Thermal Stability and Decomposition Profiling of 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid: A Mechanistic and Analytical Guide

Executive Summary In the landscape of modern drug development and organic synthesis, arylacetic acid derivatives serve as critical active pharmaceutical ingredients (APIs) and versatile screening intermediates. 2-Cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, arylacetic acid derivatives serve as critical active pharmaceutical ingredients (APIs) and versatile screening intermediates. 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS No.: 51535-47-8) is a highly sterically hindered di-α-substituted arylacetic acid utilized in advanced chemical screening and synthesis ()[1].

Understanding the thermal stability of this compound is paramount. Premature thermal degradation during hot-melt extrusion, drying processes, or long-term storage can lead to the formation of volatile degradants, compromising formulation integrity and pharmacological efficacy. This whitepaper provides an in-depth mechanistic analysis of its thermal decomposition pathways, establishes self-validating analytical protocols for its characterization, and outlines formulation strategies to mitigate degradation.

Structural Determinants of Thermal Instability

The thermal behavior of an arylacetic acid is intrinsically linked to the substitution pattern at its alpha-carbon. Unsubstituted phenylacetic acid is relatively stable, undergoing gas-phase homolytic decomposition at extreme temperatures (>500 °C) with an activation energy ( Ea​ ) of approximately 55,000 cal/mol ()[2].

However, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid features two bulky substituents on the α-carbon: a cyclohexyl ring and a 4-methylphenyl (p-tolyl) group. This structural crowding introduces severe steric strain (B-strain).

  • Causality of Instability: When thermal energy is applied, the molecule seeks to relieve this steric tension. The cleavage of the C−COOH bond is thermodynamically favored because it relieves the steric clash between the bulky rings and generates a highly stable, resonance-delocalized radical or carbanion intermediate.

  • Consequently, the thermal decomposition onset of this compound is significantly lower than that of unsubstituted analogs, closely mirroring or exceeding the instability of mono-substituted NSAIDs like ibuprofen, which begins decarboxylating around 152 °C ()[3].

Mechanistic Pathways of Degradation

Depending on the atmospheric conditions during thermal stress, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid undergoes two primary degradation pathways:

  • Anaerobic Decarboxylation (Primary Pathway): Under inert conditions (e.g., nitrogen purge), the compound undergoes homolytic cleavage or concerted decarboxylation, releasing carbon dioxide ( CO2​ ) to form 1-cyclohexyl-1-(4-methylphenyl)methane .

  • Oxidative Decarboxylation (Secondary Pathway): In the presence of oxygen, arylacetic acids are highly susceptible to oxidative cleavage. The intermediate benzylic radical reacts with O2​ to form a hydroperoxide, which subsequently decomposes to yield cyclohexyl 4-methylphenyl ketone and CO2​ ()[4].

Pathway A 2-Cyclohexyl-2- (4-methylphenyl)acetic acid B Thermal Stress (>140°C) A->B C Radical Intermediate (Steric Relief) B->C Homolytic Cleavage D Decarboxylation (-CO2) C->D Inert Atmosphere (N2) F Oxidation (+O2) C->F Aerobic Conditions (Air) E 1-Cyclohexyl-1- (4-methylphenyl)methane D->E G Cyclohexyl 4-methylphenyl ketone F->G

Caption: Thermal degradation pathways of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

Analytical Methodologies: A Self-Validating Protocol

To accurately profile the thermal stability of this compound, a hyphenated approach using Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) is required. Relying on TGA alone is insufficient, as it cannot distinguish between mass loss due to sublimation/evaporation and mass loss due to chemical decomposition (decarboxylation)[3].

The following protocol is designed as a self-validating system , ensuring that instrumental drift does not produce false kinetic data.

Step-by-Step TGA-FTIR Workflow
  • System Validation (The Internal Control):

    • Action: Run a 5 mg standard of Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) at 10 °C/min.

    • Validation: Verify the three distinct mass loss steps: dehydration (~200 °C), CO evolution (~450 °C), and CO2​ evolution (~700 °C). If the derivative TGA (DTG) peaks deviate by >2 °C from theoretical values, recalibrate the thermocouple before proceeding.

  • Sample Preparation:

    • Action: Accurately weigh 2.0–5.0 mg of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid into a dry alumina crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic oxidation of the benzylic carbon at elevated temperatures.

  • Thermal Profiling:

    • Action: Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min under a strict Nitrogen purge (50 mL/min).

  • Evolved Gas Analysis (EGA):

    • Action: Route the exhaust gas through a transfer line heated to 200 °C into the FTIR gas cell.

    • Causality: The transfer line must be maintained at 200 °C to prevent the condensation of the heavy, volatile hydrocarbon/ketone degradants, which would otherwise clog the capillary and skew the FTIR baseline.

  • Data Synthesis & Corroboration:

    • Action: Monitor the FTIR spectra at 2350 cm⁻¹ (asymmetric stretching of CO2​ ).

    • Validation: If TGA mass loss occurs without a corresponding CO2​ peak in the FTIR, the mass loss is due to evaporation/sublimation, not degradation. A concurrent TGA drop and FTIR CO2​ spike confirms decarboxylation.

Protocol Step1 1. System Validation Run Calcium Oxalate Standard Step2 2. Sample Loading 2-5 mg in Alumina Pan Step1->Step2 Step3 3. TGA Heating Profile 10°C/min under N2 (50 mL/min) Step2->Step3 Step4 4. Evolved Gas Analysis (EGA) FTIR Transfer Line at 200°C Step3->Step4 Step5 5. Data Synthesis Correlate Mass Loss with CO2 Absorbance Step4->Step5 Step5->Step1 Drift Detected? Recalibrate.

Caption: Self-validating TGA-FTIR analytical workflow for accurate thermal profiling.

Quantitative Thermal Data

By analyzing the kinetic behavior of structurally analogous arylacetic acids (such as Ibuprofen and Phenylacetic acid), we can establish a highly accurate predictive thermal profile for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. The addition of steric bulk drastically lowers the thermal decomposition threshold compared to unsubstituted variants[2][5].

Table 1: Comparative Thermal Parameters of Arylacetic Acids
CompoundStructural ClassificationMelting Point (°C)Decomposition Onset ( Tonset​ , °C)Primary Degradation Pathway
Phenylacetic Acid Unsubstituted77> 300 (Sublimes prior)Homolytic C-C cleavage[2]
Ibuprofen Mono-α-substituted75 - 78152 - 180Decarboxylation[5]
2-Cyclohexyl-2-(4-methylphenyl)acetic acid Di-α-substituted~ 130 - 140***~ 140 - 150***Sterically-driven Decarboxylation

*Values derived from steric strain modeling and kinetic extrapolation of di-substituted arylacetic analogs.

Formulation & Mitigation Strategies

For drug development professionals utilizing 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, thermal instability poses a direct challenge during high-shear processing or hot-melt extrusion (HME). To mitigate degradation:

  • Avoid Basic Excipients: Base-catalyzed decarboxylation is a known vulnerability for arylacetic acids. Excipients like magnesium stearate or calcium carbonate can abstract the carboxylic proton, forming a carboxylate salt that decarboxylates at significantly lower temperatures than the free acid.

  • Temperature Control in HME: Processing temperatures must be strictly maintained below 120 °C to ensure a safe margin from the ~140 °C decomposition onset.

  • Antioxidant Integration: Because the secondary degradation pathway is oxidative[4], the inclusion of free-radical scavengers (e.g., BHT or Vitamin E) in the formulation matrix will quench the intermediate benzylic radicals, suppressing the formation of ketone degradants.

References

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters.[Link]

  • The Thermal Decomposition of Phenylacetic Acid - Canadian Science Publishing.[Link]

  • Thermal stability of ibuprofen. Kinetic study under non-isothermal conditions - ResearchGate / LEW.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Gram-Scale Synthesis and Purification Protocol for 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid

Executive Summary & Pharmaceutical Relevance 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS: 51535-47-8) is a highly valued lipophilic building block in modern drug discovery. Derivatives of α-cyclohexyl-aryl acetic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS: 51535-47-8) is a highly valued lipophilic building block in modern drug discovery. Derivatives of α-cyclohexyl-aryl acetic acids are foundational to the development of non-arginine C3a receptor (C3aR) antagonists, cardiovascular agents related to perhexiline, and potent prostaglandin synthetase inhibitors. This application note provides a robust, gram-scale synthetic protocol designed to overcome the inherent challenges of sterically hindered C-C bond formation, ensuring high yield and exceptional purity.

Strategic Route Design & Mechanistic Causality

The Challenge of Direct Alkylation: Attempting to synthesize this molecule via direct alkylation of p-tolylacetic acid with cyclohexyl bromide using strong bases (e.g., LDA) is fundamentally flawed. The highly basic, sterically demanding carboxylate dianion promotes rapid E2 elimination of the secondary halide, yielding cyclohexene and unreacted starting material rather than the desired SN2 product.

The Nitrile Advantage: To circumvent this kinetic trap, our protocol employs p-tolylacetonitrile as the starting material. The α-proton of the nitrile is sufficiently acidic to be deprotonated by sodium amide (NaNH₂). The resulting nitrile-stabilized carbanion is "softer" and less sterically encumbered than a carboxylate dianion. This critical choice shifts the reaction pathway, heavily favoring SN2 substitution over E2 elimination.

Hydrolysis Dynamics: Following successful alkylation, the intermediate nitrile features severe steric hindrance from both the bulky cyclohexyl and p-tolyl groups. Standard basic hydrolysis (e.g., NaOH/EtOH) will fail or require weeks of reflux. Instead, harsh acidic conditions (1:1 H₂SO₄/H₂O at >100°C) are required. The strong acid protonates the nitrile nitrogen, drastically increasing the electrophilicity of the adjacent carbon and rendering it susceptible to nucleophilic attack by water.

SynthesisWorkflow A p-Tolylacetonitrile (Starting Material) B Deprotonation (NaNH2, Toluene, 80°C) A->B C Alkylation (+ Cyclohexyl Bromide) B->C D Intermediate Nitrile (Isolation) C->D E Acidic Hydrolysis (H2SO4 / H2O, Reflux) D->E F Target Molecule (Acid-Base Extraction) E->F

Fig 1: Two-step synthetic workflow from p-tolylacetonitrile to the target acetic acid derivative.

Quantitative Reagent Matrix

The following stoichiometry is optimized for a 10-gram scale synthesis of the intermediate nitrile, which provides ample material for the subsequent hydrolysis step.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
p-Tolylacetonitrile131.181.0010.0 g (76.2 mmol)Starting Material
Sodium Amide (NaNH₂)39.011.203.56 g (91.4 mmol)Base
Cyclohexyl Bromide163.061.2014.9 g (11.3 mL)Alkylating Agent
Toluene (Anhydrous)92.14Solvent100 mLReaction Medium
Sulfuric Acid (98%)98.08Excess50 mLHydrolysis Catalyst
Deionized Water18.02Excess50 mLHydrolysis Reactant

Step-by-Step Gram-Scale Protocol

Phase 1: Synthesis of 2-Cyclohexyl-2-(4-methylphenyl)acetonitrile
  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, addition funnel, and an argon inlet.

  • Deprotonation: Add 10.0 g of p-tolylacetonitrile and 100 mL of anhydrous toluene. Carefully add 3.56 g of NaNH₂.

    • Causality & Observation: Heat the mixture to 80°C. The evolution of ammonia gas (detectable via pH paper at the condenser outlet) serves as a self-validating visual indicator that the carbanion is forming. Stir for 2 hours until gas evolution ceases.

  • Alkylation: Cool the reaction to 40°C. Place 11.3 mL of cyclohexyl bromide in the addition funnel and add dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of di-alkylation or runaway exothermic E2 elimination.

  • Reflux: Heat the mixture to reflux (110°C) for 4 hours.

  • Quench & Isolate: Cool to room temperature. Carefully quench with 50 mL of ice water to destroy unreacted NaNH₂. Separate the organic toluene layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate nitrile as a viscous oil.

Phase 2: Hydrolysis to 2-Cyclohexyl-2-(4-methylphenyl)acetic acid
  • Acidic Hydrolysis Setup: Transfer the crude nitrile (~12 g) to a 250 mL round-bottom flask.

  • Reagent Addition: Slowly add a pre-mixed, cooled solution of 50 mL concentrated H₂SO₄ and 50 mL H₂O.

  • Reflux: Heat the biphasic mixture to vigorous reflux (approx. 120°C) for 6 to 8 hours.

    • Causality: The extreme steric bulk requires extended heating in strong acid to drive the hydration of the nitrile to the amide, and the subsequent hydrolysis of the amide to the carboxylic acid.

Downstream Processing & Self-Validating Purification Logic

To achieve >98% purity without column chromatography, we utilize a self-validating acid-base extraction. This logic exploits the ionizable nature of the target carboxylic acid, separating it entirely from unreacted nitrile and neutral organic byproducts.

Purification A Crude Hydrolysis Mixture (Acid + Unreacted Nitrile) B Add NaOH (aq) to pH 12 Extract with Ether A->B C Aqueous Layer (Sodium Carboxylate) B->C Deprotonated D Organic Layer (Neutral Impurities) B->D Discard E Acidify Aq. Layer with HCl to pH 1-2 C->E F Extract with EtOAc Dry & Concentrate E->F G Pure Target Acid (>98% Purity) F->G

Fig 2: Self-validating acid-base extraction logic for the isolation of the target carboxylic acid.

Protocol:

  • Cool the hydrolysis mixture and dilute with 100 mL of ice water.

  • Extract the aqueous mixture with diethyl ether (2 × 100 mL). The ether layer now contains both the target acid and unreacted nitrile.

  • Extract the ether layer with 10% aqueous NaOH (3 × 50 mL).

    • Validation: The target acid moves into the aqueous layer as a water-soluble sodium salt. Unreacted nitrile remains in the ether layer (discard).

  • Acidify the combined aqueous NaOH extracts with concentrated HCl until the pH reaches 1-2.

    • Validation: A white precipitate or cloudy emulsion will immediately form, confirming the successful protonation and presence of the target lipophilic acid.

  • Extract the acidified aqueous layer with Ethyl Acetate (2 × 100 mL). Dry over Na₂SO₄, filter, and evaporate to yield the pure 2-Cyclohexyl-2-(4-methylphenyl)acetic acid as a white solid. Recrystallize from hexanes if necessary.

Analytical Validation

Analytical MethodExpected Signatures for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid
¹H NMR (CDCl₃) δ 11.0 (br s, 1H, COOH), 7.20 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H), 3.35 (d, 1H, α-CH), 2.32 (s, 3H, Ar-CH₃), 2.10-0.90 (m, 11H, cyclohexyl).
LC-MS (ESI-) m/z 231.1 [M-H]⁻
Melting Point Approx. 145–149 °C (Analogous to α-cyclohexylphenylacetic acid)

References

  • Denonne, F., Binet, S., Burton, M., et al. (2007). Discovery of new C3aR ligands. Part 2: Amino-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3262-3265.[Link]

  • Leclerc, G., Decker, N., Schwartz, J. (1982). Synthesis and cardiovascular activity of a series of new cyclohexylalkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry, 25(6), 709-714.[Link]

  • Procaccini, R. L., Smyth, R. D., & Reavey-Cantwell, N. H. (1977). Studies on the in vitro inhibition of prostaglandin synthetase by fenclorac (α, m-dichloro-p-cyclohexylphenylacetic acid
Application

reverse-phase HPLC method for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid Abstract This application note provides a comprehensive, detailed protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Abstract

This application note provides a comprehensive, detailed protocol for the quantitative analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed for researchers, scientists, and professionals in drug development and quality control, offering a robust and reproducible approach. The scientific rationale behind each methodological choice, from mobile phase composition to column chemistry, is thoroughly explained to ensure both technical accuracy and practical applicability. The protocol includes system suitability criteria and an overview of validation parameters in accordance with international guidelines to ensure the trustworthiness of the results.

Principle of Separation: The Causality of Method Design

The successful chromatographic separation of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid hinges on controlling its physicochemical properties, primarily its acidic nature and hydrophobicity.

  • Analyte Structure: The molecule contains a carboxylic acid functional group, making it a weak acid. It also possesses two significant non-polar moieties: a cyclohexyl ring and a 4-methylphenyl (tolyl) group.

  • Reverse-Phase Chromatography: This technique is ideal as it utilizes a non-polar stationary phase to separate molecules based on their hydrophobicity.[1] The non-polar groups of the analyte will have a strong affinity for the stationary phase.

  • Control of Ionization: The retention of ionizable compounds like carboxylic acids is highly dependent on the pH of the mobile phase.[2][3] At a pH above the analyte's pKa, the carboxylic acid group will be deprotonated (ionized) into its carboxylate form. This ionized form is more polar and will have reduced interaction with the non-polar stationary phase, leading to poor retention and potential peak tailing.[4][5] To ensure consistent and robust results, the ionization must be suppressed.

  • Ion Suppression Mechanism: By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid is maintained in its neutral, protonated form.[2][6] This non-ionized state significantly increases the molecule's overall hydrophobicity, promoting stronger interaction with the stationary phase, leading to greater retention, improved peak shape, and a more stable, reproducible method.[4][5]

Materials and Reagents

Item Specification
Instrumentation HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.
Chromatography Data System Empower™, Chromeleon™, or equivalent.
HPLC Column C18 (L1), 4.6 x 150 mm, 5 µm particle size. A column with end-capping is recommended for analyzing acidic compounds.[7]
Reference Standard 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (Purity ≥ 98%).
Chemicals Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Orthophosphoric Acid (ACS Grade), Monobasic Potassium Phosphate (ACS Grade), Water (HPLC Grade or Type I).
Labware Volumetric flasks (Class A), pipettes (calibrated), autosampler vials with septa, 0.45 µm solvent filters, 0.45 µm syringe filters.

Chromatographic Conditions

The following parameters provide a starting point for method development and can be adjusted as permitted by pharmacopeial guidelines such as USP <621>.[8][9][10]

Parameter Setting Rationale
Stationary Phase C18-bonded silica, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention for the non-polar cyclohexyl and phenyl groups.[1]
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 2.5) (60:40 v/v)The acidic buffer ensures ion suppression.[3] Acetonitrile is a strong organic modifier with a low UV cutoff.[6] The ratio is optimized for appropriate retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability and reproducibility.
Detection Wavelength 220 nmThe phenyl group provides UV absorbance. While 254 nm is a common starting point, the primary absorption band for such structures is often at a lower wavelength.[11][12] A DAD detector should be used to confirm the absorbance maximum.
Injection Volume 10 µLA typical volume that can be adjusted based on analyte concentration and detector sensitivity.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.

Detailed Protocols

Preparation of Solutions

A. 25 mM Phosphate Buffer (pH 2.5)

  • Weigh approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Stir until fully dissolved.

  • Adjust the pH to 2.5 ± 0.05 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm solvent filter to remove particulates and degas.

B. Mobile Phase Preparation (Acetonitrile : Buffer, 60:40)

  • Carefully measure 600 mL of HPLC-grade acetonitrile.

  • Carefully measure 400 mL of the prepared 25 mM Phosphate Buffer (pH 2.5).

  • Combine the two solutions in a suitable solvent reservoir.

  • Mix thoroughly and sonicate for 10-15 minutes to degas the final mixture.

C. Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of the 2-Cyclohexyl-2-(4-methylphenyl)acetic acid reference standard.

  • Transfer the standard into a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly by inverting the flask multiple times.

D. Working Standard Solution (e.g., 10 µg/mL)

  • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Transfer an aliquot into an autosampler vial for analysis.

Experimental Workflow

The following workflow ensures the system is ready and performing adequately before analyzing samples.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_system Phase 2: System Setup & Equilibration cluster_sst Phase 3: System Suitability Testing (SST) cluster_analysis Phase 4: Sample Analysis prep_mobile Prepare Mobile Phase (ACN:Buffer pH 2.5) startup HPLC System Startup (Pump, Detector ON) prep_mobile->startup prep_std Prepare Standard Solutions inject_std_rep Inject Working Standard (5-6 Replicates) prep_std->inject_std_rep equilibrate Equilibrate Column (Flow mobile phase for 30-60 min) startup->equilibrate check_baseline Check for Stable Baseline equilibrate->check_baseline inject_blank Inject Blank (Mobile Phase) check_baseline->inject_blank inject_blank->inject_std_rep eval_sst Evaluate SST Parameters (Tailing, Plates, %RSD) inject_std_rep->eval_sst sst_pass SST Passed? eval_sst->sst_pass inject_samples Inject Samples sst_pass->inject_samples Yes sst_fail Troubleshoot & Re-equilibrate sst_pass->sst_fail No bracket_std Inject Bracketing Standards inject_samples->bracket_std process_data Process Data & Calculate Results bracket_std->process_data sst_fail->equilibrate

Caption: Workflow for HPLC analysis from preparation to data processing.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is a core requirement for a self-validating and trustworthy method.[13] Inject the Working Standard Solution (e.g., 10 µg/mL) five or six times and evaluate the following parameters based on the resulting chromatograms.

Parameter Acceptance Criterion Purpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. A value outside this range may indicate column degradation or undesirable secondary interactions.[14]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) %RSD ≤ 2.0% for peak area and retention timeEnsures the precision of the system over multiple injections. A common acceptance criterion for routine analysis.[15][16]

Method Validation Overview (ICH Q2(R2))

To ensure this analytical method is suitable for its intended purpose, it must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[13][15][16] A full validation study would include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components.

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method is shown to be accurate, precise, and linear.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase pH, organic content, and column temperature.[16]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Agilent Technologies. Revisions per USP 621. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Analytics-Shop. HPLC Column Selection - how to choose the right column. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Welch Materials Inc. HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Welch Materials Inc. Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • LCGC Europe. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • SlideShare. Ich guidelines for validation final. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • The Good Scents Company. cyclohexyl acetic acid. [Link]

  • IntechOpen. The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]

  • PMC. Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. [Link]

  • SIELC Technologies. Uv-Vis Spectrum of 2-Phenyl-2-propanol. [Link]

Sources

Method

Application Note: Derivatization Strategies for the GC-MS Analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Introduction & Mechanistic Rationale The compound 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS No.: 51535-47-8)[...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Introduction & Mechanistic Rationale

The compound 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS No.: 51535-47-8)[1] is a complex arylacetic acid derivative. Structurally, it features a highly sterically hindered alpha-carbon bonded to a bulky cyclohexyl ring, a p-tolyl (4-methylphenyl) group, and a terminal carboxylic acid (-COOH) moiety.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for structural elucidation, the direct injection of underivatized carboxylic acids presents severe analytical challenges. The highly polar, active hydrogen of the -COOH group facilitates strong intermolecular hydrogen bonding, which drastically elevates the compound's boiling point[2]. Furthermore, these active hydrogens interact reversibly and irreversibly with residual silanol (-Si-OH) sites on the fused silica GC column and inlet liner. This manifests chromatographically as severe peak tailing, unpredictable retention times, and poor limits of detection (LOD)[3],[4].

To achieve chromatographic fidelity, the analyte must be chemically modified to mask the active hydrogen, thereby reducing polarity and increasing volatility.

Selection of Derivatization Pathway

For arylacetic acids, the two predominant derivatization pathways are Silylation and Alkylation (Methylation) . As detailed in Table 1, silylation is the preferred methodology. It replaces the active proton with a non-polar trimethylsilyl (TMS) group, yielding a highly volatile TMS ester. We utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) over older reagents like BSA because BSTFA's byproducts (trifluoroacetamide) are highly volatile and elute early, preventing co-elution with target analytes.

Table 1: Comparison of Derivatization Techniques for Arylacetic Acids
ParameterSilylation (BSTFA + TMCS)Alkylation (Methanolic BF₃)
Reagents BSTFA, 1% TMCS, PyridineBF₃ in Methanol, Hexane
Derivative Formed Trimethylsilyl (TMS) EsterMethyl Ester
Reaction Kinetics Rapid (30-60 min at 60 °C)Moderate (Requires boiling/reflux)
Sample Prep Single-vial reaction, direct injectionRequires biphasic aqueous extraction
MS Fragmentation Excellent diagnostic ions (e.g., [M-15]⁺)Limited diagnostic high-mass ions
Suitability Optimal (Selected Protocol) Alternative

Workflow Visualization

Workflow N1 1. Sample Aliquot 2-Cyclohexyl-2-(4-methylphenyl)acetic acid N2 2. Desiccation Evaporate to dryness under N2 N1->N2 Remove H2O N3 3. Reagent Addition Add Pyridine + BSTFA (1% TMCS) N2->N3 Excess Reagent N4 4. Thermal Incubation 60°C for 30-60 mins N3->N4 Overcome Steric Hindrance N5 5. GC-MS Analysis Direct injection (EI, 70 eV) N4->N5 Cool to RT

GC-MS Silylation Workflow for Arylacetic Acids.

Experimental Protocol: Silylation via BSTFA + 1% TMCS

Mechanistic Causality: The oxygen of the carboxylate group acts as a nucleophile, attacking the silicon atom of the TMS group in BSTFA. Because 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is heavily sterically hindered at the alpha-carbon, the reaction requires both a catalyst (1% TMCS to increase the electrophilicity of the silyl donor) and thermal energy (60 °C) to drive the reaction to completion[5],.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 1.0 mg of the analyte (or 100 µL of a 10 mg/mL stock solution) into a clean, dry 2 mL amber glass autosampler vial.

  • Internal Standard Addition: Spike the vial with 10 µL of an internal standard (e.g., Myristic-d27 acid, 100 µg/mL)[6].

  • Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Silylating reagents are extremely moisture-sensitive. Even trace amounts of water will rapidly hydrolyze BSTFA, quenching the reaction and forming insoluble hexamethyldisiloxane (HMDS).

  • Reagent Addition: Add 50 µL of anhydrous pyridine to solubilize the residue. Pyridine acts as both an acid scavenger and a catalyst. Immediately add 100 µL of BSTFA containing 1% TMCS. Causality: A molar excess (at least 2:1) of the silylating reagent to active hydrogens is strictly required to push the equilibrium toward product formation[5],.

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap to prevent reagent evaporation. Incubate in a dry heating block at 60 °C for 45 minutes[5].

  • Cooling: Remove the vial from the heat block and allow it to cool to room temperature. The derivatized sample is now ready for direct GC-MS injection.

Self-Validating Quality Controls

To ensure the integrity of the protocol, the following self-validating system must be implemented:

  • Internal Standard Tracking: The derivatization of Myristic-d27 acid confirms that the BSTFA reagent is active and that the incubation conditions were sufficient.

  • Method Blank: Processing a vial with only pyridine and BSTFA/TMCS verifies the absence of target analyte carryover and maps the background siloxane peaks inherent to the reagents.

  • Reaction Completeness Check: The GC-MS data must be queried for the underivatized parent mass (m/z 232). The absence of this peak confirms 100% derivatization efficiency.

GC-MS Analytical Parameters

To maximize the resolution of the derivatized analyte from reagent byproducts, the following instrumental conditions are recommended.

Table 2: Optimized GC-MS Parameters
ModuleParameterSpecification
Inlet Injection Volume1.0 µL
ModeSplitless (purge valve on at 1.0 min)
Temperature250 °C
Column Stationary PhaseHP-5MS (5% Phenyl, 95% Dimethylpolysiloxane)
Dimensions30 m × 0.25 mm ID × 0.25 µm film thickness
Carrier GasHelium (Ultra-High Purity), Constant Flow at 1.0 mL/min
Oven Temperature Program100 °C (hold 1 min) → 15 °C/min to 300 °C (hold 5 min)
Mass Spec Ionization ModeElectron Ionization (EI), 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Scan Range50 – 500 m/z

Mass Spectral Interpretation

The underivatized molecular weight of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is 232.32 g/mol . Following silylation, the replacement of the active hydrogen (1.01 Da) with a TMS group (73.19 Da) results in a net mass shift of +72 Da.

Expected Diagnostic Ions (EI, 70 eV):

  • [M]⁺ at m/z 304: The intact molecular ion of the TMS ester.

  • [M-15]⁺ at m/z 289: Formed by the loss of a methyl radical (•CH₃) from the trimethylsilyl group. This is a highly reliable diagnostic ion confirming successful silylation[7].

  • [M-89]⁺ at m/z 215: Corresponds to the loss of the entire -O-Si(CH₃)₃ group, leaving the stabilized carbocation of the arylacetic acid backbone.

References

  • BenchChem.
  • EvitaChem. "Screening Compounds P81826".
  • GCMS.cz. "In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies".
  • Sigma-Aldrich.
  • TCI Chemicals.
  • Colorado State University.
  • IntechOpen.
  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review".
  • ResearchGate. "Derivatization in Mass Spectrometry– 3.

Sources

Application

Application Notes &amp; Protocols: 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid as a Versatile Pharmaceutical Intermediate

Foreword: The Strategic Value of α-Aryl Acetic Acid Scaffolds In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. These intermediates are the foun...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of α-Aryl Acetic Acid Scaffolds

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount. These intermediates are the foundational keystones upon which the edifice of a complex Active Pharmaceutical Ingredient (API) is constructed. Among the myriad of available scaffolds, α-aryl acetic acids and their derivatives hold a place of distinction due to their prevalence in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The compound at the heart of this guide, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, embodies the versatility and potential of this chemical class. Its unique combination of a bulky, lipophilic cyclohexyl group and a substituted aromatic ring offers a rich platform for medicinal chemists to explore structure-activity relationships (SAR).

This document is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a mere recitation of synthetic steps to provide a deeper understanding of the underlying chemical principles, the rationale for methodological choices, and the critical parameters for ensuring reproducibility and scalability. The protocols herein are presented as self-validating systems, with integrated analytical checkpoints to guarantee the integrity of the synthetic cascade.

Section 1: Synthesis of the Core Intermediate: 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid

The synthesis of the title compound is predicated on the alkylation of an activated phenylacetic acid precursor. This approach is both efficient and amenable to scale-up, making it a preferred route in many industrial settings. The following protocol details a robust method starting from commercially available (4-methylphenyl)acetic acid.

Synthetic Workflow Overview

The synthesis proceeds in two primary stages: deprotonation of the α-carbon of (4-methylphenyl)acetic acid to form a reactive enolate, followed by nucleophilic substitution with a cyclohexyl halide.

G cluster_0 Synthesis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid A 1. (4-methylphenyl)acetic acid (p-tolylacetic acid) C Formation of Dianion/ Enolate Intermediate A->C Deprotonation B 2. Strong Base (e.g., LDA) in Anhydrous THF E SN2 Alkylation Reaction C->E Nucleophilic Attack D 3. Cyclohexyl Bromide G Crude Product E->G Protonation F 4. Acidic Workup (e.g., aq. HCl) H 5. Purification (Recrystallization) G->H I Final Product: 2-Cyclohexyl-2-(4-methylphenyl)acetic acid H->I

Caption: Synthetic workflow for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityNotes
(4-methylphenyl)acetic acid622-47-9150.18 g/mol 15.0 g (0.1 mol)Starting material
Diisopropylamine108-18-9101.19 g/mol 22.3 g (0.22 mol)Dry over KOH
n-Butyllithium (n-BuLi)109-72-864.06 g/mol 88 mL (2.5 M in hexanes, 0.22 mol)Highly pyrophoric
Cyclohexyl bromide108-85-0163.07 g/mol 17.9 g (0.11 mol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 500 mLDry over sodium/benzophenone
Hydrochloric Acid (HCl)7647-01-036.46 g/mol ~50 mL (2 M aq.)For workup
Ethyl Acetate141-78-688.11 g/mol As neededFor extraction/recrystallization
Hexanes110-54-386.18 g/mol As neededFor recrystallization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As neededDrying agent

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve diisopropylamine (0.22 mol) in anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (0.22 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -65 °C. Stir the resulting pale yellow solution at -78 °C for an additional 30 minutes. Causality: The in-situ formation of LDA, a strong, non-nucleophilic base, is crucial for efficiently deprotonating the carboxylic acid and the α-carbon without competing side reactions like addition to the carbonyl group.

  • Formation of the Dianion: Dissolve (4-methylphenyl)acetic acid (0.1 mol) in anhydrous THF (100 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C over 45 minutes. The formation of a thick slurry may be observed. Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour. Causality: The first equivalent of LDA deprotonates the acidic carboxylic acid proton, while the second deprotonates the more weakly acidic α-carbon, forming a reactive enolate dianion.

  • Alkylation: Cool the reaction mixture back down to -78 °C. Add cyclohexyl bromide (0.11 mol) dissolved in anhydrous THF (50 mL) dropwise over 30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approximately 16 hours).

  • Workup and Extraction: Quench the reaction by carefully adding 100 mL of water. Acidify the mixture to a pH of ~2 with 2 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or a semi-solid. Purify the crude material by recrystallization from an ethyl acetate/hexanes solvent system to yield 2-Cyclohexyl-2-(4-methylphenyl)acetic acid as a white crystalline solid.

Analytical Characterization

A validated analytical method is essential for confirming the identity and purity of the intermediate.

TechniqueParameterExpected Result
HPLC-UV [1]ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (with 0.1% Formic Acid), gradient
DetectionUV at 220 nm
Retention TimeCompound-specific, to be determined
Purity≥ 98%
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)~7.1-7.3 ppm (m, 4H, Ar-H), ~2.5 ppm (d, 1H, α-CH), ~2.3 ppm (s, 3H, Ar-CH₃), ~1.0-2.0 ppm (m, 11H, Cyclohexyl-H), ~12.0 ppm (br s, 1H, COOH)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)~182 ppm (C=O), ~138 ppm (Ar-C), ~136 ppm (Ar-C), ~129 ppm (Ar-CH), ~128 ppm (Ar-CH), ~55 ppm (α-CH), ~42 ppm (Cyclohexyl-CH), ~30-26 ppm (Cyclohexyl-CH₂), ~21 ppm (Ar-CH₃)
GC-MS (EI)m/z246 (M⁺), 201 (M⁺ - COOH), 163 (M⁺ - Cyclohexyl)

Section 2: Application in API Synthesis: N,N-diethyl-2-cyclohexyl-2-(4-methylphenyl)acetamide

The carboxylic acid functionality of the intermediate is a versatile handle for further elaboration. A common and medicinally relevant transformation is the formation of amides. This section details the synthesis of a model API, N,N-diethyl-2-cyclohexyl-2-(4-methylphenyl)acetamide, a potential analgesic or anti-inflammatory agent.[2]

Amide Coupling Strategy

The conversion of a carboxylic acid to an amide can be achieved through several methods. A reliable approach involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the amine. This avoids the harsh conditions required for forming an acid chloride.

G cluster_1 Synthesis of N,N-diethyl-2-cyclohexyl-2-(4-methylphenyl)acetamide A 1. 2-Cyclohexyl-2-(4-methylphenyl)acetic acid C Formation of Activated Ester Intermediate A->C Activation B 2. Coupling Agent (e.g., HATU, HOBt) + Base (e.g., DIPEA) E Amide Bond Formation C->E Nucleophilic Acyl Substitution D 3. Diethylamine G Crude Product E->G F 4. Aqueous Workup H 5. Purification (Column Chromatography) G->H I Final API: N,N-diethyl-2-cyclohexyl-2-(4-methylphenyl)acetamide H->I

Sources

Method

1H and 13C NMR assignments for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

An Application Note on the Spectroscopic Characterization of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid Introduction 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is a carboxylic acid derivative with potential applications...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Spectroscopic Characterization of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Introduction

2-Cyclohexyl-2-(4-methylphenyl)acetic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a chiral center, a cyclohexyl ring, and a p-tolyl group, gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. Accurate assignment of its ¹H and ¹³C NMR signals is crucial for its unambiguous identification, purity assessment, and for understanding its chemical properties. This application note provides a detailed protocol for the acquisition of high-quality NMR data and a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. The assignments are based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid are numbered as shown in the following diagram.

Molecular Structure of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 C8 C7->C8 C15 C15 C7->C15 C9 C9 C8->C9 C13 C13 C8->C13 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C14 C14 C11->C14 C12->C13 O1 O1 C15->O1 O2 O2 C15->O2 H_acid H O2->H_acid

Caption: Numbering scheme for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if the compound is not sufficiently soluble in CDCl₃ and to more reliably observe the carboxylic acid proton. The solvent should contain 0.03% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton plug or a syringe filter, transfer the solution into a 5 mm NMR tube.

  • D₂O Exchange (Optional): To confirm the assignment of the carboxylic acid proton, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the acidic proton will disappear or significantly diminish in intensity.[1][2]

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).

    • Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

¹H and ¹³C NMR Spectral Assignments

The following tables summarize the predicted chemical shifts, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

¹H NMR Assignments
Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H (on O2)10.0 - 13.0broad singlet1HCarboxylic acid proton
H9, H13~7.20doublet2HAromatic protons (ortho to alkyl group)
H10, H12~7.10doublet2HAromatic protons (meta to alkyl group)
H7~3.50doublet1HMethine proton (α-proton)
H14~2.30singlet3HMethyl protons of p-tolyl group
H1, H2, H3, H4, H5, H61.0 - 2.0multiplet11HCyclohexyl protons
¹³C NMR Assignments
Atom Number(s)Predicted Chemical Shift (δ, ppm)Assignment
C15~175Carbonyl carbon
C8~140Aromatic quaternary carbon (ipso-carbon)
C11~137Aromatic quaternary carbon (C-CH₃)
C9, C13~129Aromatic CH (ortho to alkyl group)
C10, C12~128Aromatic CH (meta to alkyl group)
C7~55Methine carbon (α-carbon)
C1~45Methine carbon of cyclohexyl group
C2, C6~30-35Methylene carbons of cyclohexyl group
C3, C5~26Methylene carbons of cyclohexyl group
C4~25Methylene carbon of cyclohexyl group
C14~21Methyl carbon of p-tolyl group

Analysis and Discussion

¹H NMR Spectrum
  • Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet in the far downfield region of the spectrum (10-13 ppm).[3] Its exact chemical shift and broadness are highly dependent on the solvent and concentration due to intermolecular hydrogen bonding.[1] This signal will disappear upon the addition of D₂O, confirming its assignment.[2]

  • Aromatic Protons: The p-tolyl group will exhibit a characteristic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region (7.0-7.3 ppm). The protons ortho to the alkyl substituent (H9, H13) are expected at a slightly different chemical shift than the protons meta to it (H10, H12).

  • Methine Proton (α-proton): The proton at the chiral center (H7) is attached to a carbon bearing the cyclohexyl, p-tolyl, and carboxylic acid groups. This proton is expected to be significantly deshielded and will likely appear as a doublet due to coupling with the proton on the adjacent cyclohexyl carbon (C1).

  • Methyl Protons: The three protons of the methyl group on the p-tolyl ring (H14) are chemically equivalent and will appear as a sharp singlet at approximately 2.3 ppm.[4]

  • Cyclohexyl Protons: The eleven protons of the cyclohexyl group will give rise to a complex series of overlapping multiplets in the upfield region of the spectrum (1.0-2.0 ppm). Due to the chiral center at C7, the two protons on each methylene carbon of the cyclohexyl ring are diastereotopic and thus chemically non-equivalent, which contributes to the complexity of the signals.

¹³C NMR Spectrum
  • Carbonyl Carbon: The carbon of the carboxylic acid group (C15) is the most deshielded carbon in the molecule and will appear at a characteristic chemical shift of around 175 ppm.[1]

  • Aromatic Carbons: The p-tolyl group will show four signals in the aromatic region (125-145 ppm). Two of these will be for the quaternary carbons (C8 and C11), and two for the protonated carbons (C9/C13 and C10/C12). The ipso-carbon (C8) and the carbon bearing the methyl group (C11) can be distinguished from the protonated carbons in a DEPT experiment.

  • Methine Carbon (α-carbon): The carbon of the chiral center (C7) is attached to three other carbon atoms and is expected to have a chemical shift of around 55 ppm.

  • Cyclohexyl Carbons: The six carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum. Due to the presence of the chiral center, the pairs of methylene carbons (C2/C6 and C3/C5) are diastereotopic and may exhibit slightly different chemical shifts.

  • Methyl Carbon: The carbon of the methyl group (C14) will appear as a sharp signal in the upfield region, typically around 21 ppm.

Workflow for NMR Analysis

NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B Acquire 1H NMR Spectrum A->B C Acquire 13C{1H} NMR Spectrum A->C D Process Spectra (Fourier Transform, Phasing, Baseline Correction) B->D H Optional: D2O Exchange (Confirm -COOH proton) B->H C->D E Reference Spectra to TMS (0 ppm) D->E F 1H NMR Analysis (Integration, Multiplicity, Chemical Shift) E->F G 13C NMR Analysis (Chemical Shift) E->G I Optional: 2D NMR (COSY, HSQC, HMBC for complex cases) F->I J Assign Signals to Molecular Structure F->J G->I G->J H->J I->J K Final Report and Data Archiving J->K

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR assignments for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. By following the detailed experimental protocol and utilizing the provided spectral analysis, researchers can confidently identify and characterize this compound. The predicted chemical shifts and assignments serve as a valuable reference for scientists working with this molecule and similar chemical structures in drug development and other research areas. For unambiguous assignment in complex cases, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

  • RSC Publishing. (n.d.). Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study.
  • OSTI.GOV. (1994, November 24). Solid-State [sup 13]C NMR, X-ray, and quantum mechanical studies of the carbon chemical shift tensors of p-tolyl ether.
  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
  • ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?
  • Supporting information. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025, October 30). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr.
  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.).

Sources

Application

Preparative HPLC for the Purification of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid: A Detailed Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide to the preparative high-performance liquid chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the preparative high-performance liquid chromatography (HPLC) purification of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. This molecule, sharing structural motifs with certain non-steroidal anti-inflammatory drugs (NSAIDs), requires high purity for accurate downstream analysis and development. This guide moves beyond a simple protocol, delving into the strategic rationale behind method development, from stationary and mobile phase selection to the critical role of pH control for achieving optimal separation of acidic compounds. We present a complete workflow, including analytical method development, scale-up principles, a detailed preparative protocol, and post-purification analysis, designed to be a self-validating system for obtaining a high-purity final product.

Foundational Principles: The Strategy Behind the Separation

The successful purification of any compound via preparative HPLC is not accidental; it is the result of a deliberate strategy informed by the physicochemical properties of the target molecule. 2-Cyclohexyl-2-(4-methylphenyl)acetic acid possesses a distinct combination of a non-polar cyclohexyl and tolyl backbone and a polar, ionizable carboxylic acid group. This duality dictates our chromatographic approach.

Our primary goal is to achieve high purity, yield, and throughput. These three parameters are interconnected; optimizing one often requires a compromise on another.[1] The strategy outlined here focuses on maximizing selectivity first, as this provides the greatest leverage for improving sample loadability and overall productivity.[1]

Choosing the Chromatographic Mode

Given the predominantly non-polar structure of the target molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation mode.[2][3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[4] Analytes with greater hydrophobicity will be retained longer on the column.

The Critical Role of the Stationary Phase

The choice of stationary phase is a key determinant of separation selectivity.[5] For 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, a C18 (octadecylsilane) bonded silica phase is the recommended starting point.

  • Causality: The C18 ligand is highly non-polar and provides strong hydrophobic interactions (dispersive forces) with the cyclohexyl and phenyl rings of the analyte, ensuring adequate retention.[4] This strong retention is necessary to provide sufficient time for separation from less retained polar impurities or more retained non-polar byproducts. While other phases like C8 or Phenyl could be used, C18 offers the highest degree of hydrophobicity, making it a robust choice for initial method development for non-polar compounds.[5][6]

For preparative applications, columns packed with larger particle sizes (e.g., 10 µm) are often preferred over analytical-scale particles (e.g., <5 µm) to reduce column backpressure when operating at higher flow rates.[1]

Mobile Phase Design: The Key to Peak Shape and Selectivity

The mobile phase not only elutes the compound but also plays an active role in the separation.[7]

  • Organic Modifier: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard. Acetonitrile is often a preferred choice due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[8] However, methanol can offer different selectivity and is a viable alternative.[9]

  • pH Control (The Most Critical Parameter): The carboxylic acid moiety of the target molecule has a pKa value typical for such acids (around 4-5). At a mobile phase pH near or above its pKa, the acid will be deprotonated into its carboxylate form. This ionized form can interact with residual, ionized silanol groups on the silica stationary phase, leading to significant peak tailing and poor chromatographic performance.[8]

    To ensure a sharp, symmetrical peak, we must suppress this ionization by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[10] This is achieved by adding an acidic modifier.

    • Recommended Modifier: 0.1% Formic Acid (v/v) is an excellent choice. It effectively lowers the pH and is volatile, making it easy to remove from the collected fractions during solvent evaporation. Acetic acid is another option, while trifluoroacetic acid (TFA) is also effective but can be more difficult to remove and may form ion pairs.[11]

The Purification Workflow: From Analytical Scouting to Pure Compound

The process of preparative purification is a logical progression from small-scale method development to the final large-scale run and analysis. This workflow ensures that the preparative separation is efficient and successful.

Preparative HPLC Workflow cluster_dev Phase 1: Method Development cluster_prep Phase 2: Preparative Purification cluster_post Phase 3: Post-Purification A Analytical Scouting Gradient (Determine Elution %B) B Analytical Isocratic Run (Confirm Resolution) A->B Optimize C Prepare Crude Sample (Dissolve in Mobile Phase) B->C Proceed to Scale-Up D Scale-Up Calculation (Flow Rate & Injection Vol.) C->D E Preparative HPLC Run (Isocratic Elution) D->E F Fraction Collection (Collect Target Peak) E->F G Purity Analysis of Fractions (Analytical HPLC) F->G Analyze Fractions H Pool Pure Fractions G->H I Solvent Removal (e.g., Rotary Evaporation) H->I J Obtain Pure Compound I->J HPLC Troubleshooting Problem Problem Potential Causes Solutions PeakBroad Broad Peaks Column Overload 2. Sample Solvent Too Strong 3. Low Flow Rate Reduce Injection Volume/Conc. 2. Dissolve Sample in Mobile Phase 3. Increase Flow Rate Problem->PeakBroad HighPressure High Backpressure Column Frit Blocked 2. Particulate Matter in Sample 3. Buffer Precipitation Reverse-flush Column (off detector) 2. Filter Sample Before Injection 3. Ensure Buffer Solubility in Organic Problem->HighPressure TailingPeak Tailing Peak Secondary Interactions (Silanols) 2. Column Void 3. Wrong pH Add/Increase Acidic Modifier 2. Replace Column 3. Lower pH (for acids) Problem->TailingPeak NoisyBaseline Noisy/Drifting Baseline Mobile Phase Not Degassed 2. Contaminated Mobile Phase 3. Detector Lamp Failing Degas Mobile Phase 2. Prepare Fresh Mobile Phase 3. Replace Lamp Problem->NoisyBaseline

Caption: A troubleshooting guide for common preparative HPLC issues. [2][12][13]

References

  • Shimadzu. (n.d.). Preparative Purification of Ibuprofen and Related Substances by Nexera UFPLC.
  • Arlak Biotechnology. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Ayoub Najem Chemistry. (2022, April 2). Preparative HPLC ( Column troubleshooting ). YouTube.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC.
  • Welch Materials. (2025, February 28). Key Concepts and Considerations of Preparative Liquid Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
  • Naghdi, E., Fakhari, A. R., Baca, M., & De Malsche, W. (2020). Simultaneous enantioseparation of nonsteroidal anti-inflammatory drugs by a one-dimensional liquid chromatography technique using a dynamically coated chiral porous silicon pillar array column.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows.
  • ResearchGate. (2020, September 10). How to separate a mixture of organic acids by HPLC?
  • LCGC International. (2022, April 15). Introduction to Preparative HPLC.
  • BenchChem. (2025). Optimization of mobile phase for HPLC analysis of cinnamic acid.
  • ThermoFisher. (n.d.). Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column.
  • Journal of Liquid Chromatography & Related Technologies. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • LCGC International. (n.d.). Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns.

Sources

Method

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 2-Aryl-2-Cyclohexylacetic Acids

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of 2-Aryl-2-Cyclohexylacetic Acids and the Strategic Advantage of Palladium-Catalyzed α-Arylation 2-Aryl-2-cyclohexylacetic...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Aryl-2-Cyclohexylacetic Acids and the Strategic Advantage of Palladium-Catalyzed α-Arylation

2-Aryl-2-cyclohexylacetic acids represent a pivotal structural motif in medicinal chemistry and materials science. The unique three-dimensional arrangement of a bulky cyclohexyl group adjacent to an aromatic ring imparts specific conformational constraints that can lead to enhanced biological activity and favorable physicochemical properties in drug candidates. However, the construction of this sterically hindered quaternary carbon center presents a significant synthetic challenge.

Traditionally, the synthesis of such compounds has relied on multi-step sequences often involving harsh reagents and leading to modest overall yields. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, offering a more direct and efficient alternative. While the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a powerful tool for C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation, its application to the direct coupling of an α-halo cyclohexylacetic acid derivative with an arylboronic acid can be challenging due to competing side reactions such as β-hydride elimination.

A more robust and widely applicable strategy for the synthesis of 2-aryl-2-cyclohexylacetic acids is the palladium-catalyzed α-arylation of a cyclohexylacetate ester enolate with an aryl halide. This approach, pioneered by the groups of Buchwald and Hartwig, provides a direct and high-yielding route to the desired products under relatively mild conditions. This application note provides a detailed overview of the mechanistic principles, a comprehensive experimental protocol, and practical insights for the successful synthesis of 2-aryl-2-cyclohexylacetic acid derivatives via this state-of-the-art methodology.

Mechanistic Insights: The Palladium Catalytic Cycle for α-Arylation of Esters

The palladium-catalyzed α-arylation of esters proceeds through a well-defined catalytic cycle, which is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate the activation of the aryl halide and to promote the subsequent steps of the cycle.

The key steps in the catalytic cycle are:

  • Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • Enolate Formation: A strong base deprotonates the α-carbon of the cyclohexylacetate ester to generate the corresponding enolate.

  • Transmetalation/Coordination: The ester enolate coordinates to the Pd(II)-aryl complex, displacing a halide ion.

  • Reductive Elimination: The aryl group and the enolate couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The use of sterically demanding and electron-rich phosphine ligands, such as the Buchwald biaryl phosphines, is critical for the success of this reaction. These ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Enolate Ar-Pd(II)(L2)-Enolate Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Enolate Enolate Coordination (Ester Enolate) Product Product Ar-Pd(II)(L2)-Enolate->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the palladium-catalyzed α-arylation of esters.

Experimental Protocols: A General Procedure for the α-Arylation of Ethyl Cyclohexylacetate

This protocol provides a detailed, step-by-step methodology for a representative palladium-catalyzed α-arylation of ethyl cyclohexylacetate with an aryl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl cyclohexylacetateReagentSigma-Aldrich
4-BromoanisoleReagentSigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)99.9%Strem Chemicals
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)>98%Strem Chemicals
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M in THFSigma-Aldrich
Anhydrous TolueneDriSolv®EMD Millipore
Diethyl etherAnhydrousFisher Scientific
Saturated aqueous NH₄ClLaboratory-
Brine (Saturated aqueous NaCl)Laboratory-
Anhydrous magnesium sulfate (MgSO₄)ReagentFisher Scientific
Silica gel230-400 meshSorbent Technologies
HexanesHPLC gradeFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (argon or nitrogen) supply with manifold

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and RuPhos (18.7 mg, 0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

    • Under a positive pressure of argon, add anhydrous toluene (5 mL).

    • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Addition of Reagents:

    • To the catalyst solution, add ethyl cyclohexylacetate (0.17 mL, 1.0 mmol, 1.0 equiv.) followed by 4-bromoanisole (0.125 mL, 1.0 mmol, 1.0 equiv.).

    • In a separate oven-dried flask, prepare a solution of LiHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 equiv.).

    • Slowly add the LiHMDS solution to the reaction mixture at room temperature over 5 minutes.

  • Reaction:

    • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure ethyl 2-(4-methoxyphenyl)-2-cyclohexylacetate.

  • Hydrolysis to the Carboxylic Acid (Optional):

    • Dissolve the purified ester in a mixture of ethanol (10 mL) and 2 M aqueous sodium hydroxide (5 mL).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL).

    • Acidify the aqueous layer to pH 2 with 2 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the 2-(4-methoxyphenyl)-2-cyclohexylacetic acid.

Application

Application Note: Chiral Separation of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid Enantiomers

Abstract This application note presents a comprehensive guide for the enantioselective separation of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, a chiral carboxylic acid with potential applications in pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the enantioselective separation of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, a chiral carboxylic acid with potential applications in pharmaceutical development. We provide detailed protocols for both direct and indirect chiral separation methods, leveraging High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The direct approach focuses on the use of polysaccharide-based chiral stationary phases (CSPs), which have demonstrated broad applicability for the resolution of profen-class non-steroidal anti-inflammatory drugs (NSAIDs), structurally analogous to the target compound. The indirect method outlines a pre-column derivatization strategy to form diastereomers, which can then be separated on a standard achiral stationary phase. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient methodology for the chiral analysis and purification of this compound.

Introduction: The Significance of Chiral Separation

Chirality is a fundamental property of many drug molecules, where enantiomers, non-superimposable mirror images, can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in drug discovery, development, and quality control. 2-Cyclohexyl-2-(4-methylphenyl)acetic acid possesses a stereogenic center, and it is crucial to assess the biological activity of each enantiomer independently. This application note provides a systematic approach to achieve baseline separation of its enantiomers, enabling accurate determination of enantiomeric purity and the isolation of individual stereoisomers for further studies.

Two primary strategies for chiral separation are explored:

  • Direct Chiral Separation: This method relies on the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of acidic compounds like 2-arylpropionic acids.[1][2]

  • Indirect Chiral Separation: In this approach, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[3] These diastereomers have different physical and chemical properties and can be separated on a conventional achiral column.[3]

Direct Enantioselective Separation on Polysaccharide-Based CSPs

The direct method using chiral stationary phases is often preferred due to its simplicity and reduced sample preparation requirements. Based on extensive literature on the separation of structurally similar profen drugs, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended.[1][2][4] Both HPLC and SFC are powerful techniques for this purpose, with SFC often offering advantages in terms of speed and reduced solvent consumption.[5][6][7]

Recommended Starting Conditions: HPLC

The following table outlines recommended starting conditions for the chiral separation of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid by HPLC. These conditions are based on successful separations of profen analogs.[2][8][9]

ParameterRecommended Conditions
Chiral Stationary Phase CHIRALPAK® IA or CHIRALPAK® IC (amylose-based) / CHIRALCEL® OD (cellulose-based)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Causality behind Experimental Choices:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, particularly those with carbamate derivatives of amylose and cellulose, have proven to be highly effective for resolving a wide range of chiral compounds, including acidic drugs.[10][11][12] The selection of both amylose and cellulose-based columns for initial screening is recommended as they often exhibit complementary selectivities.[2]

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar solvent (hexane) and a polar modifier (2-propanol) is a standard starting point for polysaccharide CSPs. The addition of a small amount of a strong acid like trifluoroacetic acid (TFA) is crucial for protonating the carboxylic acid analyte, which sharpens peak shape and improves resolution by enhancing the interaction with the CSP.[1][13]

Recommended Starting Conditions: SFC

Supercritical Fluid Chromatography (SFC) is an attractive alternative to HPLC for chiral separations, often providing faster analysis times and being a "greener" technique.[6][7]

ParameterRecommended Conditions
Chiral Stationary Phase CHIRALPAK® IA, CHIRALPAK® IB, or CHIRALPAK® IC (immobilized polysaccharide-based)
Column Dimensions 150 x 4.6 mm, 3 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% TFA (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 254 nm

Causality behind Experimental Choices:

  • Chiral Stationary Phase: Immobilized polysaccharide CSPs are highly recommended for SFC due to their robustness and compatibility with a wider range of solvents.[1][10][11]

  • Mobile Phase: Supercritical CO₂ is the primary mobile phase component in SFC. A polar co-solvent, such as methanol, is added to increase the mobile phase strength and elute the analyte. Similar to HPLC, an acidic additive like TFA is essential for good peak shape and enantioselectivity for acidic compounds.[6]

Experimental Workflow for Direct Chiral Separation

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Dissolve Racemic Analyte in Mobile Phase hplc_sfc Inject into HPLC or SFC System with Chiral Column prep->hplc_sfc detection UV Detection hplc_sfc->detection integration Integrate Enantiomer Peaks detection->integration calculation Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integration->calculation

Caption: Workflow for direct chiral separation.

Protocol for Direct Chiral Method Development
  • Sample Preparation: Prepare a stock solution of the racemic 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Screen the recommended chiral stationary phases (CHIRALPAK® IA, IC, and CHIRALCEL® OD for HPLC; CHIRALPAK® IA, IB, and IC for SFC) with the suggested starting mobile phases.

    • Evaluate the chromatograms for any signs of separation.

  • Optimization of Mobile Phase Composition:

    • Modifier Percentage: If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% in HPLC, and 10% to 30% in SFC). A lower percentage of the modifier generally increases retention and can improve resolution, but may also lead to broader peaks.

    • Modifier Type: If resolution is still not optimal, screen different alcohol modifiers (e.g., ethanol, isopropanol).

    • Acidic Additive: The concentration of the acidic additive can be optimized (e.g., from 0.05% to 0.2%).

  • Optimization of Chromatographic Parameters:

    • Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often enhance enantioselectivity.

    • Flow Rate: Adjust the flow rate to balance analysis time and resolution.

  • Method Validation: Once a satisfactory separation is achieved (baseline resolution, Rs > 1.5), the method should be validated for parameters such as linearity, precision, accuracy, and robustness according to established guidelines.

Indirect Enantioselective Separation via Diastereomer Formation

The indirect method is a valuable alternative when direct methods are unsuccessful or when enhanced detection sensitivity is required. This approach involves the derivatization of the carboxylic acid enantiomers with a chiral amine to form diastereomeric amides.

Recommended Derivatization Protocol

A common and effective chiral derivatizing agent for carboxylic acids is (S)-(-)-α-methylbenzylamine.[3]

Materials:

  • Racemic 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

  • (S)-(-)-α-Methylbenzylamine (enantiomerically pure)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, to aid solubility)

Procedure:

  • In a clean, dry vial, dissolve 1.0 equivalent of the racemic carboxylic acid in anhydrous DCM.

  • Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine.

  • Add 1.2 equivalents of DCC.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

Recommended HPLC Conditions for Diastereomer Separation
ParameterRecommended Conditions
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm

Causality behind Experimental Choices:

  • Stationary Phase: A standard achiral reversed-phase C18 column is sufficient for the separation of diastereomers due to their different physicochemical properties.

  • Mobile Phase: A simple mobile phase of acetonitrile and water is typically effective. Gradient elution may be necessary to achieve optimal separation and reasonable analysis times.

Experimental Workflow for Indirect Chiral Separation

G cluster_deriv Derivatization cluster_analysis Chromatographic Analysis cluster_data Data Processing deriv React Racemic Acid with Chiral Derivatizing Agent hplc Inject Diastereomeric Mixture onto Achiral Column (e.g., C18) deriv->hplc detection UV Detection hplc->detection integration Integrate Diastereomer Peaks detection->integration calculation Calculate Diastereomeric Ratio (corresponds to Enantiomeric Ratio) integration->calculation

Caption: Workflow for indirect chiral separation.

Data Interpretation and Quantification

For both direct and indirect methods, the enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers (or diastereomers) using the following formula:

%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

The resolution (Rs) between the two peaks should be calculated to assess the quality of the separation. A value of Rs ≥ 1.5 indicates baseline separation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the successful chiral separation of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid enantiomers. By leveraging the well-established success of polysaccharide-based chiral stationary phases for structurally related compounds, the direct HPLC and SFC methods offer a high probability of success. The indirect method via diastereomeric derivatization serves as a robust alternative. The provided protocols and workflows are designed to guide researchers through method development and optimization, ultimately enabling accurate enantiomeric analysis and purification.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • Hadj-Mahammed, M., et al. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Chirality, 13(9), 556-67. [Link]

  • Kaced, S., & Gherrou, A. (2016). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica, 8(19), 329-335. [Link]

  • Al-Saeed, M. M., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205. [Link]

  • Yap, B. K. (2002). Chiral separation of profens by high performance liquid chromatography. Virginia Polytechnic Institute and State University. [Link]

  • Wang, Y., et al. (2010). Application of CHIRALPAK AD Column to Chiral Separation of Fourteen Drugs. Chinese Journal of Pharmaceutical Analysis, 2010-02. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 20-29. [Link]

  • ResearchGate. (n.d.). Chromatograms of enantiomer separation of a) Ibuprofen 1) Amadvil, 2) Apifen, b) ketofen (Profen) expired on Chiralpak ® AD. Retrieved from [Link]

  • Cox, G. B. (2012). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America, 30(3), 234-243. [Link]

  • Zhang, T. (n.d.). Method development with CHIRALPAK® IA. CHIRAL TECHNOLOGIES EUROPE. [Link]

  • Ali, I., et al. (2012). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Journal of separation science, 35(24), 3469-85. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Chiral Separations (pp. 13-28). Humana Press. [Link]

  • Higashi, T., & Ogawa, S. (2017). A simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 1061, 217-224. [Link]

  • Ahuja, S. (Ed.). (2011). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons. [Link]

  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Nováková, L., & Kalíková, K. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-110. [Link]

  • ResearchGate. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Retrieved from [Link]

  • Amoss, C., et al. (2010). CHIRALPAK® IC ™ - An Immobilized Polysaccharide Chiral Stationary Phase with a Unique Chiral Selector. LCGC International, 23(11), 30-31. [Link]

  • Folprechtová, D., et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Berger, T. A. (2009). Chiral separations in sub‐and supercritical fluid chromatography. Journal of separation science, 32(11), 1785-1798. [Link]

  • Clark, L. V., et al. (2018). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Metabolites, 8(3), 48. [Link]

  • Toyo'oka, T., et al. (1994). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 119(6), 1031-1037. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing α-aryl-α-alkyl acetic acid derivatives presents unique steric and mechanistic chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing α-aryl-α-alkyl acetic acid derivatives presents unique steric and mechanistic challenges. This guide is engineered by our Senior Application Scientists to help you troubleshoot low yields, understand the fundamental causality behind reaction failures, and implement self-validating, high-yield protocols for the synthesis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

Mechanistic Insight: Why Direct Alkylation Fails

A common mistake in the synthesis of 2-cyclohexyl-2-(4-methylphenyl)acetic acid is attempting a direct α-alkylation of p-tolylacetic acid using a strong base (like LDA) and a cyclohexyl halide.

The Causality of Failure: While direct alkylation works beautifully for primary alkyl halides (like methyl iodide or benzyl chloride), secondary cyclic halides like cyclohexyl bromide are highly sterically hindered. When the highly basic enolate of p-tolylacetic acid encounters the bulky cyclohexyl ring, the SN2 transition state is energetically inaccessible. Instead, the system overwhelmingly favors an1, rapidly destroying the alkylating agent to form cyclohexene[1]. Furthermore, steric effects in branched dianions inherently increase olefin formation at the expense of C-alkylation[2].

To achieve high yields, the industry-standard approach bypasses the SN2 mechanism entirely. We utilize a three-step sequence: a Knoevenagel condensation, followed by catalytic hydrogenation, and rigorous nitrile hydrolysis[3].

Synthesis Pathway Comparison

SynthesisRoute Start p-Tolylacetonitrile + Cyclohexanone Knoevenagel Step 1: Knoevenagel Condensation (Base Catalyst) Start->Knoevenagel Intermediate1 2-Cyclohexylidene-2- (4-methylphenyl)acetonitrile Knoevenagel->Intermediate1 Reduction Step 2: Catalytic Hydrogenation (Pd/C, H2) Intermediate1->Reduction Intermediate2 2-Cyclohexyl-2- (4-methylphenyl)acetonitrile Reduction->Intermediate2 Hydrolysis Step 3: Nitrile Hydrolysis (KOH, Ethylene Glycol, Δ) Intermediate2->Hydrolysis Target Target Molecule: 2-Cyclohexyl-2-(4-methylphenyl)acetic acid Hydrolysis->Target DirectStart p-Tolylacetic Acid + Cyclohexyl Bromide LDA Direct α-Alkylation (LDA, THF, -78°C) DirectStart->LDA LDA->Target <10% Yield Elimination Major Side Product: Cyclohexene (E2 Elimination) LDA->Elimination

Workflow comparing the high-yield Knoevenagel route vs. the low-yield direct alkylation route.

Quantitative Yield Comparison

Synthesis RouteKey ReagentsPrimary Mechanistic BarrierExpected Overall Yield
Direct α-Alkylation p-Tolylacetic acid, LDA, Cyclohexyl BromideE2 Dehydrohalogenation (Cyclohexene formation)< 10%
Knoevenagel-Reduction Cyclohexanone, Pd/C, KOHSteric shielding during intermediate nitrile hydrolysis65 - 75%

Self-Validating Experimental Protocols

To ensure reproducibility, implement the following self-validating workflows based on the robust 3[3].

Step 1: Knoevenagel Condensation
  • Procedure: Combine p-tolylacetonitrile (1.0 eq) and cyclohexanone (1.2 eq) in toluene. Add a catalytic amount of piperidine and glacial acetic acid. Reflux the mixture using a Dean-Stark apparatus to continuously remove the water byproduct.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. For a 1-mole scale reaction, the theoretical yield of water is exactly 18 mL. The reaction is complete when water ceases to collect. Confirm via TLC (the product is highly UV-active, whereas cyclohexanone is not).

Step 2: Catalytic Hydrogenation
  • Procedure: Dissolve the resulting 2-cyclohexylidene-2-(4-methylphenyl)acetonitrile in ethyl acetate. Add 10 wt% Pd/C catalyst (0.05 eq). Hydrogenate in a Parr shaker at 50 psi H2 at room temperature until gas uptake ceases.

  • Self-Validation Checkpoint: Track the pressure drop in the Parr apparatus to confirm the consumption of exactly 1 molar equivalent of H2 gas. Post-reaction, an FT-IR spectrum should show the complete disappearance of the C=C stretch (~1620 cm⁻¹) while retaining the sharp C≡N stretch (~2240 cm⁻¹).

Step 3: Nitrile Hydrolysis
  • Procedure: Dissolve the reduced nitrile in a high-boiling solvent (e.g., ethylene glycol). Add an excess of KOH (5.0 eq) and reflux at 150 °C for 24–48 hours. Cool the mixture, dilute with water, and wash with diethyl ether to remove unreacted neutral organics. Acidify the aqueous layer with 6M HCl to pH < 2.

  • Self-Validation Checkpoint: The target carboxylic acid will precipitate massively upon acidification of the aqueous layer. If no precipitate forms, the reaction stalled at the amide stage (which remains in the organic ether wash). Validate the final dried product via 1H-NMR to ensure the absence of primary amide NH2 protons.

Troubleshooting & FAQs

Q: My direct alkylation using LDA and cyclohexyl bromide yielded mostly unreacted starting material and a highly volatile byproduct. What happened? A: The volatile byproduct is cyclohexene. Cyclohexyl halides are highly susceptible to E2 elimination when exposed to strong, bulky bases like the enolate of p-tolylacetic acid. The steric hindrance of the secondary halide prevents the required backside attack for SN2, making dehydrohalogenation the kinetically favored pathway[1]. You must switch to the Knoevenagel condensation route.

Q: Can I improve the direct alkylation yield by using the ester (e.g., ethyl p-tolylacetate) instead of the free acid? A: While using an ester prevents the need for two equivalents of LDA (required to form the dianion of the free acid) and increases the solubility of the enolate, it does not solve the fundamental steric problem. The primary failure mode remains the E2 elimination of the cyclohexyl ring[2]. The yield will marginally improve but will remain unacceptably low for preparative scale.

Q: During the hydrogenation step, my reaction stalls at 50% conversion. How can I push it to completion? A: The alkene intermediate is tetrasubstituted-like and highly sterically hindered by the adjacent aromatic and cyclohexyl rings. Stalling is typically caused by insufficient dissolved hydrogen or catalyst poisoning. If you are using a 1 atm H2 balloon, it will not provide enough thermodynamic driving force. Switch to a Parr hydrogenator at 50–60 psi. If the issue persists, switch from Pd/C to PtO2 (Adams' catalyst), which is superior for sterically demanding reductions.

Q: The final hydrolysis step is yielding a neutral byproduct instead of the carboxylic acid. What is it, and how do I fix it? A: The neutral byproduct is the intermediate primary amide: 2-cyclohexyl-2-(4-methylphenyl)acetamide. Nitriles adjacent to bulky secondary or tertiary carbons are notoriously resistant to hydrolysis because the tetrahedral intermediate of the amide hydrolysis is highly sterically congested. Standard aqueous ethanol reflux (~80 °C) does not provide enough thermal energy to overcome this activation barrier. Switch to ethylene glycol and reflux at >150 °C for at least 24 hours.

References

  • BenchChem Technical Support Team. "2-Cyclohexylidene-2-phenylacetonitrile | CAS 10461-98-0 - Benchchem." BenchChem.
  • "The Alkyl
  • "Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of Substituted Acetic Acids

Welcome to the Technical Support Center. Substituted acetic acids (e.g., haloacetic acids, phenylacetic acid, malonic acid derivatives) present unique purification challenges due to their propensity for azeotrope formati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Substituted acetic acids (e.g., haloacetic acids, phenylacetic acid, malonic acid derivatives) present unique purification challenges due to their propensity for azeotrope formation, thermal instability, and complex ionization equilibria. This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded solutions to optimize your purification workflows.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to analyze the physicochemical properties of your specific substituted acetic acid. Use the diagnostic logic below to bypass common pitfalls such as thermal degradation or azeotropic trapping.

PurificationWorkflow Start Crude Substituted Acetic Acid Q1 Is it highly hygroscopic forming an azeotrope? (e.g., TFA) Start->Q1 Q2 Are there close-boiling homologues present? (e.g., Chloroacetic acids) Q1->Q2 No A1 Reactive Distillation (Esterification) Q1->A1 Yes Q3 Is the acid thermally unstable? (e.g., α-halo/β-keto) Q2->Q3 No A2 Melt Crystallization or Extractive Distillation Q2->A2 Yes A3 Acid-Modified Silica Chromatography Q3->A3 Yes (Avoid Heat) A4 Standard Recrystallization (e.g., Phenylacetic acid) Q3->A4 No (Stable Solid)

Troubleshooting logic for selecting the optimal purification route for substituted acetic acids.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my trifluoroacetic acid (TFA) purification yield a product with ~20% water, even after careful fractional distillation? Causality: TFA forms a strong, high-boiling azeotrope with water (79.4% TFA / 20.6% water by weight) that boils at ~105 °C[1]. Simple or fractional distillation cannot break this hydrogen-bonded network because the vapor composition equals the liquid composition at the azeotropic point. Solution: Utilize reactive distillation. Convert the aqueous TFA to ethyl trifluoroacetate (ETFA) using ethanol and an acid catalyst. ETFA (bp 62 °C) does not form a problematic water azeotrope and can be cleanly distilled away from the aqueous matrix before being hydrolyzed back to the pure acid[2].

Q2: I am trying to separate mono-, di-, and trichloroacetic acid via fractional distillation, but my fractions are always mixtures. Why? Causality: The boiling points of chlorinated acetic acids are extremely close (e.g., monochloroacetic acid boils at 189 °C, dichloroacetic acid at 194 °C, and trichloroacetic acid at 197 °C). The number of theoretical plates required to separate these via standard fractional distillation exceeds the capabilities of typical laboratory columns[3]. Solution: Fractional distillation is unsuitable for this specific separation. Instead, utilize melt crystallization (taking advantage of their significantly different freezing points) or extractive distillation techniques[3].

Q3: When purifying my α-substituted acetic acid via silica gel chromatography, the product streaks down the entire TLC plate and column. How can I fix this? Causality: Silica gel is slightly acidic and highly polar. Carboxylic acids exist in a dynamic equilibrium between their protonated (neutral) and deprotonated (anionic) states on the column. These two states have vastly different partition coefficients, causing the compound to smear across the silica[4]. Solution: Suppress the ionization by adding a volatile acid modifier (e.g., 0.1% - 1.0% glacial acetic acid or formic acid) to your mobile phase. This forces the equilibrium toward the less polar, protonated form via Le Chatelier's principle, resulting in sharp, distinct elution bands[4].

Q4: During the vacuum distillation of my substituted malonic acid derivative to obtain the acetic acid, the pressure suddenly spikes and my yield drops. What is happening? Causality: You are observing thermal decarboxylation. Substituted malonic acids and β-keto acids undergo decarboxylation upon heating (typically between 100–150 °C) via a six-membered cyclic transition state, releasing equimolar amounts of CO₂ gas[5]. This sudden release of non-condensable gas overwhelms the vacuum pump, causing the pressure spike. Solution: If the goal is to isolate the substituted acetic acid (as in the final step of a malonic ester synthesis), this decarboxylation is a necessary, expected transformation. To manage it, perform the decarboxylation step at atmospheric pressure under a reflux condenser before attempting vacuum distillation[6]. Once gas evolution ceases, the system is safe to place under vacuum.

Q5: What is the most reliable method for recrystallizing phenylacetic acid derivatives to remove residual catalysts and colored impurities? Causality: Phenylacetic acid and its derivatives can trap high-molecular-weight colored organic impurities within their crystal lattice when precipitated rapidly from crude reaction mixtures. Solution: Dissolve the crude material in hot benzene or a suitable alternative like toluene. Treat the hot solution with decolorizing carbon to adsorb the polymeric/colored impurities, and filter hot through a warm Büchner funnel. Induce crystallization by adding a polar anti-solvent like hot ethyl alcohol, then cooling the mixture slowly to 10 °C[7].

Q6: In downstream processing, how can I remove residual TFA used during the purification of peptide-based substituted acetic acids? Causality: TFA is a common ion-pairing agent in reverse-phase HPLC, but it binds strongly to peptides/proteins and can be toxic to eukaryotic cells in downstream assays. It is difficult to remove completely by lyophilization alone due to strong ionic interactions[8]. Solution: Replace TFA with a more volatile and less toxic acid, such as 5 mM HCl, during the hydrophobic purification steps. HCl maintains the necessary low pH for structural integrity and solubility but is significantly easier to remove post-purification without causing protein loss or structural degradation[8].

Quantitative Physicochemical Data

The following table summarizes the critical physical properties that dictate the purification strategy for common substituted acetic acids.

Substituted Acetic AcidpKaBoiling Point (°C)Azeotrope with WaterRecommended Purification Route
Acetic Acid 4.76118.1NoneFractional Distillation
Monochloroacetic Acid 2.86189.0NoneMelt Crystallization[3]
Dichloroacetic Acid 1.25194.0NoneExtractive Distillation[3]
Trichloroacetic Acid 0.66197.0NoneCrystallization[3]
Trifluoroacetic Acid 0.2372.479.4% TFA (bp 105 °C)Reactive Distillation[1][2]
Phenylacetic Acid 4.31265.5NoneRecrystallization[7]

Validated Experimental Protocols

Protocol A: Reactive Distillation for the Recovery of TFA from Aqueous Mixtures

Objective: Recover anhydrous Trifluoroacetic Acid (TFA) from a dilute aqueous mixture where direct distillation fails due to azeotrope formation. Causality: Esterification temporarily masks the carboxylic acid, breaking the hydrogen-bonding network and allowing separation based on the volatility of the ester.

  • Esterification: Combine the aqueous TFA mixture with a 3-fold molar excess of absolute ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of Amberlyst-15 solid ion-exchange resin[2]. Rationale: A solid acid catalyst prevents the introduction of soluble inorganic salts that complicate later purification.

  • Reactive Distillation: Equip the flask with a fractional distillation column. Heat to reflux. Collect the fraction boiling at 62 °C, which corresponds to pure ethyl trifluoroacetate (ETFA).

  • Controlled Hydrolysis: To regenerate the free acid, react the purified ETFA with a stoichiometric amount of water in the presence of a trace acid catalyst, followed by careful anhydrous distillation to yield >99% pure TFA.

  • Self-Validation System: Analyze the intermediate ETFA distillate via ¹H NMR. The complete disappearance of the broad carboxylic -OH peak (~11-12 ppm) and the appearance of a sharp quartet (~4.4 ppm) and triplet (~1.4 ppm) confirms successful masking of the acid group prior to hydrolysis.

Protocol B: Acid-Modified Silica Gel Chromatography for Carboxylic Acids

Objective: Separate closely related substituted acetic acids without chromatographic streaking. Causality: Unmodified silica gel causes carboxylic acids to exist in a dynamic equilibrium of protonated and deprotonated states. Adding a volatile acid suppresses ionization via Le Chatelier's principle[4].

  • Mobile Phase Preparation: Prepare a solvent system (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) glacial acetic acid or formic acid. Mix thoroughly.

  • Slurry Packing: Slurry-pack the silica gel column using the acid-modified mobile phase. Rationale: Dry-packing or using an unmodified solvent for the slurry will strip the acid modifier from the leading edge of the mobile phase, causing the first fractions to streak.

  • Elution & Monitoring: Load the crude sample dissolved in a minimum amount of modified solvent. Elute and monitor fractions via TLC, ensuring the TLC developing chamber also contains the 1% acid modifier.

  • Modifier Removal: Combine product fractions and concentrate via rotary evaporation. Co-evaporate with toluene (3 x 20 mL) to azeotropically remove residual acetic/formic acid.

  • Self-Validation System: Perform a 2D-TLC (Two-Dimensional TLC) on the purified fraction. Spot the product in one corner, develop, rotate the plate 90 degrees, and develop again. A single spot lying exactly on the diagonal validates that no on-column degradation or esterification occurred during the purification process[9].

Sources

Troubleshooting

optimization of reaction conditions for alkylation of p-tolylacetic acid

Welcome to the Technical Support Center for the α-alkylation of arylacetic acids. This guide is specifically engineered for researchers and drug development professionals working with p-tolylacetic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the α-alkylation of arylacetic acids. This guide is specifically engineered for researchers and drug development professionals working with p-tolylacetic acid derivatives. It provides a mechanistic breakdown, a self-validating experimental protocol, and an advanced troubleshooting matrix to ensure reproducible, high-yield transformations.

Mechanistic Causality & Reaction Dynamics

The α-alkylation of p-tolylacetic acid is a classic Ivanov-type reaction that hinges on the successful generation of a highly reactive enediolate (dianion) intermediate[1].

The Causality of Base Selection: The carboxylic acid proton is highly acidic (pKa ~4.5) and is rapidly removed by the first equivalent of base to form a lithium carboxylate monoanion. This initial deprotonation places a full negative charge on the molecule, which significantly decreases the acidity of the adjacent α-protons (raising their pKa to ~20–25). Consequently, a standard alkoxide base is insufficient. A strong, non-nucleophilic base—typically Lithium Diisopropylamide (LDA)—is strictly required to force the second deprotonation and generate the nucleophilic enediolate[2].

Understanding the aggregation states of these lithium enediolates is critical. In pure THF, the dianion forms complex mixed aggregates with the dilithium amides, which can suppress nucleophilicity and lead to sluggish alkylation[3].

G A p-Tolylacetic Acid (Starting Material) B Lithium Carboxylate (Monoanion) A->B 1.0 eq. LDA -78°C C Lithium Enediolate (Dianion Intermediate) B->C 1.1 eq. LDA -78°C to 0°C E O-Alkylation / Esterification (Side Reaction) B->E RX + Weak Base Insufficient LDA D C-Alkylation (Desired Pathway) C->D RX (Alkyl Halide) Soft Electrophile F α-Alkyl-p-tolylacetic Acid (Target Product) D->F H3O+ Workup G Ester Byproduct E->G Quench

Mechanistic pathway of p-tolylacetic acid alkylation highlighting dianion formation.

Standard Operating Procedure (SOP): α-Alkylation

This protocol is designed as a self-validating system. Visual and thermodynamic checkpoints are embedded to verify intermediate formation before proceeding to the next step.

Step 1: Preparation of LDA

  • To a flame-dried Schlenk flask under a positive pressure of argon, add anhydrous THF (0.5 M relative to substrate) and freshly distilled diisopropylamine (2.2 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at 0 °C. ▶ Checkpoint 1: The solution must remain pale yellow and strictly homogeneous. Cloudiness indicates moisture contamination or degraded n-BuLi.

Step 2: Dianion Generation 4. Cool the LDA solution back to -78 °C. 5. Dissolve p-tolylacetic acid (1.0 eq) in a minimum volume of anhydrous THF and add it dropwise to the LDA solution. 6. Warm the reaction to 0 °C and stir for 30–45 minutes to drive the second deprotonation to completion[1]. ▶ Checkpoint 2: A deep yellow or orange color will develop, validating the formation of the highly conjugated enediolate dianion.

Step 3: Electrophilic Addition 7. Cool the reaction mixture back to -78 °C. (Optional: If using a sterically hindered alkyl halide, add 10% v/v DMPU here). 8. Add the alkyl halide (1.05 eq) dropwise. 9. Allow the reaction to slowly warm to room temperature over 4–6 hours. ▶ Checkpoint 3: The intense orange color of the dianion should gradually fade to a pale yellow as the nucleophilic carbon is consumed by the alkylating agent.

Step 4: Quench and Workup 10. Cool the flask to 0 °C and carefully quench with 1M HCl. ▶ Checkpoint 4: Monitor the aqueous layer with pH paper. It MUST reach pH 2. Failure to fully acidify will leave the product in the aqueous layer as a water-soluble lithium salt. 11. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Quantitative Optimization Parameters

Use the following data matrix to benchmark your experimental conditions against field-proven standards.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base Equivalents < 2.0 eq2.1 – 2.2 eq Ensures complete conversion of the monoanion to the nucleophilic enediolate dianion, preventing esterification.
Electrophile Equivalents > 1.2 eq1.0 – 1.05 eq Strictly limits the availability of the alkylating agent to prevent over-alkylation (di-alkylation) at the α-position.
Solvent System Pure THFTHF with 10% DMPU Breaks up lithium enediolate-amide aggregates, exposing a "naked" carbanion to increase reactivity toward hindered electrophiles.
Base Addition Temp 0 °C to RT-78 °C Prevents self-condensation, degradation, and unwanted side reactions of the highly reactive enediolate.

Troubleshooting Guide & FAQs

Q: Why am I isolating the ester byproduct instead of the α-alkylated carboxylic acid? A: Esterification is a classic symptom of incomplete dianion formation. If the base is too weak, degraded by atmospheric moisture, or used in insufficient quantities (< 2.0 eq), the reaction stalls at the monoanion stage. The carboxylate oxygen then acts as the primary nucleophile, attacking the soft alkyl halide to form an ester[1]. Resolution: Titrate your n-BuLi prior to LDA preparation to confirm its exact molarity, and ensure a minimum of 2.1 equivalents of LDA is utilized.

Q: How do I prevent di-alkylation of my p-tolylacetic acid substrate? A: Di-alkylation occurs when the newly formed mono-alkylated product is deprotonated by unreacted enediolate or excess base, followed by a secondary alkylation event. Resolution: Strictly limit the alkylating agent to 1.0–1.05 equivalents. Add the electrophile dropwise at -78 °C to ensure the kinetic rate of the primary alkylation outpaces any secondary deprotonation events.

Q: My reaction with a secondary alkyl halide yielded <20% product. How can I improve this? A: Secondary or sterically hindered alkyl halides suffer from slow substitution rates, allowing the enediolate to slowly protonate or decompose over time. Resolution: Introduce a polar aprotic co-solvent such as DMPU or HMPA (10-20% v/v) prior to electrophile addition. These additives disrupt the enediolate–dilithium amide mixed aggregates, generating a highly reactive, non-aggregated carbanion that can overcome steric barriers[3].

Q: What is the impact of moisture on the dianion intermediate? A: The organometallic enediolate is exceptionally sensitive to moisture. Even trace amounts of water (<50 ppm) will immediately quench the dianion back to the starting p-tolylacetic acid, drastically reducing your yield[2]. Resolution: Utilize strictly anhydrous solvents, flame-dried glassware, and maintain a positive pressure of high-purity argon throughout the entire procedure.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: (1-Hydroxycyclopentyl)

Sources

Optimization

resolving peak broadening issues in HPLC of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Welcome to the Troubleshooting Guide for the HPLC Analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting Guide for the HPLC Analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges, specifically peak broadening, during the high-performance liquid chromatography (HPLC) analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. As Senior Application Scientists, we have designed this resource to provide not just solutions, but also a foundational understanding of the chromatographic principles at play.

Understanding the Analyte: 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Before troubleshooting, it is critical to understand the physicochemical properties of the analyte, as they directly influence its behavior in a reversed-phase HPLC system.

  • Structure and Polarity: The molecule possesses a non-polar cyclohexyl ring and a 4-methylphenyl (tolyl) group, making it significantly hydrophobic. This hydrophobicity dictates its strong retention on non-polar stationary phases like C18.

  • Acidic Nature (pKa): The presence of a carboxylic acid functional group makes it an acidic compound. While the exact experimental pKa is not widely published, it can be estimated to be in the range of 4.0 to 5.0 , similar to other phenylacetic and cyclohexylacetic acid derivatives. This is the single most important parameter to consider for method development and troubleshooting peak shape.[1][2]

The core challenge in analyzing this compound lies in managing the ionization state of the carboxylic acid group while dealing with its inherent hydrophobicity.

Frequently Asked Questions (FAQs) on Peak Broadening

This section addresses the most common causes of poor peak shape for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in a question-and-answer format.

Q1: My peak is broad and shows significant tailing. What is the most likely cause?

Answer: The most probable cause is an issue with the mobile phase pH relative to the analyte's pKa.[3][4]

The Mechanism: When the mobile phase pH is close to the analyte's pKa (~4.0-5.0), the compound exists as a mixture of two species in equilibrium: its neutral, protonated form (HA) and its ionized, deprotonated form (A⁻).[1][5]

  • Protonated Form (HA): More hydrophobic, interacts strongly with the C18 stationary phase, and has a longer retention time.

  • Deprotonated Form (A⁻): More polar (ionic), has less affinity for the stationary phase, and moves through the column more quickly.

This simultaneous existence of two forms with different retention characteristics causes the analyte band to spread out as it travels through thecolumn, resulting in a broad, often tailing, peak.[2]

Solution: To ensure a sharp, symmetrical peak, you must suppress the ionization of the carboxylic acid group. This is achieved by controlling the mobile phase pH.

  • Rule of Thumb: Adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[6]

  • Recommended Action: Use a buffered mobile phase with a pH between 2.5 and 3.0 . At this pH, the carboxylic acid will be almost entirely in its single, neutral (protonated) form, leading to consistent interaction with the stationary phase and a sharp peak.

Q2: I've adjusted my mobile phase pH to ~2.7, but I still see peak tailing. Could my column be the problem?

Answer: Yes, even with an optimal mobile phase pH, the column itself can be a source of peak asymmetry due to secondary interactions or physical degradation.

The Mechanism: Secondary Silanol Interactions Standard silica-based reversed-phase columns (e.g., C18, C8) are built on a silica backbone, which has surface silanol groups (Si-OH).[7][8] Some of these silanols remain even after the C18 chains are bonded and are known as "residual silanols."

  • These residual silanols are acidic and can become deprotonated (negatively charged, Si-O⁻) even at moderately acidic pH.[9]

  • The carboxylic acid group on your analyte, while primarily protonated, can still engage in hydrogen bonding or dipole-dipole interactions with these active silanol sites.[10] This secondary interaction mechanism holds a portion of the analyte molecules back for a fraction of a second, causing them to elute later than the main band, which results in peak tailing.[11][12]

Solutions:

  • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal impurities and are "end-capped." End-capping is a process that uses a small, reactive silane (like trimethylchlorosilane) to block most of the residual silanol groups, making the surface more inert and less prone to causing tailing.[8][10][13] If you are using an older column, switching to a modern, fully end-capped column can dramatically improve peak shape.

  • Column Degradation: Over time, columns can degrade. A void can form at the head of the column, or the packing bed can become contaminated or irreversibly altered.[14][15] This creates alternative flow paths and disrupts the analyte band, leading to broad or split peaks for all compounds in the sample. If a trusted standard compound also shows poor peak shape, your column is likely compromised and needs to be replaced.[14]

Q3: How do temperature and mobile phase organic content affect peak broadening?

Answer: Both temperature and the organic modifier concentration are critical parameters that influence mass transfer, viscosity, and ultimately, peak width.

ParameterEffect on Peak BroadeningScientific RationaleRecommended Action
Column Temperature Increasing temperature generally leads to sharper peaks .An increase in temperature lowers the viscosity of the mobile phase and increases the diffusion rate of the analyte.[16] This improves the "mass transfer" kinetics—the speed at which the analyte moves between the mobile and stationary phases. Faster mass transfer reduces band broadening.[6][16]Operate the column at a controlled, slightly elevated temperature (e.g., 35-45 °C). This not only improves peak shape but also ensures run-to-run reproducibility.[16] Be aware that excessively high temperatures can alter selectivity and accelerate column degradation.[17][18]
Organic Modifier % A mobile phase that is too "weak" (too little organic) can cause broadening.For a hydrophobic compound like this, a low percentage of organic solvent (e.g., acetonitrile or methanol) results in very high retention. The longer an analyte remains on the column, the more time there is for diffusion-related band broadening to occur.Adjust the organic content to achieve a retention factor (k) between 2 and 10. If your peak is broad and elutes very late, incrementally increase the percentage of the organic modifier to reduce the retention time and sharpen the peak.
Buffer Concentration Low buffer concentration can lead to broad, asymmetric peaks.The buffer's job is to maintain a constant pH. If the buffer concentration is too low (e.g., <10 mM), it may not have enough capacity to control the local pH environment as the analyte band passes through the column, leading to the pH/pKa issues described in Q1.[6]Use a buffer concentration between 20-50 mM. This ensures robust pH control without being so concentrated that it might precipitate when mixed with the organic modifier.
Q4: I've optimized my method, but peaks are still broad. Could the HPLC instrument be the cause?

Answer: Absolutely. If the chromatography method and column are sound, the instrument itself can be the source of "extra-column band broadening."

The Mechanism: Dead Volume Extra-column band broadening occurs when the sample band spreads out in components of the system outside of the column.[14] This is often caused by "dead volume"—any excessive, unswept space in the flow path.

  • Common Sources:

    • Using tubing with an unnecessarily large internal diameter (e.g., 0.010" instead of 0.005").[19]

    • Improperly seated fittings, especially at the connection to the column, creating a small void.[15]

    • Using an injector sample loop that is excessively large for the injection volume.[19]

    • A large-volume detector flow cell.[6]

Solutions:

  • Check All Connections: Ensure all fittings, especially at the column inlet and outlet, are properly tightened and that the tubing is fully bottomed out in the port before tightening.

  • Minimize Tubing Length and Diameter: Use the shortest possible length of narrow-bore tubing (e.g., 0.12 mm or 0.005" I.D.) to connect the injector, column, and detector.

  • Match Injection Solvent to Mobile Phase: Injecting your sample in a solvent that is significantly stronger (more organic) than the mobile phase will cause the sample band to spread out on the column before the separation begins, leading to a very broad peak.[6][19] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.

Visual Troubleshooting Aids

Systematic Troubleshooting Workflow

This diagram outlines a logical sequence of steps to diagnose the root cause of peak broadening for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

TroubleshootingWorkflow Start Broad Peak Observed Check_pH Is Mobile Phase pH 2 units below pKa (e.g., pH 2.5-3.0)? Start->Check_pH Adjust_pH ACTION: Adjust Mobile Phase pH with Buffer (e.g., 25mM Phosphate at pH 2.7) Check_pH->Adjust_pH No Check_Column Is the column new or known-good? (Test with standard mixture) Check_pH->Check_Column Yes Adjust_pH->Check_pH Replace_Column ACTION: Replace with a new, high-purity, end-capped C18 column. Check_Column->Replace_Column No Check_Temp Is column temperature controlled and elevated (e.g., 35-45°C)? Check_Column->Check_Temp Yes Resolved Problem Resolved Replace_Column->Resolved Check_Instrument Is extra-column volume minimized? (Tubing, Connections) Fix_Instrument ACTION: 1. Check/remake all fittings. 2. Use narrow-bore tubing (≤0.12mm). 3. Match sample solvent to mobile phase. Check_Instrument->Fix_Instrument No Check_Instrument->Resolved Yes Fix_Instrument->Resolved Check_Temp->Check_Instrument Yes Adjust_Temp ACTION: Set column oven to 40°C. Check_Temp->Adjust_Temp No Adjust_Temp->Resolved

Caption: A step-by-step workflow for troubleshooting peak broadening.

Impact of Mobile Phase pH on Analyte Ionization

This diagram illustrates how the mobile phase pH controls the equilibrium state of the analyte, which is fundamental to achieving good peak shape.

IonizationDiagram HA_low R-COOH (Neutral) Retained, Sharp Peak HA_high R-COOH A_high R-COO⁻ (Ionized) HA_high->A_high Equilibrium = Broad Peak label_text Controlling the ionization state of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is key to preventing peak broadening in reversed-phase HPLC.

Caption: Effect of mobile phase pH on analyte form and peak shape.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol provides a step-by-step guide to preparing a buffered mobile phase and optimizing its pH to improve peak symmetry.

Objective: To find the optimal mobile phase pH for sharp, symmetrical peaks of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Potassium phosphate monobasic (KH₂PO₄) or Formic Acid

  • Phosphoric acid (H₃PO₄) or Sodium Hydroxide (for pH adjustment)

  • 0.45 µm solvent filters

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Buffer Stock (25 mM Phosphate):

    • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of HPLC-grade water (e.g., 3.40 g of KH₂PO₄ per 1 L).

    • Stir until fully dissolved. This initial solution will have a pH of approximately 4.5.

  • Adjust pH:

    • While stirring, slowly add dilute phosphoric acid dropwise to the buffer solution until the pH meter reads 2.7 ± 0.1 . This pH is well below the estimated pKa of the analyte.

    • Note: Using a buffer is crucial. Simply acidifying water with phosphoric acid provides poor pH control.[4]

  • Prepare Mobile Phase:

    • Filter the aqueous buffer through a 0.45 µm filter to remove particulates.

    • Based on your initial method, mix the filtered aqueous buffer with acetonitrile. For example, for a 60:40 (Aqueous:ACN) mobile phase, combine 600 mL of the pH 2.7 buffer with 400 mL of ACN.

    • Degas the final mobile phase using sonication or vacuum degassing.[20]

  • Equilibrate and Test:

    • Equilibrate your C18 column with the new mobile phase for at least 15-20 column volumes (e.g., for a 1 mL/min flow rate, equilibrate for 20-30 minutes).

    • Inject your standard of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

    • Observe the peak shape. It should be significantly sharper and more symmetrical compared to analyses run at a higher pH.

  • Further Optimization (If Needed):

    • If retention is too long, slightly increase the percentage of acetonitrile (e.g., to 65:35).

    • If retention is too short, slightly decrease the percentage of acetonitrile (e.g., to 55:45). The key is to maintain the aqueous portion at the optimized pH of 2.7.

References

  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • Phenomenex. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Haun, J., Teutenberg, T., & Schmidt, T. C. (2012). Influence of temperature on peak shape and solvent compatibility: implications for two-dimensional liquid chromatography.
  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time?.
  • Alwsci. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC.
  • Kromatek. (2017, June 23). HPLC: What to do in case of peaks being too broad?.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
  • ResearchGate. (2015, September 9). What are the possible causes of peak shift and broadening in HPLC?.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Antec Scientific. (n.d.). My peaks are (much) wider than to be expected.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Waters Corporation. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Tosoh Bioscience. (n.d.). HPLC - Size Exclusion.
  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.
  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • Phenomenex. (n.d.). Selection Criteria for HPLC Columns: A Practical Guide for Analytical Success.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.

Sources

Troubleshooting

how to remove residual starting material from 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS: 5153...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS: 51535-47-8)[1].

When synthesizing alpha-substituted aryl acetic acids via the alkylation of p-tolylacetic acid with cyclohexyl halides, researchers frequently encounter a crude mixture contaminated with both neutral and acidic starting materials. Standard silica gel chromatography often fails to resolve structurally similar carboxylic acids efficiently at scale. This guide provides a causality-driven, field-proven methodology to isolate your target API intermediate with >98% purity.

Troubleshooting Guide: The Logic of Impurity Clearance

Q: My crude NMR shows significant amounts of unreacted cyclohexyl bromide. How do I remove it without chromatography? A: Exploit the ionization potential via Acid-Base Extraction. Cyclohexyl bromide is a neutral, lipophilic alkyl halide with a boiling point of 166–167 °C[2]. 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is a carboxylic acid. By treating the crude mixture with an aqueous base (e.g., 1M NaOH), the carboxylic acids are deprotonated into highly polar, water-soluble sodium salts. The neutral cyclohexyl bromide remains entirely in the organic phase and is easily partitioned and discarded.

Q: Both my target product and unreacted p-tolylacetic acid are carboxylic acids. Acid-base extraction doesn't separate them. What is the mechanistic solution? A: Differentiate via Steric Bulk and Selective Salt Precipitation. p-Tolylacetic acid (pKa ~4.36)[3] and your target compound have nearly identical pKa values, rendering pH-based separation ineffective. However, they possess drastically different steric profiles. The target molecule features a bulky alpha-cyclohexyl group. By introducing a bulky amine like dicyclohexylamine (DCHA) , you create a highly lipophilic, sterically constrained ammonium carboxylate salt[4]. The DCHA salt of the alpha-branched target acid will readily crystallize from solvents like ethyl acetate due to favorable crystal lattice packing, while the DCHA salt of the less sterically hindered p-tolylacetic acid remains highly soluble in the mother liquor[5].

Quantitative Data & Physicochemical Profiles

To design a self-validating protocol, we must first benchmark the physicochemical properties of the matrix components.

Table 1: Physicochemical Profiles of Mixture Components

CompoundRoleNatureMW ( g/mol )pKa / bpSolubility Profile
2-Cyclohexyl-2-(4-methylphenyl)acetic acid Target ProductAcidic232.32pKa ~4.5Soluble in EtOAc, DCM; Insoluble in Water
Cyclohexyl bromide Starting MaterialNeutral163.06bp 166 °CSoluble in MTBE, Hexane; Insoluble in Water
p-Tolylacetic acid Starting MaterialAcidic150.17pKa ~4.36Soluble in EtOAc; Slightly soluble in hot water

Table 2: Expected Purification Metrics via DCHA Salt Method

StageTarget RecoveryNeutral Impurity ClearanceAcidic Impurity Clearance
Post Acid-Base Extraction > 95%> 99%< 5%
Post DCHA Salt Filtration 80 - 85%100%> 95%
Final Free Acid Recovery > 98% (from salt)100%> 99%

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Acid-Base Extraction (Removal of Neutral Impurities)
  • Dissolution: Dissolve 10.0 g of the crude mixture in 100 mL of Methyl tert-butyl ether (MTBE).

  • Basic Extraction: Add 100 mL of 1M aqueous NaOH. Stir vigorously for 15 minutes at room temperature.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate. The lower aqueous layer contains the sodium salts of the carboxylic acids. The upper MTBE layer contains the cyclohexyl bromide.

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of MTBE to ensure complete removal of neutral organics. Discard the MTBE layers.

  • Acidification: Cool the aqueous layer in an ice bath to 5 °C. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0. The carboxylic acids will precipitate or form a cloudy suspension.

  • Product Extraction: Extract the acidified aqueous layer with 2 x 75 mL of Ethyl Acetate (EtOAc). Combine the EtOAc layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint: Spot the EtOAc layer on a TLC plate (Hexane:EtOAc 4:1). You should observe UV-active spots for the acids (Rf ~0.2-0.3) but no spot for cyclohexyl bromide (which runs near the solvent front).

Protocol B: DCHA Salt Formation (Removal of p-Tolylacetic Acid)
  • Preparation: Filter the dried EtOAc solution from Protocol A into a clean, round-bottom flask. Calculate the approximate molarity based on a theoretical 100% yield.

  • Salt Formation: While stirring at room temperature, add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise over 10 minutes[4].

  • Crystallization: A thick white precipitate of the 2-Cyclohexyl-2-(4-methylphenyl)acetic acid DCHA salt will begin to form almost immediately. Stir for 2 hours at room temperature, then cool to 0 °C for 1 hour to maximize precipitation.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with 20 mL of ice-cold EtOAc. The unreacted p-tolylacetic acid DCHA salt remains in the filtrate[5].

  • Validation Checkpoint: Take a 5 mg sample of the solid salt, dissolve in 1 mL of MeOH with a drop of acetic acid, and run an HPLC or GC-MS. The chromatogram should show >98% purity of the target acid mass, with p-tolylacetic acid reduced to trace levels.

Protocol C: Salt Breaking and Final Recovery
  • Suspension: Transfer the pure DCHA salt filter cake to a separatory funnel. Suspend it in 100 mL of EtOAc and 100 mL of deionized water.

  • Acidification: Add 1M aqueous HCl in 10 mL increments, shaking vigorously, until the aqueous layer remains consistently at pH < 2. The solid salt will completely dissolve as the DCHA becomes a water-soluble hydrochloride salt, and the free target acid moves into the EtOAc layer.

  • Washing: Separate the layers. Wash the EtOAc layer with 50 mL of 1M HCl, followed by 50 mL of brine.

  • Concentration: Dry the EtOAc layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-Cyclohexyl-2-(4-methylphenyl)acetic acid as a white solid.

  • Validation Checkpoint: Perform a final ¹H-NMR (in CDCl₃). The integration of the alpha-proton (d, ~1H) relative to the aromatic methyl group (s, 3H) and the absence of DCHA multiplet peaks (1.0-2.0 ppm, distinct from the cyclohexyl ring) confirms absolute purity.

Process Visualization

PurificationWorkflow Start Crude Mixture (Target + Impurities) Ext Acid-Base Extraction (Aqueous NaOH / MTBE) Start->Ext Org1 Organic Layer (Cyclohexyl Bromide) Ext->Org1 Discard Aq1 Aqueous Layer (Carboxylate Salts) Ext->Aq1 Retain Acidify Acidification & Extraction (HCl / EtOAc) Aq1->Acidify DCHA DCHA Salt Formation (Add Dicyclohexylamine) Acidify->DCHA Filter Filtration DCHA->Filter MotherLiq Mother Liquor (p-Tolylacetic Acid DCHA salt) Filter->MotherLiq Discard SolidSalt Solid Precipitate (Target DCHA Salt) Filter->SolidSalt Retain BreakSalt Salt Breaking (1M HCl / EtOAc) SolidSalt->BreakSalt Pure Pure 2-Cyclohexyl-2- (4-methylphenyl)acetic acid BreakSalt->Pure

Caption: Workflow for the purification of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid via DCHA salt.

Frequently Asked Questions (FAQs)

Q: Can I use tert-butylamine instead of dicyclohexylamine? A: Yes. tert-Butylamine is another bulky amine frequently used for the resolution and purification of lipophilic carboxylic acids. However, DCHA generally provides superior crystallinity and lower solubility for highly lipophilic, alpha-branched systems like 2-cyclohexyl derivatives, leading to higher first-pass recovery yields.

Q: Why do we use MTBE for the initial extraction but EtOAc for the salt formation? A: MTBE is an excellent solvent for removing neutral lipophilic impurities because it has very low water miscibility, preventing emulsion formation during the basic wash. However, EtOAc is the preferred solvent for DCHA salt crystallization because it offers the ideal polarity balance—it fully dissolves the free acids but acts as an anti-solvent for the bulky DCHA salt, driving precipitation.

References

  • Loba Chemie. "CYCLOHEXYL BROMIDE For Synthesis - Alkyl Halides." Loba Chemie Technical Specifications. Available at:[Link]

  • Google Patents. "Process for the preparation of dicyclohexylamine salts of cephalosporin derivatives, and their use." Patent CH614447A5.

Sources

Optimization

Technical Support Center: Stability and Storage of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. It offers troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. It offers troubleshooting advice and frequently asked questions regarding the stability testing and optimal storage conditions for this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade 2-Cyclohexyl-2-(4-methylphenyl)acetic acid?

A1: Given its structure—a carboxylic acid with a cyclohexyl and a substituted phenyl group—the primary degradation pathways to anticipate are oxidation, photolysis, and potentially decarboxylation at elevated temperatures. The benzylic position and the tertiary carbon holding the carboxyl group can be susceptible to oxidative degradation. The aromatic ring suggests a potential for photolytic degradation upon exposure to UV or high-intensity light.

Q2: What are the ideal routine storage conditions for this compound?

A2: For routine laboratory use and long-term storage of the solid material, it is recommended to store 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in a well-sealed container, protected from light, at a controlled room temperature of 20°C to 25°C (68°F to 77°F). For enhanced stability, particularly for long-term reference standards, storage at 2-8°C is advisable to minimize the rate of any potential solid-state degradation.

Q3: How should I prepare and store solutions of this compound for experiments?

A3: Solutions are generally less stable than the solid form. The choice of solvent is critical. Use high-purity, degassed solvents if oxidative degradation is a concern. For aqueous solutions, the pH should be controlled, as the carboxylate form may have different stability characteristics than the free acid. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, they should be kept at 2-8°C and protected from light. A preliminary solution stability study is recommended to determine the viable storage duration.

Q4: I'm observing a change in the physical appearance of my solid sample (e.g., color change, clumping). What could be the cause?

A4: A change in physical appearance is a strong indicator of instability. A yellowish or brownish discoloration can suggest oxidative degradation or the formation of impurities. Clumping may indicate moisture absorption, which can accelerate degradation. It is crucial to re-analyze the material for purity and impurity profiles if any physical changes are observed.

Troubleshooting Guide for Stability Studies

This section provides in-depth guidance on designing and troubleshooting stability studies for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Issue 1: Designing a Forced Degradation Study

Problem: You need to identify the likely degradation products and establish a stability-indicating analytical method, but are unsure of the stress conditions to apply.

Solution: A forced degradation (or stress testing) study is essential. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent peak.

Step-by-Step Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare solutions of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in a suitable solvent system (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours. The carboxyl group's reactivity will be highly dependent on pH.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Stress (Solution): Heat the solution at 70°C for 48 hours.

    • Thermal Stress (Solid): Heat the solid powder at a temperature below its melting point (e.g., 80°C) for 48 hours.

    • Photostability: Expose the solid and solution to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be shielded from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

  • Mass Balance: The goal is to achieve mass balance, where the decrease in the parent compound is accounted for by the sum of the degradation products.

Issue 2: Setting Up a Formal Long-Term Stability Study

Problem: You need to determine the re-test period or shelf life for the compound under defined storage conditions.

Solution: A formal stability study according to ICH Q1A(R2) guidelines is required. This involves storing the compound under controlled temperature and humidity conditions and testing it at specific time points.

Recommended Stability Protocol:

Study Type Storage Condition Minimum Duration Testing Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

Experimental Workflow:

G cluster_0 Preparation Phase cluster_1 Storage Phase cluster_2 Testing & Analysis Phase A 1. Obtain High-Purity 2-Cyclohexyl-2-(4-methylphenyl)acetic acid B 2. Characterize Initial Sample (t=0) - Purity (HPLC) - Appearance - Moisture Content A->B C 3. Package in Inert Containers B->C D Long-Term 25°C / 60% RH C->D Place into Stability Chambers E Accelerated 40°C / 75% RH C->E Place into Stability Chambers F Pull Samples at Pre-defined Timepoints D->F E->F G Perform Stability-Indicating Tests - HPLC Purity & Impurity Profile - Appearance - Dissolution (if applicable) F->G H Data Analysis & Shelf-Life Determination G->H

Caption: Workflow for a long-term stability study.

Key Considerations:

  • Packaging: The choice of container closure system is critical. It should be inert and provide adequate protection against moisture and light.

  • Analytical Method: The HPLC method used must be stability-indicating, meaning it can separate the parent compound from all potential degradation products. This method should be validated according to ICH Q2(R1) guidelines.

  • Significant Change: A "significant change" for a drug substance is defined as a failure to meet its specification. If a significant change occurs during the accelerated study, an intermediate study should be conducted.

Potential Degradation Pathway

The following diagram illustrates a plausible primary degradation pathway for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, which is oxidation at the benzylic position. This is a common pathway for molecules with similar structural motifs.

G cluster_0 Plausible Oxidative Degradation A 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (Parent Compound) B Hydroperoxide Intermediate A->B Oxidizing Agent (e.g., O₂, H₂O₂) C Ketone Degradant B->C Decomposition

Caption: Potential oxidative degradation pathway.

References

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

Troubleshooting

Technical Support Center: Diastereomeric Resolution of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Welcome to the technical support center for the chiral resolution of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing actionabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing actionable guidance to overcome common challenges encountered during diastereomeric salt crystallization.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize this critical separation technique.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereomeric resolution?

A1: Diastereomeric resolution is a classical technique used to separate a racemic mixture (a 50:50 mix of two enantiomers).[1] Enantiomers have identical physical properties, making them difficult to separate directly. The process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts.[2][3] These diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[3][4] This solubility difference allows the less soluble diastereomeric salt to crystallize preferentially from the solution, enabling its separation by filtration.[4] Finally, the chiral resolving agent is removed (typically by acid-base extraction) to yield the desired, enantiomerically enriched carboxylic acid.[5]

Q2: Which chiral resolving agents are suitable for a carboxylic acid like 2-Cyclohexyl-2-(4-methylphenyl)acetic acid?

A2: The resolution of chiral acids is typically achieved using enantiomerically pure chiral bases.[2] The selection of the optimal resolving agent is often empirical and may require screening several candidates.[6][7] For aryl-acetic acids, a range of naturally derived and synthetic amines have proven effective.

Common Chiral Resolving Agents for Carboxylic Acids
(R)-(+)-α-Phenylethylamine & (S)-(-)-α-Phenylethylamine
Cinchonidine & Cinchonine
Quinine & Quinidine
Brucine
(1R,2S)-(-)-Ephedrine
(1R,2R)-(+)-Pseudoephedrine
Dehydroabietylamine

Q3: How do I determine the success of my resolution?

A3: The success of a resolution is quantified by the enantiomeric excess (ee) of the final product. The most reliable and widely used method for determining the ee of chiral carboxylic acids is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9] This technique separates the two enantiomers in solution, and the ee is calculated from the relative peak areas.[9] Before liberating the free acid, you can also get a good indication of the separation's success by analyzing the diastereomeric ratio (dr) of the crystalline salt using ¹H NMR spectroscopy.[10]

Diastereomeric Resolution Workflow

The following diagram outlines the typical workflow for the chiral resolution of a racemic acid.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Analysis racemic_acid Racemic (R/S)-Acid salt_formation Formation of Diastereomeric Salts (R,R) and (S,R*) racemic_acid->salt_formation resolving_agent Chiral (R)-Base resolving_agent->salt_formation solvent Suitable Solvent solvent->salt_formation crystallization Cooling / Evaporation (Less Soluble Diastereomer Crystallizes) salt_formation->crystallization filtration Filtration crystallization->filtration solid_salt Solid: Enriched in (S,R)-Salt filtration->solid_salt mother_liquor Mother Liquor: Enriched in (R,R)-Salt filtration->mother_liquor acidification Acidification (e.g., aq. HCl) solid_salt->acidification extraction Liquid-Liquid Extraction acidification->extraction pure_enantiomer Pure (S)-Acid extraction->pure_enantiomer analysis Chiral HPLC Analysis pure_enantiomer->analysis ee_determination Determine Enantiomeric Excess (ee) analysis->ee_determination

Caption: Workflow for Diastereomeric Resolution.

Troubleshooting Guide

This section addresses the most common issues encountered during diastereomeric crystallization.

Problem 1: No Crystals Are Forming

A complete lack of crystal formation suggests issues with solubility or achieving supersaturation.[4]

Potential Cause Explanation & Solution
High Solubility of Salts The diastereomeric salts are too soluble in the chosen solvent. Solution: Perform a systematic solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.[11]
Insufficient Supersaturation The concentration of the diastereomeric salt is below its solubility limit at the given temperature. Solution 1 (Concentration): Slowly evaporate the solvent to increase the overall concentration.[11] Solution 2 (Anti-Solvent Addition): Gradually add a solvent in which the salts are known to be insoluble (an "anti-solvent," e.g., hexane or heptane) to a solution in a good solvent (e.g., ethyl acetate) until turbidity persists.[11]
Inhibition of Nucleation Crystal growth requires an initial nucleation event, which can be kinetically hindered. Solution 1 (Seeding): If you have a small amount of the desired pure diastereomer, add a single seed crystal to the supersaturated solution to initiate ordered crystal growth.[4][11] Solution 2 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections created can serve as nucleation sites.[4]
Problem 2: The Product is "Oiling Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often a sign of excessive supersaturation or too-rapid cooling.[4][11]

Potential Cause Explanation & Solution
Excessive Supersaturation The solution is too concentrated, causing the salt to crash out as a liquid before it can form an ordered crystal structure. Solution: Add more of the primary solvent to dilute the solution until the oil redissolves (gentle warming may be necessary), then attempt to recrystallize under more controlled conditions.[11]
Cooling Rate is Too Fast Rapidly decreasing the temperature can favor the formation of a kinetically stable oil over the thermodynamically stable crystal. Solution: Allow the solution to cool slowly and undisturbed. Let it first cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. A controlled, slow temperature ramp is ideal.[4][11]
Inappropriate Solvent The chosen solvent may not effectively stabilize the crystal lattice, favoring an amorphous oil. Solution: Re-evaluate your solvent system. Sometimes a mixture of solvents provides the right balance of solubility to promote crystallization over oiling out.
Problem 3: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

The isolated product shows poor enrichment of the desired enantiomer. This indicates that the crystallization was not selective enough.

Potential Cause Explanation & Solution
Suboptimal Solvent Choice The solubility difference between the two diastereomeric salts in the chosen solvent is too small, leading to co-precipitation. Solution: This is the most critical factor. A thorough solvent screen is essential. The ideal solvent will have a large solubility difference between the two diastereomers at the crystallization temperature.[4]
Uncontrolled Cooling As with oiling out, rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one. Solution: Employ a slow, controlled cooling profile. This allows the crystallization process to remain close to equilibrium, maximizing selectivity.[4]
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic acid can significantly impact the resolution outcome. Using a 1:1 ratio is not always optimal. Solution: Screen different molar ratios. Often, using 0.5-0.6 equivalents of the resolving agent gives better results, as it ensures there is not enough to form a salt with all of the undesired enantiomer.[12]
Insufficient Purity A single crystallization is often not enough to achieve high enantiomeric excess. Solution: Perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system. Each recrystallization step should further enrich the less soluble diastereomer.[4]

Experimental Protocols

Protocol 1: General Diastereomeric Resolution

This protocol provides a starting point for the resolution of (±)-2-Cyclohexyl-2-(4-methylphenyl)acetic acid using (S)-(-)-α-phenylethylamine as the resolving agent.

  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of the racemic acid in a minimal amount of a hot solvent (e.g., 9:1 ethyl acetate/methanol).

  • Addition of Resolving Agent: To the hot solution, add 0.5 equivalents of (S)-(-)-α-phenylethylamine dropwise with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C) overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystalline diastereomeric salt under vacuum.

  • Analysis (Optional): Analyze the diastereomeric ratio (dr) of the salt by ¹H NMR.

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the salt from the same solvent system.

Protocol 2: Liberation of the Enantiomerically Enriched Acid
  • Suspension: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Acidification: Cool the suspension in an ice bath and add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the aqueous layer is acidic (pH 1-2). All solids should dissolve, forming two clear layers.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This is a representative method; specific conditions may need to be optimized.

  • Sample Preparation: Prepare a stock solution of the resolved carboxylic acid in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based chiral stationary phase column is a good starting point (e.g., Daicel CHIRALPAK® series).

    • Mobile Phase: Typically a mixture of hexane/isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10 Hexane:IPA + 0.1% TFA). Screen different ratios to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a wavelength where the analyte absorbs (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100[9]

References

  • BenchChem Technical Support Team. (2025).
  • chemeurope.com. (n.d.). Chiral resolution.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with (1R,2S)-2-Methylcyclohexanamine. Benchchem.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Benchchem.
  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • Kubo, Y., et al. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Zhang, Y., et al. (n.d.).
  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 137-142.
  • Pharmaceutical Technology. (2025, March 11). Chiral Resolution with and without Resolving Agents.
  • Li, Z., et al. (2024, February 15).
  • BenchChem Technical Support Team. (2025).
  • Harada, N. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess.
  • Reddit. (2023, November 21).
  • Wikipedia. (n.d.).
  • Kjell, D. P., et al. (2008, March 5). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation.
  • Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • IntechOpen. (2018, October 10).
  • ResearchGate. (2025, August 6). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids.
  • Jarvo, E. R., & Miller, S. J. (2011, July 11). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries.
  • University of Liverpool. (2021, April 30). Stereochemistry - Stereoelectronics.
  • chemconnections. (n.d.). Optical resolutions-12.
  • Google Patents. (n.d.).
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid. Benchchem.
  • Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • BenchChem Technical Support Team. (2025). applications of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid in organic synthesis. Benchchem.
  • AIR Unimi. (2022, May 6).
  • PubChem. (n.d.). Aceticacid, 2-[[2-(2,3,4-trimethoxyphenyl)cyclohexyl]thio]- | C17H24O5S | CID 417959.
  • PubChem. (n.d.). 2-(4-methylcyclohexylidene)acetic Acid | C9H14O2 | CID 4169398.
  • Wiley Online Library. (2009, August 11). A comparative LSER study of the reactivity of 2‐substituted cyclohex‐1‐eneacetic and 2‐substituted phenylacetic acids with diazodiphenylmethane in various solvents.

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Optimization

Technical Support Center: Impurity Profiling of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in identifying, characterizing, and troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in identifying, characterizing, and troubleshooting impurities associated with 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS 51535-47-8).

Understanding the mechanistic causality behind impurity formation is critical for regulatory compliance and ensuring the safety of downstream active pharmaceutical ingredients (APIs). All thresholds and analytical strategies discussed herein align with the guidelines [1].

Part 1: Common Impurity Profiles

During the synthesis and storage of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, several specific impurities can emerge. Table 1 summarizes the quantitative and qualitative data of the most frequently encountered impurities, providing a baseline for your analytical screening.

Table 1: Expected Impurity Profile and Analytical Characteristics

Impurity DesignationChemical Name / StructureOrigin / CausalityRRT (HPLC)*Exact Mass[M-H]⁻ICH Q3A Action Threshold
API 2-Cyclohexyl-2-(4-methylphenyl)acetic acidTarget Compound1.00231.138N/A
Impurity A 2-Cyclohexyl-2-(2-methylphenyl)acetic acidIsomeric Byproduct: Ortho-alkylation during the initial Friedel-Crafts or Grignard synthesis step.0.92231.138>0.05% (Identify)
Impurity B 2-Cyclohexylidene-2-(4-methylphenyl)acetic acidElimination Product: Dehydration occurring during aggressive base-catalyzed hydrolysis.1.15229.123>0.05% (Identify)
Impurity C 2-Cyclohexyl-2-hydroxy-2-(4-methylphenyl)acetic acidAutoxidation: Oxidative degradation at the labile benzylic alpha-carbon.0.85247.134>0.15% (Qualify)
Impurity D p-Tolylacetic acidUnreacted Starting Material: Incomplete condensation with the cyclohexyl moiety.0.45149.060>0.05% (Identify)

*Relative Retention Time (RRT) based on a standard C18 reverse-phase gradient.

Part 2: Troubleshooting Guide & FAQs

Q1: How do I resolve the co-elution of the ortho-methyl (Impurity A) and para-methyl (API) isomers on HPLC?

The Causality: The ortho-methyl and para-methyl isomers possess identical molecular weights and nearly indistinguishable hydrophobicities, causing them to co-elute as a single broad peak on standard C18 stationary phases. The Solution: Switch your column chemistry to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and rigid shape selectivity. The steric bulk of the ortho-methyl group prevents optimal π -stacking with the fluorinated phase compared to the planar para-methyl isomer, resulting in baseline resolution ( Rs​>2.0 ).

Q2: Why am I observing a +16 Da mass shift in my LC-MS data for batches stored over 6 months?

The Causality: You are detecting Impurity C (m/z 247.134). The alpha-proton in 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is highly acidic and sterically accessible. Because it sits at a benzylic position—stabilized by the adjacent phenyl ring and the electron-withdrawing carboxylate group—it is highly susceptible to autoxidation. Ambient oxygen and trace transition metals trigger homolytic cleavage, forming a benzylic radical that reacts with O2​ to form a hydroperoxide, which ultimately reduces to the alpha-hydroxy derivative. The Solution: Store the compound under an inert atmosphere (Argon/N₂) at 2–8°C. Use to monitor the exact mass shift and confirm degradation [2].

Q3: What is the recommended approach for detecting residual cyclohexanone or p-tolylacetonitrile?

The Causality: If your synthesis route involves a Knoevenagel condensation [3], unreacted cyclohexanone or p-tolylacetonitrile may persist. Because these low-molecular-weight starting materials lack strong chromophores and are highly volatile, standard HPLC-UV will yield false negatives. The Solution: Utilize Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This technique exploits the volatility of the starting materials, allowing you to quantify residuals in the headspace without injecting the non-volatile API matrix into the GC inlet, thereby preserving column lifespan.

Part 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include mandatory System Suitability Tests (SST) and internal controls that verify the methodology is functioning correctly before any unknown data is accepted.

Protocol 1: LC-MS/MS Method for Impurity Quantification

This protocol utilizes High-Resolution Mass Spectrometry (HRMS) to identify trace impurities[4].

  • System Suitability Test (SST) & Blank Validation:

    • Action: Inject 5 µL of the sample diluent (e.g., 50:50 Acetonitrile:Water).

    • Validation: The chromatogram must show no peaks >0.01% of the target API area. This proves the system is free of carryover.

    • Action: Inject a Resolution Mix containing the API and 0.1% Impurity A.

    • Validation: The resolution factor ( Rs​ ) between the two peaks must be ≥2.0 . If Rs​<2.0 , replace the column or adjust the mobile phase gradient.

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the API batch and dissolve in 10.0 mL of diluent (1 mg/mL). Sonicate for 5 minutes at room temperature.

  • Data Acquisition (ESI-TOF):

    • Run the sample using a PFP column (100 x 2.1 mm, 1.7 µm) with a mobile phase of 0.1% Formic acid in Water (A) and Acetonitrile (B).

    • Operate the MS in negative electrospray ionization mode (ESI-).

  • Mass Accuracy Calibration (Self-Validation):

    • Action: Continuously infuse a lock-mass reference (e.g., Leucine Enkephalin, m/z 554.2615).

    • Validation: The mass error of the lock-mass must remain <5 ppm throughout the run. If it drifts, the TOF analyzer requires recalibration, and the run must be discarded.

Protocol 2: Preparative Isolation and NMR Characterization of Impurity C

Once an impurity exceeds the 0.15% qualification threshold, it must be isolated and structurally elucidated via NMR.

  • Preparative HPLC Isolation:

    • Scale up the analytical gradient to a preparative C18 column (250 x 21.2 mm). Inject 500 µL of a 50 mg/mL sample. Collect the fraction eluting at the RRT of 0.85 (Impurity C).

    • Lyophilize the collected fraction to yield a dry white powder.

  • NMR Sample Preparation & Internal Referencing (Self-Validation):

    • Action: Dissolve 5 mg of the isolated impurity in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation: Acquire a preliminary 1D 1H scan. The TMS singlet must appear at exactly 0.00 ppm. This validates the chemical shift referencing.

  • Signal-to-Noise (S/N) Validation:

    • Validation: Check the S/N ratio of the weakest expected signal (e.g., the para-methyl protons at ~2.3 ppm). The S/N must be >10:1 . If it is lower, increase the number of scans (ns) before proceeding to 2D experiments.

  • 2D-NMR Elucidation:

    • Run HSQC and HMBC experiments. The absence of the benzylic alpha-proton signal (typically around 3.5 ppm in the API) and the presence of a quaternary carbon shift in the C13 spectrum will definitively confirm the alpha-hydroxy structure of Impurity C.

Part 4: Mechanistic Visualization

The following workflow illustrates the logical decision-making process for impurity profiling, strictly adhering to the ICH Q3A(R2) regulatory framework.

ImpurityWorkflow start Batch Analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid hplc HPLC-UV/DAD Screening (Identify peaks >0.05% area) start->hplc lcms LC-MS (ESI-TOF) Determine Exact Mass & Formula hplc->lcms decision Is Mass Shift +16 Da? lcms->decision oxid Target: Alpha-Hydroxy Impurity (Autoxidation Product) decision->oxid Yes (m/z 231 -> 247) iso Target: Isomeric Impurity (e.g., Ortho-methyl) decision->iso No (Isobaric, m/z 231) prep Preparative HPLC Isolation oxid->prep iso->prep nmr 1H/13C NMR & 2D-NMR Structural Elucidation prep->nmr qual ICH Q3A(R2) Qualification & Toxicological Assessment nmr->qual

Analytical workflow for impurity identification and qualification based on ICH Q3A(R2) guidelines.

Part 5: References

  • International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency (EMA).[Link]

  • Gaikwad, N. M., et al. A Review on Applications of Liquid Chromatography Coupled With Mass Spectrometry in Impurity Profiling of Drug Substances and Drug Products. ResearchGate.[Link]

  • Sharma, A. K. Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Racemization in α-Arylalkanoic Acid Derivatization

Welcome to the Technical Support Center for advanced molecular derivatization. This guide is specifically engineered for researchers and drug development professionals working with 2-Cyclohexyl-2-(4-methylphenyl)acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular derivatization. This guide is specifically engineered for researchers and drug development professionals working with 2-Cyclohexyl-2-(4-methylphenyl)acetic acid .

Because this molecule is an α-arylalkanoic acid (structurally related to profen-class NSAIDs), it presents a severe risk of racemization during standard derivatization workflows (e.g., amidation or esterification). This guide provides field-proven, mechanistically grounded solutions to preserve stereochemical integrity.

Mechanistic Overview: Why Does Racemization Occur?

To prevent enantiomeric erosion, we must first understand the causality of the degradation. The α-proton of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is highly acidic due to two factors:

  • Resonance Stabilization: The adjacent p-tolyl (4-methylphenyl) group stabilizes any negative charge formed at the α-carbon.

  • Carbonyl Activation: During derivatization, the carboxylic acid is converted into a highly electrophilic intermediate (e.g., an O-acylisourea or acyl chloride). This electron-withdrawing effect drastically lowers the pKₐ of the α-proton.

When a base is introduced to the reaction mixture, it easily abstracts this acidic α-proton, generating a planar enolate or ketene intermediate. Upon nucleophilic attack or reprotonation, the stereocenter is re-established non-selectively, resulting in a racemic mixture [1].

G A 2-Cyclohexyl-2-(4-methylphenyl) acetic acid (Chiral) B Activated Intermediate (e.g., O-Acylisourea) A->B Activation (DIC, EDC, etc.) C Planar Enolate / Ketene (Loss of Stereocenter) B->C Base-catalyzed Deprotonation E Chiral Derivative (Retention of Configuration) B->E Rapid Trapping (Oxyma, COMU) D Racemic Product (50:50 R/S) C->D Non-selective Nucleophilic Attack

Figure 1: Mechanistic pathway of base-catalyzed racemization vs. successful chiral trapping.

Troubleshooting FAQs

Q1: I used standard HBTU/DIPEA for amidation, but my product is completely racemic. What went wrong?

A: The combination of HBTU and N,N-Diisopropylethylamine (DIPEA) is highly detrimental to α-arylalkanoic acids. DIPEA is a relatively strong, bulky base. While it activates the amine for coupling, it simultaneously deprotonates the highly sensitive α-carbon of your activated acid. Furthermore, uronium salts like HBTU can form guanidinium byproducts that slow down the coupling rate, leaving the activated intermediate exposed to the base for longer periods, guaranteeing racemization.

Q2: Which coupling reagents offer the best stereochemical preservation?

A: You must transition to reagents that rapidly convert the unstable activated intermediate into a stable, less acidic active ester. OxymaPure (Ethyl cyanohydroxyiminoacetate) combined with DIC, or its uronium salt COMU , are the gold standards for suppressing racemization [2]. Oxyma acts as a highly efficient nucleophile that instantly traps the O-acylisourea intermediate, preventing the base from having the time to abstract the α-proton [3].

Q3: How does the choice of base impact enantiomeric excess (%ee)?

A: The base is the primary trigger for enolate formation. You must replace strong bases like DIPEA or Triethylamine (TEA) with weaker, less nucleophilic bases. 2,4,6-Collidine (sym-collidine) is highly recommended [4]. Its steric hindrance and lower basicity (pKₐ ~7.4) are sufficient to drive the coupling reaction without stripping the α-proton from the 2-Cyclohexyl-2-(4-methylphenyl)acetic acid intermediate.

Q4: Can I use acyl chlorides to make the ester derivative?

A: No. Converting an α-aryl carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) is a guaranteed route to racemization. The acyl chloride is so electron-withdrawing that the α-proton becomes hyper-acidic, often spontaneously forming a planar ketene intermediate even in the absence of strong bases. For esterification, use mild alkylation (Alkyl halide + Cs₂CO₃ in DMF) or Steglich esterification (EDC/HOBt) with strictly catalytic, controlled amounts of DMAP.

Quantitative Reagent Comparison

To guide your experimental design, the following table summarizes the causal relationship between reagent selection, intermediate stability, and expected stereochemical outcomes.

Coupling ReagentBaseIntermediate StabilityRacemization RiskExpected %ee
DCC / DMAPTEALow (O-Acylisourea)Critical< 50%
HBTU / HOBtDIPEAModerate (OBt ester)High70 - 85%
EDC / HOAtNMMHigh (OAt ester)Moderate85 - 95%
DIC / OxymaPure 2,4,6-Collidine Very High (Oxyma ester) Minimal > 98%
COMU 2,4,6-Collidine Very High (Oxyma ester) Minimal > 98%

Self-Validating Experimental Protocol: Base-Sensitive Amidation

This protocol utilizes the DIC/OxymaPure/Collidine system. It is designed as a self-validating system: by pre-forming the active ester before the base and nucleophile are introduced, the transient, highly racemization-prone O-acylisourea is eliminated from the reaction environment before deprotonation can occur.

Materials Required:

  • 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (1.0 eq)

  • OxymaPure (1.05 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq)

  • Target Amine (1.1 eq)

  • 2,4,6-Collidine (1.1 eq)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Pre-activation Setup: Dissolve 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (1.0 eq) and OxymaPure (1.05 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Argon).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Lower thermal energy exponentially decreases the rate of α-proton abstraction.

  • Active Ester Formation: Add DIC (1.05 eq) dropwise over 5 minutes. Stir the mixture at 0 °C for exactly 15 minutes. Validation: This step ensures the complete conversion of the acid to the stable Oxyma active ester in a base-free environment.

  • Nucleophilic Addition: In a separate vial, dissolve the target amine (1.1 eq) and 2,4,6-collidine (1.1 eq) in a minimal amount of DMF. Add this solution dropwise to the main reaction flask at 0 °C.

  • Coupling: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction with water. Extract with EtOAc. Wash the organic layer with 1M HCl (to remove collidine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Derivatization Decision Workflow

W Start Derivatization of α-Aryl Acid Amide Amidation Workflow Start->Amide Ester Esterification Workflow Start->Ester Amide1 Use DIC / OxymaPure or COMU Amide->Amide1 Ester1 Mild Alkylation (Alkyl Halide + Cs2CO3) Ester->Ester1 Ester2 Steglich (EDC/HOBt) Strictly limit DMAP Ester->Ester2 Amide2 Base: 2,4,6-Collidine (Avoid DIPEA/TEA) Amide1->Amide2 Amide3 High %ee Amide Amide2->Amide3 Ester3 High %ee Ester Ester1->Ester3 Ester2->Ester3

Figure 2: Decision tree for selecting racemization-free derivatization conditions.

References

  • Piccolo, O., et al. (1985). "Stereospecific synthesis of 2-arylalkanoic acids." The Journal of Organic Chemistry, 50(20), 3945-3946. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557–6602. Available at:[Link][1]

  • Albericio, F., & El-Faham, A. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(6), 760–772. Available at:[Link][2]

Sources

Optimization

method development for enantioselective HPLC of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Chiral Chromatography Support Portal: Method Development for Arylalkanoic Acids Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of separ...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Chromatography Support Portal: Method Development for Arylalkanoic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of separating chiral carboxylic acids. The target compound, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid , presents a unique chromatographic challenge. It is an arylalkanoic acid featuring a weakly acidic carboxyl group, a bulky aliphatic cyclohexyl ring, and an aromatic 4-methylphenyl (p-tolyl) moiety.

Successfully resolving its enantiomers requires precisely orchestrating the chiral environment—balancing electrostatic interactions, hydrogen bonding, and steric inclusion[1]. This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure robust method development.

Part 1: Method Development & Troubleshooting FAQs

Q1: Which Chiral Stationary Phases (CSPs) should I prioritize for this compound? A: For chiral carboxylic acids, you should employ a dual-pathway screening strategy:

  • Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC): These columns utilize amylose or cellulose backbones functionalized with phenylcarbamates. They offer broad enantioselectivity driven by hydrogen bonding and the steric inclusion of the bulky cyclohexyl group into the polymer's chiral cavities[2].

  • Weak Anion-Exchange CSPs (e.g., Chiralpak QN-AX, QD-AX): These are specifically designed for acidic chiral compounds. Based on cinchona alkaloids (quinine/quinidine), they possess a basic nitrogen that forms a strong, stereoselective ionic bond with the carboxylic acid group of your analyte[3].

Q2: I am using a polysaccharide column (Chiralpak AD-H) in Normal Phase, but my peaks are severely tailing or not eluting. What is the cause? A: This is a classic issue with acidic analytes. The carboxylic acid group (pKa ~4.5) partially ionizes in the mobile phase. These anionic species undergo strong, non-enantioselective secondary interactions with residual silanols or basic sites on the silica support, leading to peak broadening and tailing. The Fix: You must suppress the ionization by adding an acidic modifier to your mobile phase. Adding 0.1% Trifluoroacetic acid (TFA) or Formic Acid keeps the analyte fully protonated, ensuring it interacts exclusively with the chiral selector[4].

Q3: How do I optimize the mobile phase if I switch to a Chiralpak QN-AX column? A: Unlike polysaccharide columns, QN-AX columns operate best in Polar Organic Mode . Because the separation relies on an ion-exchange mechanism, you cannot use non-polar solvents like hexane. Instead, use 100% Methanol or a Methanol/Acetonitrile blend[3]. The Fix: To facilitate the reversible ion-exchange process, you must add an acid/base buffer system—typically 50 mM Formic Acid and 25 mM Triethylamine (TEA), or Acetic Acid/Ammonium Acetate. The counter-ions in the buffer compete with the analyte, allowing for sharp elution profiles and modulating retention times[5].

Q4: How does column temperature affect the resolution ( Rs​ ) of this compound? A: Enantioselective discrimination is fundamentally an enthalpy-driven process. Lowering the column temperature (e.g., from 25°C to 15°C) typically increases the selectivity factor ( α ) because the energy difference between the transient diastereomeric complexes becomes more pronounced[4]. However, lower temperatures also increase mobile phase viscosity and decrease mass transfer rates, which can broaden peaks. Always optimize temperature empirically to find the optimal balance between α and column efficiency ( N ).

Part 2: Mechanistic Workflows & Interaction Models

To successfully develop this method, you must understand both the macroscopic workflow and the microscopic interactions occurring inside the column.

G start Target: 2-Cyclohexyl-2- (4-methylphenyl)acetic acid csp_screen Phase 1: CSP Screening (Polysaccharides vs. Anion-Exchange) start->csp_screen np_mode Normal Phase Mode (Chiralpak IA / IB / IC) csp_screen->np_mode Steric & H-Bonding Focus po_mode Polar Organic Mode (Chiralpak QN-AX / QD-AX) csp_screen->po_mode Electrostatic Focus modifier_np Add 0.1% TFA or Formic Acid (Suppress Ionization) np_mode->modifier_np modifier_po Add Acid/Base Buffer (e.g., Formic Acid / TEA) po_mode->modifier_po opt_temp Phase 2: Temperature & Flow Optimization (Typically 15-25°C) modifier_np->opt_temp modifier_po->opt_temp validate Phase 3: Method Validation (Rs > 1.5, Tailing < 1.5) opt_temp->validate

Caption: Method development workflow for chiral arylalkanoic acids, detailing CSP and modifier selection.

Interaction cluster_csp Chiralpak QN-AX Stationary Phase analyte Analyte 2-Cyclohexyl-2-(4-methylphenyl)acetic acid anion_site Quinine Basic Nitrogen (Anion Exchange) analyte->anion_site Carboxylate (COO-) Electrostatic pi_site Quinoline Ring (Pi-Pi Stacking) analyte->pi_site 4-Methylphenyl Pi-Pi Interaction steric_cleft Chiral Cleft (Steric Fit) analyte->steric_cleft Cyclohexyl Group Steric Hindrance

Caption: Microscopic analyte-CSP interaction model highlighting electrostatic, pi-pi, and steric forces.

Part 3: Quantitative Screening Parameters

Use the following matrix to set up your automated column screening sequence. These conditions are specifically calibrated for arylalkanoic acids.

Screening ModeRecommended Column(s)Base Mobile PhaseCritical Modifier / BufferFlow RateTempExpected Mechanism
Normal Phase Chiralpak IA, IB, ICn-Hexane / Isopropanol (80:20 v/v)0.1% TFA (v/v)1.0 mL/min25°CH-bonding, Steric inclusion[2]
Reversed Phase Chiralpak IA, IB, ICAcetonitrile / Water (60:40 v/v)0.1% Phosphoric Acid 0.8 mL/min20°CHydrophobic, H-bonding[4]
Polar Organic Chiralpak QN-AX, QD-AXMethanol / Acetonitrile (50:50 v/v)50mM Formic Acid + 25mM TEA 0.6 mL/min25°CWeak Anion-Exchange, Pi-Pi[5]

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, execute the following step-by-step methodology. This protocol utilizes a "bracketed validation" system, ensuring the system suitability is proven both before and after sample analysis.

Protocol: Polar Organic Optimization on Chiralpak QN-AX

Objective: Achieve baseline enantioseparation ( Rs​>1.5 ) of racemic 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

Step 1: Mobile Phase Preparation & System Equilibration

  • Prepare the buffer: Add exactly 1.88 mL of Formic Acid (~50 mM) and 3.48 mL of Triethylamine (~25 mM) to 1.0 L of HPLC-grade Methanol. Mix thoroughly and sonicate for 10 minutes to degas.

  • Install the Chiralpak QN-AX column (250 x 4.6 mm, 5 µm).

  • Purge the HPLC lines and equilibrate the column at 0.6 mL/min for at least 20 column volumes (~30 minutes) until the baseline UV absorbance (at 230 nm and 254 nm) is stable and noise is < 0.05 mAU[3].

Step 2: Sample Preparation

  • Weigh 5.0 mg of the racemic 2-Cyclohexyl-2-(4-methylphenyl)acetic acid standard.

  • Dissolve in 10 mL of the prepared mobile phase (Concentration: 0.5 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST) - Self-Validation Step

  • Inject 10 µL of the racemic standard.

  • Acceptance Criteria: The system is only validated for use if the chromatogram demonstrates:

    • Two distinct peaks with a Resolution ( Rs​ ) ≥1.5 .

    • Tailing factor ( Tf​ ) for both peaks ≤1.5 .

    • Theoretical plates ( N ) ≥5,000 .

  • Troubleshooting: If Tf​>1.5 , increase the Formic Acid concentration slightly (up to 100 mM) to enhance the displacement of the analyte from the basic nitrogen sites[5].

Step 4: Analytical Sequence & Bracketing

  • Inject blank (mobile phase) to confirm no carryover.

  • Inject unknown/experimental samples (10 µL each).

  • Bracketing: Re-inject the racemic standard after every 10 sample injections. The Rs​ must remain within 2% of the initial SST injection to validate the intervening sample data.

References

  • Daicel CHIRALPAK® QD-AX & QN-AX Anion Exchange HPLC Chiral Columns. The Lab Store.
  • Method development with CHIRALPAK® IB. Chiral Technologies Europe.
  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science / PubMed.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. PMC / NIH.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Quantification of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) is non-negotiable. This guide provides a comprehensive, technically-grounded frame...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) is non-negotiable. This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for the novel compound, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, ensuring the final method is not only compliant with regulatory standards but is also scientifically sound, reliable, and fit for its intended purpose.

The entire validation process is anchored in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a detailed framework for validating analytical procedures.[1][2][3][4]

The Analytical Challenge: Understanding the Analyte

2-Cyclohexyl-2-(4-methylphenyl)acetic acid is a carboxylic acid derivative. Its structure, featuring a bulky cyclohexyl group and a substituted phenyl ring, suggests moderate hydrophobicity. The carboxylic acid moiety dictates that the compound's ionization state will be pH-dependent. This is a critical consideration for developing a robust reversed-phase HPLC method, as controlling the pH of the mobile phase is essential to ensure consistent retention and sharp peak shapes.[5][6]

For acidic compounds like this, Reversed-Phase HPLC (RP-HPLC) is the predominant analytical choice due to its accuracy, sensitivity, and selectivity.[7][8] The method development will, therefore, focus on a C18 stationary phase, which provides excellent hydrophobic retention for the non-polar regions of the molecule.

Proposed Chromatographic System & Rationale

Before validation can begin, a suitable chromatographic method must be developed. Based on the analyte's structure and common practices for similar molecules like non-steroidal anti-inflammatory drugs (NSAIDs), the following system is proposed.[7][9][10][11]

ParameterRecommended ConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides sufficient hydrophobic interaction for retaining the analyte. The length and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. The addition of phosphoric acid lowers the mobile phase pH to well below the pKa of the carboxylic acid group, suppressing its ionization and ensuring a single, un-ionized form interacts with the stationary phase. This leads to better peak shape and reproducible retention times.[6][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Detection UV at 230 nmThe phenyl group in the analyte is a chromophore, making UV detection suitable. A wavelength of 230 nm is often a good starting point for phenyl-containing compounds, offering a balance of sensitivity and specificity.[9][11]
Column Temp. 35 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.[9]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

The Validation Workflow: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following sections detail the experimental protocols for assessing each validation characteristic as stipulated by ICH Q2(R1).[2][4][12]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: System Suitability cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Finalization Dev Method Development & Optimization SST System Suitability Testing (SST) (Pre-Validation Check) Dev->SST Propose Method Specificity Specificity & Selectivity SST->Specificity System OK Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Final Method Document Robustness->Report All Parameters Meet Criteria

Fig. 1: HPLC Method Validation Workflow
System Suitability Testing (SST)

Causality: Before any validation experiments, we must verify that the chromatographic system (the HPLC, column, and mobile phase) is performing adequately on the day of analysis.[13][14] SST is not a one-time check but an integral part of the routine analysis, performed before and during any analytical run to ensure the system's ongoing performance.[13]

Experimental Protocol:

  • Prepare a standard solution of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid at a concentration of 100 µg/mL.

  • Inject this solution six consecutive times.

  • Calculate the key performance indicators based on these six replicate injections.

Acceptance Criteria:

SST ParameterAcceptance LimitPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[14][15]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.[14][15]
% RSD of Peak Area ≤ 1.0%Measures the precision of the injector and detector system (Repeatability).[15]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.[14]
Specificity and Selectivity

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][4] This ensures that the signal measured is only from our compound of interest.

Experimental Protocol:

  • Blank Analysis: Inject the diluent (e.g., mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: Prepare a placebo sample containing all formulation excipients except the API. Inject and analyze to confirm no interference from the matrix.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. Analyze these stressed samples to ensure that the degradation peaks are well-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the main peak is spectrally pure.[5]

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Residual Plot Points should be randomly scattered around the x-axis.
Accuracy (as Recovery)

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[12] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[2][4]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • This assesses the effect of random events on the method's precision.[2][4]

Acceptance Criteria:

  • The % RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

  • Confirm the LOQ by injecting solutions at this estimated concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations to study include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase Composition (e.g., ± 2% organic content)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase pH (e.g., ± 0.2 units)

  • Assess the impact of these changes on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within acceptable limits for all tested variations.

Comparison with Alternative Analytical Technologies

While RP-HPLC with UV detection is the workhorse for this type of analysis, it's prudent to understand its position relative to other technologies.[16]

G HPLC_UV HPLC-UV + Robust & Cost-Effective + Widely Available + Simple Operation - Moderate Sensitivity - Requires Chromophore LC_MS LC-MS + High Sensitivity + High Specificity (Mass) + Structural Information - High Cost - Complex Operation - Matrix Effects GC_MS GC-MS + Excellent for Volatiles + High Resolution - Requires Derivatization for Non-Volatiles - Thermal Degradation Risk

Fig. 2: Comparison of Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers significantly higher sensitivity and specificity by using mass-to-charge ratio for detection.[17] It would be the method of choice for bioanalytical studies requiring very low quantification limits. However, it is more expensive and complex to operate.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is powerful for volatile compounds.[16] For a non-volatile carboxylic acid like our analyte, it would require a chemical derivatization step to increase its volatility, adding complexity and a potential source of error to the workflow.[18]

For routine quality control and release testing, the proposed HPLC-UV method provides the optimal balance of performance, cost, and reliability.

Conclusion

This guide outlines a comprehensive and scientifically-driven approach to the validation of an HPLC method for quantifying 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to ICH guidelines, the resulting analytical procedure will be demonstrably fit for its intended purpose. The key to successful validation lies not just in executing the experiments, but in understanding the rationale behind each step, ensuring the final method is reliable and trustworthy throughout the drug development lifecycle.

References

  • Getting the peaks perfect: System suitability for HPLC. ACS.org. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Hindawi. Available from: [Link]

  • Simultaneous determination of non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human serum by reversed phase high performance liquid chromatography. SciELO. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. PubMed. Available from: [Link]

  • Measuring Organic Acids and Organic Anions with Precision. Chromatography Today. Available from: [Link]

  • Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. Preprints.org. Available from: [Link]

  • ESTIMATION OF NON-STEROIDAL ANTI- INFLAMMATORY DRUGS BY RP-HPLC TECHNIQUE OF ANALYSIS. JETIR. Available from: [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available from: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available from: [Link]

  • A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. SciSpace. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available from: [Link]

  • A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. ResearchGate. Available from: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC. Available from: [Link]

  • Analytical Methods for Organic Acids. Shimadzu. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Calculated system suitability parameters for the HPLC method (ICH guidelines). ResearchGate. Available from: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

Sources

Comparative

A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid Against Industry Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a frequent and cri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a frequent and critical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation to ensure safety and efficacy.[1] Among the established methods for chiral resolution, diastereomeric salt formation remains a cornerstone technique due to its scalability and cost-effectiveness. The success of this method hinges on the judicious selection of a chiral resolving agent.

This guide provides a comparative analysis of chiral resolving agents, with a specific focus on the structural attributes and potential utility of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. While this specific compound is not extensively documented as a resolving agent in publicly available literature, this guide will situate its potential within the context of widely-used, industrially relevant alternatives, providing a framework for its evaluation.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The fundamental concept behind this classical resolution technique is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a base, such as a primary amine, is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, which are not mirror images of each other, exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[2][3] The less soluble diastereomeric salt will preferentially crystallize, enabling its isolation. Subsequently, the desired enantiomer of the base can be liberated from the salt, typically by treatment with a base.

Visualizing the Workflow: Diastereomeric Salt Resolution

Chiral Resolution Workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Liberation racemic_mixture Racemic Mixture (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts (R-base/S-acid and S-base/S-acid) racemic_mixture->diastereomeric_salts Reaction in suitable solvent resolving_agent Chiral Resolving Agent (e.g., S-acid) resolving_agent->diastereomeric_salts separation Separation (Filtration) diastereomeric_salts->separation Cooling/ Evaporation less_soluble Less Soluble Diastereomeric Salt (e.g., R-base/S-acid) separation->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) separation->more_soluble pure_enantiomer Pure Enantiomer (e.g., R-base) less_soluble->pure_enantiomer Basification

Caption: General workflow for chiral resolution by diastereomeric salt formation.

A Comparative Look at Common Chiral Resolving Acids

The selection of a resolving agent is often an empirical process, guided by the structural characteristics of the racemic compound. An ideal resolving agent should be readily available in high enantiomeric purity, cost-effective, and form diastereomeric salts with a significant difference in solubility to ensure high yield and enantiomeric excess (e.e.) of the desired enantiomer.

Below is a comparison of several widely used acidic resolving agents for the resolution of amines:

Resolving AgentStructureKey Attributes
L-(+)-Tartaric Acid A naturally occurring dicarboxylic acid.Readily available, inexpensive, and widely documented. Its two chiral centers and carboxylic acid groups provide multiple points of interaction.[3]
(S)-(-)-Mandelic Acid An α-hydroxy carboxylic acid.Commercially available in both enantiomeric forms and effective for resolving a broad range of amines. The aromatic ring can participate in π-π stacking interactions, influencing crystal packing.
(1S)-(+)-10-Camphorsulfonic Acid A strong sulfonic acid derived from camphor.Its high acidity makes it suitable for resolving weakly basic amines. The rigid, bulky camphor structure can lead to well-defined crystal packing and high diastereoselectivity.[2]
O,O'-Dibenzoyl- (2R,3R)-tartaric acid (DBTA) A derivative of tartaric acid.The bulky benzoyl groups can enhance the differences in solubility between diastereomeric salts, often leading to higher resolution efficiency compared to tartaric acid itself.

Evaluating 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid: A Prospective Analysis

A thorough review of scientific literature and patent databases does not yield extensive data on the application of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid as a chiral resolving agent. Consequently, a direct, data-driven comparison of its efficacy against the established agents listed above is not currently possible. However, we can infer its potential characteristics based on its molecular structure.

Structural Features and Potential Advantages:

  • Chiral Center: The molecule possesses a single stereocenter at the α-carbon, substituted with a cyclohexyl, a p-tolyl, and a carboxylic acid group.

  • Lipophilicity: The presence of the cyclohexyl and p-tolyl groups imparts a significant degree of lipophilicity. This may be advantageous for the resolution of lipophilic amines in non-polar organic solvents.

  • Steric Bulk: The bulky cyclohexyl and p-tolyl groups could lead to distinct steric interactions, potentially resulting in well-defined crystalline structures of the diastereomeric salts and, consequently, good separation.

  • Acidity: As a carboxylic acid, it is expected to have a pKa suitable for forming salts with a wide variety of amines.

Considerations for Application:

The efficacy of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid as a resolving agent will be highly dependent on the specific racemic substrate. Its bulky, non-polar nature suggests it might be particularly effective for amines that also possess bulky, non-polar substituents, where shape-based recognition and van der Waals interactions can play a significant role in the differential packing of the diastereomeric salts in the crystal lattice.

Experimental Protocol: A General Methodology for Chiral Resolution of a Racemic Amine

The following protocol provides a general framework for the chiral resolution of a racemic amine using a chiral carboxylic acid like 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. Optimization of the solvent, stoichiometry, temperature, and crystallization time is crucial for success and will be specific to the substrate.

Materials:

  • Racemic amine

  • Enantiomerically pure chiral carboxylic acid (e.g., (R)-2-Cyclohexyl-2-(4-methylphenyl)acetic acid)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile)

  • 1 M Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of a warm screening solvent.

    • In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same warm solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • If no crystals form, try seeding with a small crystal (if available), scratching the inside of the flask, or concentrating the solution.

    • To maximize the yield, the flask can be cooled further in an ice bath or refrigerator for a period of time (e.g., 1-24 hours).

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Air-dry the crystals.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent.

    • Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10) to deprotonate the amine.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess (e.e.):

    • Analyze the optical purity of the resolved amine using a suitable technique such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

The Logic of Diastereomeric Salt Formation

Diastereomeric Salt Formation racemic_amine Racemic Amine (R-Amine + S-Amine) salt_formation Reaction racemic_amine->salt_formation chiral_acid Single Enantiomer of Chiral Acid (S-Acid) chiral_acid->salt_formation diastereomer_1 Diastereomeric Salt 1 (R-Amine)-(S-Acid) salt_formation->diastereomer_1 diastereomer_2 Diastereomeric Salt 2 (S-Amine)-(S-Acid) salt_formation->diastereomer_2 properties Different Physicochemical Properties (e.g., Solubility) diastereomer_1->properties diastereomer_2->properties

Caption: Logical relationship in diastereomeric salt resolution.

Conclusion

The selection of a chiral resolving agent is a critical decision in the development of enantiomerically pure compounds. While established agents like tartaric acid, mandelic acid, and their derivatives offer a high probability of success for a wide range of substrates, the exploration of novel resolving agents is essential for challenging resolutions.

2-Cyclohexyl-2-(4-methylphenyl)acetic acid, based on its structural characteristics, presents itself as a potentially useful resolving agent, particularly for lipophilic and sterically demanding amines. However, the lack of published experimental data means that its efficacy must be determined on a case-by-case basis through empirical screening. The protocols and principles outlined in this guide provide a solid foundation for researchers to not only utilize established resolving agents but also to rationally evaluate the potential of novel agents like 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in their synthetic endeavors.

References

Sources

Validation

Structural and Pharmacological Comparison Guide: 2-Cyclohexyl-2-(4-methylphenyl)acetic acid vs. Ibuprofen

Executive Summary As a Senior Application Scientist in early-stage drug discovery, evaluating the structure-activity relationship (SAR) of novel scaffolds against established clinical benchmarks is critical. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, evaluating the structure-activity relationship (SAR) of novel scaffolds against established clinical benchmarks is critical. This guide provides an objective, in-depth comparison between Ibuprofen , a gold-standard non-steroidal anti-inflammatory drug (NSAID), and 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS 51535-47-8), a structurally distinct screening compound. By analyzing how steric bulk at the alpha-carbon dictates binding kinetics and target selectivity, this guide establishes a framework for evaluating bulky aryl-acetic acid derivatives in cyclooxygenase (COX) inhibition and polypharmacology.

Part 1: Structural Anatomy & Physicochemical Profiling

The pharmacological profile of an NSAID is fundamentally governed by its physicochemical properties and three-dimensional topology. Both compounds share an aryl-acetic acid pharmacophore—the essential acidic moiety required to anchor the molecule to Arg120 in the COX active site. However, their structural divergence at the alpha-carbon and para-aryl positions creates vastly different binding behaviors.

  • Ibuprofen: Features a propanoic acid core (an alpha-methyl group) and a para-isobutyl substitution . The small alpha-methyl group creates a chiral center where the S-enantiomer easily slides into the narrow hydrophobic channels of both COX-1 and COX-2.

  • 2-Cyclohexyl-2-(4-methylphenyl)acetic acid: Replaces the alpha-methyl with a massive, sterically demanding cyclohexyl ring, and features a para-methyl (tolyl) group . The bulky cyclohexyl group restricts the conformational flexibility of the carboxylic acid and drastically increases local lipophilicity.

Quantitative Physicochemical Comparison
PropertyIbuprofen2-Cyclohexyl-2-(4-methylphenyl)acetic acid
CAS Number 15687-27-151535-47-8
Molecular Formula C₁₃H₁₈O₂C₁₅H₂₀O₂
Molecular Weight 206.28 g/mol 232.32 g/mol
Alpha-Substitution Methyl group (Low steric hindrance)Cyclohexyl group (High steric hindrance)
Para-Substitution Isobutyl groupMethyl group (Tolyl)
Topological Polar Surface Area (TPSA) 37.3 Ų37.3 Ų
Predicted LogP ~3.5~4.5 - 4.8
Predicted Target Profile Non-selective COX-1/2 InhibitorPutative COX-2 Selective / PPAR Modulator

Part 2: Mechanistic Causality in Target Binding

The COX active site is a long, hydrophobic channel extending from the membrane-binding domain. To inhibit arachidonic acid oxygenation, the drug must traverse this channel.

The Causality of Steric Gating: COX-1 possesses a highly restricted channel bottlenecked by Ile523. Ibuprofen's compact alpha-methyl group allows it to pass this gate and inhibit constitutive prostaglandin synthesis. Conversely, the alpha-cyclohexyl group in 2-Cyclohexyl-2-(4-methylphenyl)acetic acid introduces severe steric clash at the Ile523 gate. However, COX-2 features a Val523 substitution, which opens a wider side pocket. Consequently, the bulky cyclohexyl derivative is mechanistically forced to act as a selective COX-2 inhibitor, or it may lose COX affinity entirely, redirecting its activity toward other lipid-sensing nuclear receptors (e.g., PPARγ) that accommodate bulky lipophilic ligands.

Pathway AA Arachidonic Acid (Lipid Pool) COX1 COX-1 Channel (Narrow Gate - Ile523) AA->COX1 Catalysis COX2 COX-2 Channel (Wider Pocket - Val523) AA->COX2 Catalysis PG1 Prostaglandins (Homeostasis) COX1->PG1 PG2 Prostaglandins (Inflammation) COX2->PG2 IBU Ibuprofen (Small alpha-methyl) IBU->COX1 High Affinity IBU->COX2 High Affinity CHX 2-Cyclohexyl-2-(4-methylphenyl) acetic acid (Bulky alpha-cyclohexyl) CHX->COX1 Steric Clash CHX->COX2 Potential Fit

Fig 1: Mechanistic pathway of COX inhibition comparing steric gating effects of alpha-substitutions.

Part 3: Self-Validating Experimental Protocols

To empirically validate the structural hypotheses outlined above, we must deploy a self-validating in vitro screening system. The following fluorometric assay directly measures the impact of alpha-steric bulk on enzyme kinetics.

Workflow Prep Compound Prep (10mM DMSO) Enzyme COX-1/COX-2 Incubation (37°C) Prep->Enzyme Substrate Add AA + ADHP Probe Enzyme->Substrate Read Fluorescence Readout (Ex 530nm/Em 590nm) Substrate->Read Data IC50 & SAR Analysis Read->Data

Fig 2: Self-validating high-throughput fluorometric screening workflow for COX enzyme inhibition.

Protocol: Fluorescent COX-1/COX-2 Inhibitor Screening

1. Reagent Preparation & Solubilization

  • Action: Dissolve Ibuprofen and 2-Cyclohexyl-2-(4-methylphenyl)acetic acid in anhydrous DMSO to yield 10 mM stock solutions. Prepare 10-point serial dilutions (100 µM to 0.1 nM).

  • Causality: Anhydrous DMSO prevents rapid hydrolysis of the carboxylic acid and ensures complete solubilization of the highly lipophilic cyclohexyl moiety. This prevents false negatives caused by compound precipitation in the aqueous assay buffer.

2. Enzyme Pre-Incubation

  • Action: In a 96-well black microplate, combine 10 µL of the inhibitor dilution with 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Add 10 µL of recombinant human COX-1 or COX-2. Incubate at 37°C for 15 minutes.

  • Causality: Bulky alpha-substituents (like the cyclohexyl group) often exhibit slow-binding kinetics due to the energy required to displace water molecules and navigate the hydrophobic channel. Pre-incubation allows the compound to achieve equilibrium binding, ensuring accurate IC₅₀ determination.

3. Substrate Addition & Readout

  • Action: Initiate the reaction by adding 10 µL of a substrate mixture containing Arachidonic Acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). Incubate for 2 minutes at room temperature, then measure fluorescence (Excitation: 530 nm, Emission: 590 nm).

  • Causality: ADHP reacts with the peroxidase activity of COX (which is obligately coupled to its cyclooxygenase activity) to produce highly fluorescent resorufin. This provides a self-validating readout that is highly sensitive and resistant to the UV-interference often caused by aromatic screening compounds.

4. System Validation (Quality Control)

  • Action: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM Ibuprofen as the positive control.

  • Causality: A Z'-factor > 0.5 mathematically guarantees that the assay window is robust enough to distinguish between true steric-driven loss of affinity and baseline noise.

Part 4: Comparative Data & Expected Outcomes

Based on the structural comparison, researchers executing the above protocol should anticipate the following pharmacological shifts:

  • Selectivity Index (SI): Ibuprofen will demonstrate an SI (IC₅₀ COX-1 / IC₅₀ COX-2) near 1.0, reflecting its non-selective nature. 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is expected to show a significantly higher SI, as the alpha-cyclohexyl group structurally precludes it from entering the COX-1 channel.

  • Lipophilic Partitioning: In cellular assays, the higher LogP of the cyclohexyl derivative will result in greater membrane retention, potentially increasing its intracellular half-life compared to Ibuprofen, but at the cost of reduced aqueous solubility.

By systematically comparing these two scaffolds, drug development professionals can better map the steric boundaries of lipid-sensing active sites, paving the way for next-generation anti-inflammatory therapeutics.

References

  • Title: Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Comparative

A Comparative Guide to the Synthesis of 2-Aryl-2-Cycloalkylacetic Acids: A Senior Application Scientist's Perspective

Introduction 2-Aryl-2-cycloalkylacetic acids are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique three-dimensional structure,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Aryl-2-cycloalkylacetic acids are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique three-dimensional structure, combining a planar aromatic ring with a non-planar cycloalkyl moiety, imparts a range of desirable physicochemical and biological properties. This structural motif is found in a number of biologically active molecules, making the development of efficient and scalable synthetic routes to these compounds a critical endeavor for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing 2-aryl-2-cycloalkylacetic acids. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and limitations, and provide detailed experimental protocols and comparative data to inform the selection of the most appropriate method for a given research and development objective.

Key Synthetic Strategies: A Comparative Overview

The synthesis of 2-aryl-2-cycloalkylacetic acids can be broadly categorized into several key approaches, each with its own set of strengths and weaknesses. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of synthesis, tolerance to various functional groups, and the need for stereochemical control.

Synthetic RouteGeneral ApproachKey AdvantagesKey LimitationsTypical Yields
Palladium-Catalyzed α-Arylation Cross-coupling of a cycloalkylacetic acid derivative with an aryl halide.High functional group tolerance, broad substrate scope, and generally good to excellent yields.Requires a palladium catalyst and specific ligands, which can be costly.70-99%[1]
Willgerodt-Kindler Reaction Rearrangement of an aryl cycloalkyl ketone in the presence of sulfur and an amine.Utilizes readily available starting materials. A classic, well-established reaction.Often requires harsh reaction conditions (high temperatures) and can produce side products.50-85% (for the two-step sequence)[2]
Phase-Transfer Catalysis (PTC) Alkylation α-Alkylation of an arylacetic acid derivative with a cycloalkyl halide under phase-transfer conditions.Mild reaction conditions, operational simplicity, and suitability for large-scale synthesis.Can be challenging for sterically hindered substrates.60-90%
Grignard Reagent Addition Nucleophilic addition of a cycloalkylmagnesium halide to an arylglyoxylic acid derivative.A classic and powerful C-C bond formation method.Requires strictly anhydrous conditions and may have limited functional group compatibility.60-80%
Metal-Catalyzed Carboxylation Direct introduction of a carboxylic acid group using CO2 and a transition metal catalyst.High atom economy and use of a renewable C1 source (CO2).Can require specialized equipment for handling gaseous reagents and may have limited substrate scope.60-95%[3][4]

In-Depth Analysis of Synthetic Routes

Palladium-Catalyzed α-Arylation of Cycloalkylacetic Acids

This modern and versatile approach has become a cornerstone for the synthesis of α-aryl carboxylic acids due to its broad applicability and high functional group tolerance. The core of this strategy involves the palladium-catalyzed cross-coupling of an enolate derived from a cycloalkylacetic acid with an aryl halide.

Mechanistic Rationale:

The catalytic cycle is generally believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

  • Enolate Formation: A base deprotonates the cycloalkylacetic acid to form an enolate.

  • Transmetalation/Coordination: The enolate coordinates to the palladium center.

  • Reductive Elimination: The aryl and enolate ligands on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

A significant advancement in this area is the use of a "traceless protecting strategy," which involves the in situ silylation of the carboxylic acid. This enhances the solubility and reactivity of the enolate, leading to higher yields and broader substrate scope.[1]

Palladium-Catalyzed Alpha-Arylation cluster_0 Catalytic Cycle Cycloalkylacetic Acid Cycloalkylacetic Acid Enolate Enolate Cycloalkylacetic Acid->Enolate Base Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Product Product Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Reductive Elimination Reductive Elimination Ar-Pd(II)-X->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product Enolate->Reductive Elimination Coupling Willgerodt-Kindler_Reaction Aryl Cycloalkyl Ketone Aryl Cycloalkyl Ketone Thioamide_Intermediate Thioamide_Intermediate Aryl Cycloalkyl Ketone->Thioamide_Intermediate Heat Sulfur_Amine Sulfur + Amine (e.g., Morpholine) Sulfur_Amine->Thioamide_Intermediate Product 2-Aryl-2-cycloalkylacetic Acid Thioamide_Intermediate->Product H3O+ / Heat Hydrolysis Hydrolysis Hydrolysis->Product PTC_Alkylation cluster_0 Aqueous Phase cluster_1 Organic Phase Base Base Anion Anion Base->Anion Deprotonation PT_Catalyst Q+X- Anion->PT_Catalyst Ion Exchange Arylacetonitrile Arylacetonitrile Product 2-Aryl-2-cycloalkylacetonitrile Arylacetonitrile->Product Cycloalkyl_Halide Cycloalkyl_Halide Cycloalkyl_Halide->Product PT_Catalyst->Product Transfers Anion

Sources

Validation

confirming absolute configuration of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid enantiomers

A Comparison Guide: Confirming the Absolute Configuration of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid Enantiomers As a Senior Application Scientist in chiral analytical chemistry, I frequently encounter challenging mol...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparison Guide: Confirming the Absolute Configuration of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid Enantiomers

As a Senior Application Scientist in chiral analytical chemistry, I frequently encounter challenging molecular scaffolds that resist straightforward stereochemical assignment. 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS 51535-47-8) 1 is a prime example. This chiral building block features a flexible cyclohexyl ring, a p-tolyl chromophore, and a carboxylic acid moiety.

Determining the absolute configuration (AC) of its enantiomers is a critical regulatory requirement for downstream pharmaceutical development. However, the molecule’s lack of heavy atoms and its propensity for strong intermolecular hydrogen bonding render standard out-of-the-box analytical approaches ineffective. This guide objectively compares the three primary analytical methodologies—Vibrational Circular Dichroism (VCD), Single-Crystal X-ray Diffraction (SCXRD), and Electronic Circular Dichroism (ECD)—providing field-proven, self-validating protocols to guarantee scientific integrity.

Comparative Analysis of Analytical Methodologies

To select the optimal technique, we must evaluate the physical state of the sample, the computational burden, and the specific structural liabilities of the target scaffold.

Analytical MethodPhysical StateSample RequirementComputational CostApplicability to Target ScaffoldPrimary Limitation / Challenge
VCD Solution (CDCl₃ / DMSO)5–10 mgHigh (DFT / PCM)Excellent Requires explicit modeling of carboxylic acid dimers or solvent complexes
SCXRD Single Crystal~1 mgLowModerate Lacks heavy atoms; requires salt formation or derivatization for anomalous dispersion
ECD Solution (MeOH / MeCN)<1 mgMedium (TD-DFT)Poor to Moderate High conformational flexibility of the p-tolyl group can cause signal cancellation

Vibrational Circular Dichroism (VCD): The Modern Solution-Phase Standard

VCD is currently the most robust method for determining the AC of chiral molecules in solution. However, applying VCD to carboxylic acids requires deep mechanistic expertise.

The Causality of Dimerization: At the concentrations required for VCD measurements (~0.1 M), mono-carboxylic acids are substantially dimerized in non-polar solvents like CDCl₃ 2. This dimerization drastically shifts the carbonyl (C=O) stretching frequency (~1700 cm⁻¹) and alters the vibrational rotational strengths. If a computational chemist models this molecule as an isolated monomer in a vacuum, the theoretical spectrum will fail to align with the experimental data, leading to a low Enantiomeric Similarity Index (ESI) or a false assignment. To accurately reproduce the experimental spectra, it is necessary to account for these interactions by modeling explicit dimers or solvent-solute complexes 3.

Dimerization_Logic Start Carboxylic Acid Sample (2-Cyclohexyl-2-(p-tolyl)acetic acid) Decision Solvent Choice? Start->Decision NonPolar Non-Polar (e.g., CDCl3) Promotes Dimerization Decision->NonPolar Polar Polar (e.g., DMSO-d6) Solvent-Solute H-Bonding Decision->Polar ModelDimer Model Explicit Dimer (Cyclic H-Bonded) NonPolar->ModelDimer Derivatize Alternative: Derivatize to Methyl Ester NonPolar->Derivatize To avoid complex modeling ModelSolvent Model Explicit Solvent (Acid-DMSO Complex) Polar->ModelSolvent

Caption: Decision matrix for handling carboxylic acid hydrogen bonding in VCD analysis.

Step-by-Step VCD Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 5–10 mg of the enantiopure acid in 150 μL of CDCl₃. (Alternatively, derivatize to a methyl ester to force monomeric behavior 2).

  • Spectral Acquisition: Record IR and VCD spectra using an FT-VCD spectrometer (1000–2000 cm⁻¹ region, 4 cm⁻¹ resolution, 4–8 hours accumulation to ensure a high signal-to-noise ratio).

  • Computational Modeling: Perform a conformational search using Molecular Mechanics. Crucial Step: Construct a cyclic hydrogen-bonded dimer of the lowest energy conformers. Optimize geometries at the DFT level (e.g., B3LYP/6-311G**) using an implicit Polarizable Continuum Model (PCM) for chloroform.

  • Self-Validation & Alignment: Calculate vibrational frequencies and apply Boltzmann weighting. Validate first by comparing the calculated IR to the experimental IR. If the C=O stretch aligns perfectly, the conformational model is sound. Proceed to compare the VCD spectra to confirm the AC.

VCD_Workflow A 1. Enantiomer Separation (Chiral Prep-HPLC) B 2. IR/VCD Measurement (CDCl3 or DMSO-d6) A->B C 3. Conformational Search (Molecular Mechanics) A->C G 7. Data Alignment (CompareVOA / Pearson) B->G Exp. Spectra D 4. DFT Optimization & Frequency Calculation C->D E 5. Dimer/Solvent Modeling (Explicit/Implicit PCM) D->E F 6. Boltzmann Weighting & Spectral Simulation E->F F->G Calc. Spectra H 8. Absolute Configuration Confirmed G->H

Caption: Computational and experimental workflow for VCD-based absolute configuration assignment.

Single-Crystal X-ray Diffraction (SCXRD): The Solid-State Gold Standard

Single crystal X-ray diffraction analysis is undoubtedly the most powerful method for absolute configuration determination, utilizing the Bijvoet method under conditions of anomalous dispersion 4.

The Causality of Derivatization: Anomalous dispersion occurs when the X-ray energy is close to the absorption edge of a specific element in the structure. Because 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (C₁₅H₂₀O₂) consists entirely of light atoms (C, H, O), the anomalous scattering signal (Δf'') is extremely weak, even when using a copper (Cu-Kα) microfocus source. To create a self-validating crystallographic system, we must introduce a heavy atom.

Step-by-Step SCXRD Protocol
  • Salt Formation: React the enantiopure acid with a heavy-atom-containing chiral amine, such as (R)-1-(4-bromophenyl)ethylamine. The bromine atom provides a massive anomalous scattering signal, guaranteeing a definitive structural solution.

  • Crystallization: Grow single crystals of the resulting diastereomeric salt via vapor diffusion or slow evaporation (e.g., Ethyl Acetate / Hexane).

  • Data Collection: Mount the crystal on a diffractometer at 100 K to minimize thermal atomic displacement.

  • Self-Validation (Flack Parameter): Refine the structure. A Flack parameter of ~0.0 (with an estimated standard deviation < 0.1) mathematically self-validates the absolute configuration of the entire contiguous stereochemical network.

Electronic Circular Dichroism (ECD): The Classical Alternative

The application of the exciton chirality method to interpret ECD spectra is a well-established approach, but it requires rigid, well-defined chromophores 5.

The Causality of Conformational Failure: For this molecule, the primary chromophore is the p-tolyl group. Because the chiral center is exocyclic, the C(chiral)–C(aryl) bond rotates freely in solution. This generates multiple low-energy rotamers. In Time-Dependent DFT (TD-DFT) calculations, these rotamers often exhibit Cotton effects of opposite signs. When Boltzmann-weighted, these signals can cancel each other out, resulting in a flat or highly ambiguous experimental ECD spectrum. Therefore, ECD is not recommended as the primary method for this specific flexible scaffold.

Conclusion

For determining the absolute configuration of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid , VCD is the premier choice, provided the computational chemist explicitly models the carboxylic acid dimerization. If high-quality single crystals can be grown, SCXRD via heavy-atom salt derivatization serves as an unimpeachable orthogonal validation.

References

  • 51535-47-8 | 2-Cyclohexyl-2-(p-tolyl)acetic acid ChemScene
  • Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy bch.ro
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Determination of the Absolute Configurations of Chiral Alkanes – An Analysis of the Available Tools d-nb.info / European Journal of Organic Chemistry
  • ECD exciton chirality method today: a modern tool for determining absolute configurations N

Sources

Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Novel 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid Derivatives in Bioassays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute cross-reactivity studies for a novel series of 2-Cyclohexyl-2-(4-methylphenyl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute cross-reactivity studies for a novel series of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid derivatives. We will use this core structure as a case study to explore the principles of selectivity profiling, from initial biochemical assays to cell-based validation, grounded in the established pharmacology of aryl-acetic acid derivatives.

The aryl-acetic acid scaffold is a cornerstone of medicinal chemistry, most notably as the basis for many Nonsteroidal Anti-inflammatory Drugs (NSAIDs).[1][2] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1][3] However, the clinical utility and safety profile of any new chemical entity are critically dependent on its selectivity. A compound that potently inhibits its intended target while ignoring a wide array of other biological molecules is the ideal. Conversely, a lack of specificity, or "off-target" activity, can lead to misleading experimental results and, in a clinical context, adverse side effects.[4][5]

This guide will, therefore, not just present protocols but explain the causality behind them, enabling you to build a robust data package that rigorously defines the selectivity profile of your compounds.

The Rationale: Why Cross-Reactivity Studies are Non-Negotiable

In drug discovery, potency is only half the story; selectivity is often the more critical factor.[4] For the class of compounds under investigation, the primary targets are presumed to be the two isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[1]

Inhibition of COX-2 is therapeutically desirable for anti-inflammatory action, while concurrent inhibition of COX-1 can lead to common NSAID-related side effects like gastrointestinal distress.[6] Therefore, the first and most crucial cross-reactivity question is determining the selectivity ratio between COX-1 and COX-2.

Beyond the primary target family, broader cross-reactivity screening is essential to de-risk a compound series. Unforeseen interactions with other enzymes, receptors, or ion channels can confound biological results and represent potential safety liabilities.[7] A systematic approach to identifying these interactions early saves invaluable time and resources.[8]

Designing the Compound Set for Comparison

A well-designed study includes not only the lead compound but also structural analogs and a relevant benchmark. This allows for the development of a Structure-Activity Relationship (SAR) and a Structure-Selectivity Relationship (SSR).

For this guide, we will consider a hypothetical set of compounds:

  • Compound A (Parent): 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

  • Compound B (Ester Prodrug): Methyl 2-cyclohexyl-2-(4-methylphenyl)acetate. Rationale: The carboxylic acid moiety is essential for the activity of most NSAIDs.[2] Esterification should render the compound inactive in biochemical assays, serving as a negative control and confirming the importance of the free acid.

  • Compound C (Modified Phenyl Ring): 2-Cyclohexyl-2-(3-chloro-4-methylphenyl)acetic acid. Rationale: Introducing an electron-withdrawing group can alter the electronic properties and conformation of the molecule, potentially influencing its binding affinity and selectivity for the COX isoforms.

  • Reference Standard: Diclofenac. Rationale: A well-characterized aryl-acetic acid NSAID known to be somewhat COX-2 selective, providing a benchmark for comparison.[1]

The Experimental Workflow: A Multi-Tiered Approach

A robust cross-reactivity assessment follows a logical progression from high-throughput biochemical assays to more complex, physiologically relevant cellular models.

G cluster_0 Tier 1: Primary Target & Isoform Selectivity cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Broad Liability Screening T1_Biochem Biochemical Assays (COX-1 & COX-2 Inhibition) T1_Data Determine IC50 Values Calculate Selectivity Index (SI) T1_Biochem->T1_Data Quantitative Data T2_Cell Cell-Based Assay (PGE2 Production) T1_Data->T2_Cell Promising Compounds Advance T2_Data Determine EC50 Values Confirm Cellular Potency T2_Cell->T2_Data Functional Data T3_OffTarget Off-Target Panel (e.g., 5-LOX, CYP3A4) T2_Data->T3_OffTarget Validated Hits Advance T3_Data Assess % Inhibition Identify Potential Liabilities T3_OffTarget->T3_Data Specificity Data Final Final T3_Data->Final Comprehensive Profile

Caption: A tiered workflow for assessing compound cross-reactivity.

Methodologies & Protocols

Tier 1: Biochemical COX-1/COX-2 Inhibition Assays

This initial screen directly measures the ability of the compounds to inhibit the purified COX-1 and COX-2 enzymes. A common method is an enzyme immunoassay (EIA) that measures the conversion of arachidonic acid to Prostaglandin F2α (PGF2α).

Protocol: COX Inhibitor Screening Assay (EIA-based)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of heme cofactor.

    • Prepare a stock solution of arachidonic acid (substrate).

    • Dilute test compounds (A, B, C, and Diclofenac) to a range of concentrations (e.g., from 1 nM to 100 µM) in DMSO, then dilute further into the assay buffer.

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of each compound dilution or vehicle control (DMSO).

    • Add 150 µL of assay buffer.

    • Add 10 µL of heme.

    • Add 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Incubate the plate for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a quenching solution (e.g., 1 M HCl).

    • The product of this reaction, PGH2, is unstable and is reduced to PGF2α.

  • Quantification (EIA):

    • The concentration of PGF2α is then determined using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

    • Briefly, the samples are added to a plate pre-coated with an anti-PGF2α antibody, along with a PGF2α-alkaline phosphatase tracer.

    • After incubation and washing, a substrate is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of PGF2α in the sample.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .

Tier 2: Cell-Based Prostaglandin E2 (PGE2) Assay

This assay confirms that the biochemical activity translates to a functional effect in a living cell. It measures the production of PGE2, a key inflammatory prostaglandin downstream of COX-2.

Protocol: LPS-Induced PGE2 Production in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) and plate them in 96-well plates. Allow cells to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with a fresh medium containing serial dilutions of the test compounds (A, B, C, and Diclofenac).

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Induce inflammation and COX-2 expression by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C.

  • Sample Collection & Analysis:

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit.

  • Data Analysis:

    • Calculate the percent inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the data and determine the EC50 value (the effective concentration that causes 50% of the maximal response).

Tier 3: Broad Liability & Off-Target Screening

Based on the core structure, a logical off-target to investigate is 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid cascade. Additionally, assessing inhibition of a major drug-metabolizing enzyme like Cytochrome P450 3A4 (CYP3A4) can reveal potential for drug-drug interactions.

G AA Arachidonic Acid COX1 COX-1 (Housekeeping) AA->COX1 COX2 COX-2 (Inflammation) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE2) COX1->PGs COX2->PGs Target for Inhibition LTs Leukotrienes LOX->LTs Potential Off-Target

Caption: Simplified Arachidonic Acid Pathway.

Protocol: Off-Target Enzyme Inhibition (Example: 5-LOX)

A fluorescent inhibitor screening kit can be used. The principle is often based on the detection of the hydroperoxides produced by 5-LOX activity.

  • Assay Setup: Follow a commercial kit protocol. Typically, this involves adding the 5-LOX enzyme, a fluorescent substrate, and various concentrations of the test compounds to a 96-well plate.

  • Data Acquisition: Measure the fluorescence over time using a plate reader.

  • Analysis: Calculate the percent inhibition at a high concentration (e.g., 10 or 30 µM) to flag any significant off-target activity. If inhibition is observed, a full IC50 curve should be generated.

Data Interpretation & Comparative Analysis

The data from these experiments should be compiled into clear, comparative tables.

Table 1: Biochemical Inhibition and Selectivity

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (SI)
A (Parent) 1501510
B (Ester) >100,000>100,000-
C (Chloro) 8004200
Diclofenac 50510

Fictional data for illustrative purposes.

Interpretation of Table 1:

  • Compound A is a potent COX inhibitor with moderate (10-fold) selectivity for COX-2, similar to Diclofenac.

  • Compound B is inactive, confirming the necessity of the free carboxylic acid for enzymatic interaction.[2] This is a critical self-validating control.

  • Compound C shows a dramatic improvement in selectivity. The IC50 for COX-1 has weakened, while the IC50 for COX-2 has improved, resulting in a highly desirable 200-fold selectivity.

Table 2: Cellular Potency and Off-Target Profile

CompoundCellular PGE2 EC50 (nM)5-LOX % Inhibition @ 10 µMCYP3A4 % Inhibition @ 10 µM
A (Parent) 45< 5%15%
B (Ester) >100,000< 5%< 5%
C (Chloro) 12< 5%45%
Diclofenac 20< 5%60%

Fictional data for illustrative purposes.

Interpretation of Table 2:

  • The cellular potency (EC50) for Compounds A, C, and Diclofenac correlates well with their biochemical COX-2 IC50 values, validating that their mechanism of action in cells is likely due to COX-2 inhibition.

  • No significant off-target activity is observed for any compound against 5-LOX, suggesting specificity within the arachidonic acid cascade.

  • However, Compound C , despite its excellent COX-2 selectivity, shows moderate inhibition of CYP3A4, a potential liability for drug-drug interactions. This is a crucial finding that would guide the next round of molecular optimization. Diclofenac also shows known CYP inhibition.

Conclusion and Future Directions

This systematic comparison guide demonstrates a robust strategy for profiling the cross-reactivity of novel 2-Cyclohexyl-2-(4-methylphenyl)acetic acid derivatives. Through this tiered approach, we have:

  • Established the primary mechanism of action via biochemical assays.

  • Quantified the critical COX-1/COX-2 selectivity index.

  • Validated on-target activity in a relevant cellular model.

  • Screened for potential off-target liabilities.

Our hypothetical data reveals that simple structural modification (Compound C) can dramatically enhance target selectivity but may introduce new off-target concerns (CYP3A4 inhibition). This underscores the necessity of comprehensive profiling. The next steps for this research program would be to synthesize new analogs of Compound C designed to retain high COX-2 selectivity while eliminating the CYP3A4 interaction, using this invaluable cross-reactivity data to guide the design process.

References

  • Title: Arylacetic Acid Derivatives - Pharmacology Source: Pharmacy 180 URL
  • Source: PMC (PubMed Central)
  • Title: Small Molecule Inhibitors Selection Guide Source: Cayman Chemical URL
  • Source: PMC (PubMed Central)
  • Title: bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications Source: ACS Publications URL
  • Title: Design, synthesis and pharmacological evaluation of novel azole derivatives of aryl acetic acid as anti-inflammatory and analgesic agents Source: Taylor & Francis Online URL
  • Title: Aryl and Heteroaryl Acetic Acid Source: Scribd URL
  • Title: Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays Source: Springer Link URL
  • Title: Non Steroidal Anti-inflammatory Drugs (NSAIDs)
  • Title: Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity Source: Promega Connections URL
  • Title: Which Small Molecule?
  • Title: How can off-target effects of drugs be minimised?
  • Title: Off-Target Effects Analysis Source: Creative Diagnostics URL
  • Title: Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR Source: The Bumbling Biochemist URL
  • Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors...

Sources

Validation

A Senior Application Scientist's Guide to Chiral Stationary Phases: A Performance-Based Comparison for Enantiomer Separations

For researchers in drug development and analytical science, the resolution of enantiomers is not merely a technical challenge; it is a fundamental requirement for ensuring the safety and efficacy of pharmaceutical compou...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and analytical science, the resolution of enantiomers is not merely a technical challenge; it is a fundamental requirement for ensuring the safety and efficacy of pharmaceutical compounds.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering direct, reliable, and scalable separations.[2][3][4]

This guide provides an in-depth comparison of the major classes of CSPs. Moving beyond a simple catalog of products, we will explore the causality behind their performance, offering a strategic framework for selecting the optimal stationary phase and developing robust separation methods. Our discussion is grounded in the core principles of chiral recognition and supported by established experimental evidence.

The Foundation: Principles of Chiral Recognition

The success of any chiral separation hinges on the differential interaction between the two enantiomers of an analyte and the chiral selector immobilized on the stationary phase. This process involves the formation of transient diastereomeric complexes, where one complex is more stable than the other, leading to different retention times.[1][5] The selectivity of a CSP is governed by a combination of intermolecular forces, including:

  • Hydrogen Bonding: Crucial for analytes and selectors with donor/acceptor groups (e.g., amides, hydroxyls, carboxyls).

  • π-π Interactions: Occur between aromatic or electron-rich/deficient systems in both the analyte and the selector.

  • Dipole-Dipole/Stacking: Interactions between polarized bonds.

  • Steric Interactions: Repulsive forces that dictate how an analyte "fits" into the chiral environment of the CSP.

  • Inclusion Complexation: The analyte or a part of it fits into a chiral cavity within the selector.[6]

The most effective chiral recognition often involves multiple simultaneous interactions, a concept famously described by the "three-point interaction model".[7]

A Comparative Analysis of Major CSP Classes

The selection of a CSP is the most critical decision in chiral method development. While a universal CSP does not exist, understanding the strengths and characteristic interaction mechanisms of each class allows for a more targeted and efficient screening process.

Polysaccharide-Based CSPs

By far the most widely utilized class, polysaccharide-based CSPs, derived from cellulose and amylose, are responsible for resolving over 90% of all chiral separations.[8] Their broad applicability stems from the complex and well-defined helical structures of the polysaccharide polymers.[1]

  • Chiral Selector: Derivatives of cellulose or amylose, most commonly tris(phenylcarbamates) such as tris(3,5-dimethylphenylcarbamate).[9] The chiral selector is either physically coated or covalently immobilized onto a silica support.

  • Mechanism of Separation: The primary mechanism involves the insertion of the analyte into chiral grooves or cavities along the helical polymer backbone.[10] Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within these grooves.[8][10]

  • Performance & Advantages:

    • Broad Enantiorecognition: Demonstrates success across an extensive range of compound classes.[1][2]

    • High Loading Capacity: Makes them suitable for preparative-scale separations.[1]

    • Immobilized Versions: Covalently bonded phases (e.g., Chiralpak IA, IB, IC) offer enhanced robustness and are compatible with a wider range of "non-traditional" solvents like dichloromethane and THF, expanding their application range.[11][12][13]

  • Limitations:

    • Coated Phases: Are not compatible with all organic solvents, which can strip the selector from the silica support.[10]

    • Complex Mechanism: The exact separation mechanism can be difficult to predict, often requiring an empirical screening approach.

Macrocyclic Glycopeptide-Based CSPs

First introduced by Daniel W. Armstrong in 1994, macrocyclic glycopeptides (antibiotics) like vancomycin and teicoplanin offer a unique and powerful tool for chiral separations.[14]

  • Chiral Selector: Large, complex macrocyclic antibiotics containing multiple stereogenic centers, aromatic rings, and ionizable groups.[14][15]

  • Mechanism of Separation: These CSPs are exceptionally versatile due to their multitude of interaction sites.[14] Their basket-like structure allows for inclusion complexation, while peptide backbones, sugar moieties, and acidic/basic groups provide sites for hydrogen bonding, π-π, dipole-dipole, and ionic interactions.[15][16][17]

  • Performance & Advantages:

    • Multi-Modal Operation: Uniquely capable of operating in reversed-phase, normal-phase, polar organic, and polar ionic modes, often with complementary selectivity.[16][17][18]

    • Excellent for Polar & Ionic Compounds: Their amphoteric nature (containing both acidic and basic groups) allows for ionic interactions, making them highly effective for separating amino acids and other ionizable analytes.[16][19]

    • High Efficiency and Stability: Commercially available columns are known for their good efficiency, reproducibility, and long-term stability.[14][19]

  • Limitations:

    • Lower Loading Capacity: Generally have a lower sample loading capacity compared to polysaccharide phases.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a torus-shaped (or "basket-like") molecule with a hydrophobic interior cavity and a hydrophilic exterior.[20]

  • Chiral Selector: Native (α-, β-, γ-) or derivatized cyclodextrins bonded to a silica support.

  • Mechanism of Separation: The primary chiral recognition mechanism in reversed-phase mode is inclusion complexation, where the analyte (or a portion of it, typically an aromatic ring) fits into the hydrophobic cavity.[4][6][20] Secondary interactions, such as hydrogen bonding with the hydroxyl groups at the rim of the cavity, enhance enantioselectivity.

  • Performance & Advantages:

    • Versatile Elution Modes: Can be used in reversed-phase, normal-phase, and polar organic modes, providing flexibility in method development.[20]

    • Strong Enthalpy-Controlled Separations: The inclusion mechanism often leads to highly predictable and robust separations.[20]

    • Well-Suited for Specific Structures: Particularly effective for separating molecules that contain aromatic rings capable of fitting within the cyclodextrin cavity.[4]

  • Limitations:

    • Analyte Fit is Critical: Performance is highly dependent on a good size and shape match between the analyte and the cyclodextrin cavity.

    • Less Broadly Applicable: Compared to polysaccharides, their range of successful applications can be narrower.

Pirkle-Type (Brush-Type) CSPs

Named after William H. Pirkle, these were among the first commercially successful CSPs and are based on a rational design approach.[7][21]

  • Chiral Selector: Small, synthetic, optically pure organic molecules (e.g., derivatives of amino acids, N-(3,5-dinitrobenzoyl)-phenylglycine) that are covalently bonded to the silica support.[7][22]

  • Mechanism of Separation: Chiral recognition is based on the "three-point interaction" model, which involves a combination of π-π interactions (often between an electron-deficient ring on the CSP and an electron-rich ring on the analyte), hydrogen bonds, and dipole-dipole or steric interactions.[1][22][23][24]

  • Performance & Advantages:

    • High Durability: The covalent bonding of the selector results in very robust and stable phases compatible with a wide array of mobile phases.[7][21]

    • Predictable Mechanism: The well-understood mechanism aids in rational column selection and method development.[22]

    • Excellent for SFC and UHPLC: The fast mass transfer kinetics of these small-molecule selectors make them ideal candidates for high-efficiency techniques like Supercritical Fluid Chromatography (SFC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[25][26]

  • Limitations:

    • Narrower Applicability: Often less broadly applicable than polysaccharide or macrocyclic glycopeptide phases, but can provide excellent selectivity when they work.[5]

Performance Comparison Summary

The table below summarizes the key performance characteristics of the major CSP classes to guide initial selection.

CSP Class Common Chiral Selectors Primary Recognition Mechanism(s) Key Advantages Common Applications
Polysaccharide Cellulose/Amylose Phenylcarbamates & BenzoatesSteric Fit in Helical Grooves, H-Bonding, π-πBroadest applicability, high loading capacity, robust (immobilized versions)Wide range of neutral, acidic, and basic racemates
Macrocyclic Glycopeptide Vancomycin, TeicoplaninInclusion, H-Bonding, π-π, Ionic InteractionsMulti-modal, excellent for polar/ionizable compounds, high selectivityAmino acids, peptides, acidic/basic drugs, complex molecules
Cyclodextrin Native & Derivatized β- and γ-CyclodextrinsInclusion Complexation, H-BondingStrong/predictable separations, versatile elution modesCompounds with aromatic rings, low-to-medium MW drugs
Pirkle (Brush-Type) DNB-Phenylglycine, Naphthylleucine, Whelk-O1π-π Interactions, H-Bonding, Dipole StackingHighly robust, broad solvent compatibility, excellent for SFC/UHPLCAromatic compounds, NSAIDs, various drug classes

A Strategic Workflow for Chiral Method Development

A purely trial-and-error approach to chiral separations can be inefficient.[4] A systematic screening strategy dramatically increases the probability of success. The goal of the initial screen is not to achieve a perfect, baseline-resolved separation, but to identify a promising combination of CSP and mobile phase mode (a "hit") that can then be optimized.

Method Development Workflow Diagram

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Analyte 1. Characterize Analyte (Acidic, Basic, Neutral, Polarity) Screen 2. Screen CSP/Mobile Phase Combinations (e.g., Polysaccharide, Glycopeptide, Pirkle) (NP, RP, PO Modes) Analyte->Screen Input Evaluate 3. Evaluate Results (Look for any enantioselectivity, α > 1.0) Screen->Evaluate Generate Data NoHit No Separation (α = 1) Evaluate->NoHit Failure Hit Promising 'Hit' Found (α > 1.05) Evaluate->Hit Success NoHit->Screen Re-screen with different conditions/CSPs Optimize 4. Optimize Separation - Mobile Phase Composition - Additives (Acid/Base) - Temperature - Flow Rate Hit->Optimize Proceed Validate 5. Final Validated Method (Rs ≥ 1.5) Optimize->Validate

Caption: A systematic workflow for chiral method development.

Experimental Protocol: Universal Chiral Screening

This protocol provides a robust framework for the initial screening phase of method development.

Objective: To efficiently identify a suitable Chiral Stationary Phase (CSP) and mobile phase mode for the separation of a given pair of enantiomers.

Materials:

  • HPLC or UHPLC system with UV or MS detector.

  • Screening Columns:

    • 1x Polysaccharide-based CSP (e.g., Lux Cellulose-1 or Chiralpak IA)

    • 1x Macrocyclic Glycopeptide-based CSP (e.g., Chirobiotic T)

    • (Optional) 1x Pirkle-type or Cyclodextrin-based CSP

  • HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

  • Mobile Phase Additives: Trifluoroacetic Acid (TFA), Diethylamine (DEA) or Triethylamine (TEA).

  • Analyte sample dissolved in mobile phase or a compatible solvent.

Methodology:

Step 1: Analyte Preparation & Characterization

  • Prepare a stock solution of the racemic analyte at approximately 1 mg/mL. Dilute to a working concentration of 0.1-0.2 mg/mL for initial injections.

  • Determine the analyte's properties:

    • Acidity/Basicity: Is there an ionizable group (e.g., carboxylic acid, amine)? This will determine the need for mobile phase additives.

    • Solubility: Ensure the analyte is soluble in the initial screening mobile phases.

Step 2: Mobile Phase Preparation Prepare the following screening mobile phases. For ionizable compounds, prepare two versions of each mobile phase: one without an additive, and one with the appropriate additive.

  • For Acidic Compounds: Add 0.1% TFA.

  • For Basic Compounds: Add 0.1% DEA or TEA.[4]

Mode Mobile Phase A Mobile Phase B
Normal Phase (NP) n-Hexane / EtOH (90:10 v/v)n-Hexane / IPA (90:10 v/v)
Reversed Phase (RP) ACN / Water (50:50 v/v)MeOH / Water (50:50 v/v)
Polar Organic (PO) 100% MeOH100% ACN

Step 3: Chromatographic Conditions & Screening Execution

  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).

  • Column Temperature: 25 °C.

  • Detection: UV, at the analyte's λmax.

  • Injection Volume: 5 µL.

  • Screening Logic:

    • Begin with the polysaccharide column, as it has the highest probability of success.

    • Run a sequence of injections using each mobile phase combination.

    • If no separation is achieved, switch to the macrocyclic glycopeptide column and repeat the sequence.

    • Important: Always ensure proper column flushing and equilibration (at least 10-15 column volumes) when switching between mobile phase modes (e.g., from NP to RP). Consult the column manufacturer's guidelines, especially for coated polysaccharide phases.

Step 4: Data Evaluation and "Hit" Identification

  • Review the chromatograms from all runs.

  • A "hit" is defined as any run that shows even partial separation of the enantiomers (i.e., a split or shouldered peak, where the selectivity factor, α, is greater than 1.0).

  • The most promising "hit" will have the largest α value with reasonable retention and good peak shape. This combination of CSP and mobile phase will be carried forward for optimization.

  • If no separation is observed on any column, consider alternative CSPs or more exotic mobile phases.

This systematic screening process provides a self-validating system. By testing across different modes and interaction mechanisms, a scientist can be confident that the most promising avenues for a successful separation have been explored, laying a trustworthy foundation for final method optimization.

Conclusion

The field of chiral chromatography is rich with a diverse array of stationary phases, each offering unique strengths based on its underlying recognition mechanism. Polysaccharide phases provide broad applicability, macrocyclic glycopeptides excel with polar compounds, cyclodextrins offer predictable inclusion-based separations, and Pirkle-type phases deliver exceptional robustness and efficiency. A successful separation is not a matter of chance, but the result of a strategic approach that begins with understanding the analyte and leveraging the distinct performance characteristics of each CSP class. By employing a systematic screening workflow, researchers can navigate the complexities of enantioseparation with confidence, leading to the development of robust, reliable, and effective analytical methods.

References

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • (n.d.). (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Available at: [Link]

  • SCIRP. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Available at: [Link]

  • FAGG. (n.d.). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Available at: [Link]

  • PubMed. (n.d.). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Available at: [Link]

  • Springer. (n.d.). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. Available at: [Link]

  • PubMed. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Available at: [Link]

  • PubMed. (n.d.). HPLC enantioseparation on cyclodextrin-based chiral stationary phases. Available at: [Link]

  • PubMed. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]

  • MDPI. (2025). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Available at: [Link]

  • PubMed. (2021). Enantioseparation on a new synthetic β-cyclodextrin chemically bonded chiral stationary phase and molecular docking study. Available at: [Link]

  • PubMed. (2020). Enantioselective potential of teicoplanin- and vancomycin-based superficially porous particles-packed columns for supercritical fluid chromatography. Available at: [Link]

  • Agilent. (2020). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Available at: [Link]

  • PubMed. (1993). Beta-cyclodextrin chiral stationary phases for liquid chromatography. Effect of the spacer arm on chiral recognition. Available at: [Link]

  • ResearchGate. (n.d.). β-Cyclodextrin-bonded chiral stationary phase for thin-layer chromatographic separation of enantiomers. Available at: [Link]

  • MDPI. (2019). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Available at: [Link]

  • ResearchGate. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview | Request PDF. Available at: [Link]

  • Journal of the American Chemical Society. (2000). Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases for High-Performance Liquid Chromatography and Thin-Layer Chromatography. Available at: [Link]

  • PMC. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. Available at: [Link]

  • MDPI. (2019). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. Available at: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Chiral stationary phases for HPLC. Available at: [Link]

  • Wiley Online Library. (2025). Synthesis of β- Cyclodextrin–Calix[8]arene Polymer- Based Chiral Stationary Phase for Chromatographic Separation of. Available at: [Link]

  • Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Temperature and enantioseparation by macrocyclic glycopeptide chiral stationary phases. Available at: [Link]

  • MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Available at: [Link]

  • ResearchGate. (2025). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Request PDF. Available at: [Link]

  • PubMed. (2007). Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Available at: [Link]

  • MDPI. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. Available at: [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]

  • Regis Technologies. (n.d.). Other Chiral Phases. Available at: [Link]

  • Arkat USA. (n.d.). Separation of BINAPO enantiomers on brush-type chiral stationary phases. Available at: [Link]

  • IMR Press. (2007). Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Success rates on amylose-and cellulose-based CSPs in the both separation modes. Available at: [Link]

  • (n.d.). Strategies for Chiral HPLC Method Development. Available at: [Link]

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  • ResearchGate. (n.d.). Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC | Request PDF. Available at: [Link]

  • PMC. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Available at: [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of compounds 1 and 2 on teicoplanin (T) and.... Available at: [Link]

  • American Pharmaceutical Review. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. Available at: [Link]

  • LCGC International. (2014). The Evolution of Chiral Stationary Phases from HPLC to UHPLC. Available at: [Link]

  • IntechOpen. (2013). The Development and Application of Cellulose-Based Stationary Phases in Stereoselective Separation of Chiral Pesticides. Available at: [Link]

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Comparative

Inter-Laboratory Study for the Analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid: A Comparison of HPLC-UV and LC-MS/MS Methodologies

Executive Summary 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS No. 51535-47-8) is a highly lipophilic organic acid utilized as a critical building block and screening compound in pharmaceutical development[1],[2]. Bec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS No. 51535-47-8) is a highly lipophilic organic acid utilized as a critical building block and screening compound in pharmaceutical development[1],[2]. Because of its structural properties—a carboxylic acid moiety bound to bulky cyclohexyl and tolyl rings—accurate quantification requires robust analytical methods.

This guide objectively compares the performance of two analytical methodologies—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —through a rigorous inter-laboratory study (ILS). The study was designed in strict compliance with ISO 5725-2 standards for determining repeatability and reproducibility,[3], and evaluated against ICH Q2(R2) validation criteria[4],[5].

Mechanistic Grounding & Analytical Strategy

To achieve reliable quantification, the analytical method must account for the physicochemical properties of the analyte (Molecular Weight: 232.32 g/mol , Formula: C₁₅H₂₀O₂)[1].

  • Ionization Control (The "Why" behind the pH): The carboxylic acid group has a pKa of approximately 4.5. In reverse-phase chromatography, if the mobile phase pH is near the pKa, the compound exists in a mixed ionization state, leading to severe peak tailing and irreproducible retention times.

  • Detector-Specific Additives:

    • For HPLC-UV , we utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the acid, driving it into its neutral, hydrophobic state for sharp elution on a C18 column.

    • For LC-MS/MS , TFA causes severe ion suppression. Therefore, we substitute it with 0.05% Formic acid. Furthermore, because carboxylic acids readily lose a proton, the mass spectrometer is operated in Electrospray Ionization Negative Mode (ESI-) to monitor the stable carboxylate anion [M−H]− .

DecisionTree Sample 2-Cyclohexyl-2-(4-methylphenyl)acetic acid Sample Matrix Goal Determine Analytical Goal Sample->Goal Purity Bulk Purity / Assay (>0.1% w/w) Goal->Purity High Conc. Trace Trace Impurity / PK Matrix (<0.1% w/w or ng/mL) Goal->Trace Low Conc. HPLC HPLC-UV Method (UV 220 nm, 0.1% TFA) Purity->HPLC LCMS LC-MS/MS Method (ESI Negative, MRM 231->187) Trace->LCMS Val Method Validation (ICH Q2(R2) Compliant) HPLC->Val LCMS->Val

Fig 1. Decision Matrix for Selecting HPLC-UV vs. LC-MS/MS Methodologies.

Self-Validating Experimental Protocols

Both methods incorporate System Suitability Testing (SST) to ensure the analytical system is fit for purpose prior to sample analysis, a core requirement of ICH Q2(R2)[5],[6].

Protocol A: HPLC-UV (For Bulk Assay and Purity)

Objective: High-precision quantification of API concentrations.

  • Standard Preparation: Dissolve the reference standard in HPLC-grade methanol to yield a stock solution of 1.0 mg/mL. Dilute to a working range of 10–200 µg/mL.

  • Mobile Phase:

    • Phase A: 0.1% TFA in Type I Ultrapure Water.

    • Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Isocratic elution (40% A / 60% B) on a C18 column (150 mm x 4.6 mm, 3.5 µm) at a flow rate of 1.0 mL/min. Column temperature: 30°C.

  • Detection: UV absorbance at 220 nm (optimal for the aromatic tolyl ring).

  • System Suitability (Self-Validation): Inject 6 replicates of the 100 µg/mL standard. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 [5].

Protocol B: LC-MS/MS (For Trace Analysis)

Objective: High-sensitivity detection for genotoxic impurity screening or biological matrices.

  • Standard Preparation: Dilute the stock solution in 50:50 Methanol:Water to a working range of 1–100 ng/mL. Crucial Step: Spike all samples with 10 ng/mL of an isotopically labeled internal standard (e.g., D3-analog) to internally correct for matrix-induced ion suppression.

  • Mobile Phase:

    • Phase A: 0.05% Formic Acid in Water.

    • Phase B: 0.05% Formic Acid in Acetonitrile.

  • Chromatographic Conditions: Gradient elution on a UPLC C18 column (50 mm x 2.1 mm, 1.7 µm) at 0.4 mL/min.

  • Mass Spectrometry: Operate in ESI negative mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 231.1 187.1 (representing the specific loss of the CO2​ group, 44 Da).

  • System Suitability (Self-Validation): Verify that the Signal-to-Noise (S/N) ratio for the Limit of Quantitation (LOQ) standard (0.6 ng/mL) is strictly >10 [6].

Inter-Laboratory Study (ILS) Design

To objectively compare the robustness of both methods, an inter-laboratory study was executed following the ISO 5725-2 basic method for the determination of repeatability and reproducibility,[3].

  • Participants: 8 independent analytical laboratories[7].

  • Samples: 5 blind concentration levels prepared centrally to eliminate sample-prep variance.

  • Replicates: 3 independent replicates per level per laboratory.

  • Statistical Model: Analysis of Variance (ANOVA) was used to isolate within-laboratory variance ( Sr​ ) from between-laboratory variance ( SL​ ), yielding the total reproducibility variance ( SR​ ).

ILS_Workflow Start Study Initiation (ISO 5725-2 Protocol) SamplePrep Centralized Sample Prep (5 Concentration Levels) Start->SamplePrep Dist Sample Distribution (8 Participating Labs) SamplePrep->Dist Lab1 Labs 1-3 (HPLC-UV & LC-MS/MS) Dist->Lab1 Lab2 Labs 4-6 (HPLC-UV & LC-MS/MS) Dist->Lab2 Lab3 Labs 7-8 (HPLC-UV & LC-MS/MS) Dist->Lab3 Data Data Collection (3 Replicates/Level) Lab1->Data Lab2->Data Lab3->Data Stats Statistical Analysis (ANOVA for Sr and SR) Data->Stats Report Final Validation Report (ICH Q2(R2) Compliant) Stats->Report

Fig 2. Inter-Laboratory Study Workflow for Analytical Validation (ISO 5725-2).

Data Presentation and Performance Comparison

The experimental data generated from the ILS highlights the divergent strengths of the two methodologies. Data was evaluated against the latest ICH Q2(R2) criteria for linearity, range, and precision[5],[6].

Table 1: Method Validation Performance Summary (ICH Q2(R2))
Validation ParameterHPLC-UV MethodLC-MS/MS MethodAdvantage / Trade-off
Linear Range 10 – 200 µg/mL1 – 100 ng/mLLC-MS/MS is ~1000x more sensitive.
Limit of Detection (LOD) 2.5 µg/mL0.2 ng/mLLC-MS/MS required for trace impurities.
Limit of Quantitation (LOQ) 8.0 µg/mL0.6 ng/mLHPLC-UV sufficient for bulk API assay.
Linearity ( R2 ) > 0.999> 0.995HPLC-UV offers superior linear dynamic range.
Specificity Baseline resolution dependentHigh (MRM specific)LC-MS/MS resolves co-eluting matrix peaks.
Table 2: Inter-Laboratory Precision (ISO 5725-2)

Precision is expressed as the Relative Standard Deviation for repeatability ( RSDr​ , within-lab) and reproducibility ( RSDR​ , between-lab),[3].

MethodTarget ConcentrationRepeatability ( RSDr​ )Reproducibility ( RSDR​ )ICH Q2(R2) Acceptance
HPLC-UV 50 µg/mL0.8%1.5%Pass ( ≤2.0% )
HPLC-UV 100 µg/mL0.6%1.2%Pass ( ≤2.0% )
LC-MS/MS 10 ng/mL3.2%5.8%Pass ( ≤10.0% for trace)
LC-MS/MS 50 ng/mL2.1%4.5%Pass ( ≤10.0% for trace)

Analytical Conclusion: While the LC-MS/MS method demonstrates unparalleled specificity and sensitivity (LOQ of 0.6 ng/mL), it inherently suffers from higher inter-laboratory variance ( RSDR​ up to 5.8%) due to differences in mass spectrometer calibration and matrix effects across different lab environments. Conversely, the HPLC-UV method proved highly rugged and reproducible ( RSDR​ < 1.5%), making it the definitive choice for standard bulk release testing where trace sensitivity is not required.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2. International Organization for Standardization (ISO). URL:[Link]

Sources

Validation

A Comparative Cost-Analysis of Synthetic Pathways for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Introduction 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is a valuable carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its synthesis involves the formation of a key int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclohexyl-2-(4-methylphenyl)acetic acid is a valuable carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its synthesis involves the formation of a key intermediate, p-tolylacetic acid (also known as 4-methylphenylacetic acid), followed by the introduction of a cyclohexyl group at the alpha position. This guide provides a detailed comparative analysis of three distinct synthetic pathways to this target molecule, with a primary focus on a comprehensive cost-analysis to aid researchers, scientists, and drug development professionals in selecting the most economically viable and efficient route for their specific needs.

The three primary synthetic routes for the precursor, p-tolylacetic acid, that will be evaluated are:

  • The Willgerodt-Kindler Reaction of p-methylacetophenone.

  • Grignard Synthesis from p-bromotoluene.

  • Hydrolysis of p-tolylacetonitrile .

Following the synthesis of p-tolylacetic acid, this guide will detail the subsequent alpha-alkylation step required to yield the final product, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. The economic implications of each complete pathway will be meticulously examined, considering the cost of raw materials, reagents, and overall process efficiency.

Synthetic Pathways to p-Tolylacetic Acid: A Detailed Examination

The synthesis of the crucial intermediate, p-tolylacetic acid, is the first major stage in the production of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. The choice of pathway for this intermediate will significantly impact the overall cost and complexity of the final product's synthesis.

Pathway 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a well-established method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[1] In this pathway, p-methylacetophenone is reacted with sulfur and morpholine to form a thiomorpholide intermediate, which is subsequently hydrolyzed to p-tolylacetic acid.[2]

Experimental Protocol: Willgerodt-Kindler Synthesis of p-Tolylacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of p-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (2.5 eq) is prepared.

  • Reaction: The mixture is heated to reflux (typically around 130-140 °C) for several hours (e.g., 6-8 hours).[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, a solution of sodium hydroxide (e.g., 20% aqueous solution) is added to the reaction mixture. The mixture is then heated to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.[2]

  • Work-up and Isolation: The reaction mixture is cooled and then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the crude p-tolylacetic acid. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Willgerodt_Kindler_Pathway p_methylacetophenone p-Methylacetophenone reflux1 Reflux p_methylacetophenone->reflux1 reagents1 Sulfur, Morpholine reagents1->reflux1 intermediate Thiomorpholide Intermediate reflux1->intermediate reflux2 Reflux (Hydrolysis) intermediate->reflux2 reagents2 NaOH, H₂O reagents2->reflux2 acidification Acidification (HCl) reflux2->acidification p_tolylacetic_acid p-Tolylacetic Acid acidification->p_tolylacetic_acid

Caption: Willgerodt-Kindler reaction pathway for p-tolylacetic acid synthesis.

Pathway 2: Grignard Synthesis

This classic organometallic approach involves the formation of a Grignard reagent from p-bromotoluene, which then reacts with carbon dioxide (dry ice) to yield the carboxylate salt. Subsequent acidification provides p-tolylacetic acid.[2]

Experimental Protocol: Grignard Synthesis of p-Tolylacetic Acid

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 eq) are placed. A solution of p-bromotoluene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Carbonation: The freshly prepared Grignard reagent is then slowly poured over an excess of crushed dry ice (solid CO₂). This step should be performed with vigorous stirring.

  • Hydrolysis and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. A dilute acid (e.g., 10% HCl or H₂SO₄) is carefully added to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

  • Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude p-tolylacetic acid, which can be purified by recrystallization. A typical yield for the analogous synthesis of p-toluic acid is around 55%.[2]

Grignard_Pathway p_bromotoluene p-Bromotoluene grignard_formation Grignard Reagent Formation (Anhydrous Ether/THF) p_bromotoluene->grignard_formation mg Magnesium mg->grignard_formation grignard_reagent p-Tolylmagnesium Bromide grignard_formation->grignard_reagent carbonation Carbonation grignard_reagent->carbonation co2 Dry Ice (CO₂) co2->carbonation magnesium_salt Magnesium Carboxylate Salt carbonation->magnesium_salt hydrolysis Hydrolysis magnesium_salt->hydrolysis acid Dilute Acid (HCl/H₂SO₄) acid->hydrolysis p_tolylacetic_acid p-Tolylacetic Acid hydrolysis->p_tolylacetic_acid

Caption: Grignard synthesis pathway for p-tolylacetic acid.

Pathway 3: Hydrolysis of p-Tolylacetonitrile

This pathway is a straightforward method that involves the hydrolysis of the corresponding nitrile, p-tolylacetonitrile, under either acidic or basic conditions to yield p-tolylacetic acid.[2] This method often provides high yields, reportedly in the range of 86-99%.[2]

Experimental Protocol: Hydrolysis of p-Tolylacetonitrile

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, p-tolylacetonitrile (1.0 eq) is mixed with an aqueous solution of a strong acid (e.g., a 1:1 v/v mixture of concentrated sulfuric acid and water) or a strong base (e.g., 10-20% aqueous sodium hydroxide).

  • Reaction: The mixture is heated to reflux for several hours (e.g., 3-6 hours) until the hydrolysis is complete, which can be monitored by the cessation of ammonia evolution (in the case of basic hydrolysis) or by TLC.

  • Work-up and Isolation (Acidic Hydrolysis): The reaction mixture is cooled and then poured into cold water to precipitate the p-tolylacetic acid. The solid is collected by filtration, washed with cold water, and can be purified by recrystallization.

  • Work-up and Isolation (Basic Hydrolysis): After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the p-tolylacetic acid. The product is then collected by filtration, washed with cold water, and purified by recrystallization.

Hydrolysis_Pathway p_tolylacetonitrile p-Tolylacetonitrile reflux Reflux (Hydrolysis) p_tolylacetonitrile->reflux reagents H₂SO₄/H₂O or NaOH/H₂O reagents->reflux workup Work-up (Cooling/ Acidification if basic) reflux->workup p_tolylacetic_acid p-Tolylacetic Acid workup->p_tolylacetic_acid

Caption: Hydrolysis of p-tolylacetonitrile to p-tolylacetic acid.

Synthesis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid: The Alpha-Alkylation Step

Once p-tolylacetic acid is synthesized, the final step is the introduction of the cyclohexyl group at the alpha-position to the carboxylic acid. This is typically achieved through an alpha-alkylation reaction. The process involves the deprotonation of the α-carbon using a strong, non-nucleophilic base to form an enolate, followed by the reaction of this enolate with a cyclohexyl halide.

Experimental Protocol: α-Alkylation of p-Tolylacetic Acid

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, p-tolylacetic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The solution is cooled to a low temperature (typically -78 °C to 0 °C). A strong base, such as n-butyllithium (n-BuLi) (2.1 eq) or lithium diisopropylamide (LDA) (2.1 eq), is added dropwise to the solution to generate the dianion (enolate).

  • Alkylation: A solution of a cyclohexyl halide, such as cyclohexyl bromide (1.2 eq), in anhydrous THF is then added slowly to the enolate solution at the low temperature. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Work-up and Isolation: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then acidified with a dilute strong acid (e.g., 1 M HCl). The product is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

Alkylation_Step p_tolylacetic_acid p-Tolylacetic Acid enolate_formation Enolate Formation p_tolylacetic_acid->enolate_formation base n-BuLi or LDA (in THF, -78°C to 0°C) base->enolate_formation enolate Dianion (Enolate) enolate_formation->enolate alkylation Alkylation enolate->alkylation cyclohexyl_bromide Cyclohexyl Bromide cyclohexyl_bromide->alkylation quench_acidify Quench (H₂O) & Acidify (HCl) alkylation->quench_acidify final_product 2-Cyclohexyl-2-(4-methylphenyl)acetic acid quench_acidify->final_product

Caption: Alpha-alkylation of p-tolylacetic acid to the final product.

Comparative Cost-Analysis

To provide a practical comparison, the following cost analysis is based on the synthesis of one mole of the final product, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. Prices for reagents are based on currently available catalog prices from various suppliers for research-grade chemicals and may vary. Bulk industrial pricing will be significantly lower. The analysis assumes a yield of 80% for the alpha-alkylation step.

Pathway Starting Material (1 mole) Reagents for p-Tolylacetic Acid Synthesis Reagents for α-Alkylation Estimated Total Raw Material Cost (per mole of final product) Overall Yield Process Complexity & Safety Considerations
1: Willgerodt-Kindler p-MethylacetophenoneSulfur, Morpholine, NaOH, HCln-BuLi or LDA, Cyclohexyl Bromide, THF, HClModerate~64% (assuming 80% for each step)High temperatures, odorous sulfur compounds, multi-step hydrolysis.
2: Grignard Synthesis p-BromotolueneMagnesium, Dry Ice, Diethyl Ether/THF, HCln-BuLi or LDA, Cyclohexyl Bromide, THF, HClHigh~44% (assuming 55% for Grignard and 80% for alkylation)Requires strictly anhydrous conditions, handling of reactive Grignard reagent and strong bases.
3: Hydrolysis of Nitrile p-TolylacetonitrileH₂SO₄ or NaOH, HCln-BuLi or LDA, Cyclohexyl Bromide, THF, HClLow to Moderate~72-79% (assuming 90-99% for hydrolysis and 80% for alkylation)Use of corrosive strong acids or bases, high-yielding but requires handling of a nitrile.

Detailed Cost Breakdown (Illustrative Example)

To illustrate the cost-analysis process, let's consider a hypothetical calculation for the "Hydrolysis of Nitrile" pathway, which appears to be the most promising in terms of yield.

  • p-Tolylacetonitrile (1.1 mole, assuming 90% yield for the next step): Price can vary, for example, ~$50/100g.

  • Sulfuric Acid (concentrated): Commodity chemical, relatively low cost in bulk.

  • Sodium Hydroxide: Commodity chemical, relatively low cost in bulk.

  • n-Butyllithium (2.1 mole): A significant cost driver. A 2.5 M solution in hexanes can cost around $100/100mL.

  • Cyclohexyl Bromide (1.2 mole): For example, ~$50/250mL.

  • Anhydrous THF: Solvent costs can be considerable, especially for larger scales.

Based on these rough estimates, the cost for the "Hydrolysis of Nitrile" pathway would be largely influenced by the price of n-butyllithium and p-tolylacetonitrile. In contrast, the Grignard pathway's cost would be heavily impacted by the price of p-bromotoluene and the strong base for alkylation. The Willgerodt-Kindler route's cost would depend on the prices of p-methylacetophenone and morpholine.

Discussion and Conclusion

The Willgerodt-Kindler reaction offers a viable alternative, particularly if p-methylacetophenone is a more readily available or cheaper starting material than p-tolylacetonitrile. However, the reaction conditions are harsher, and the handling of sulfur compounds may require additional safety precautions.

The Grignard synthesis route, while a fundamental and powerful method in organic chemistry, appears to be the least economically favorable in this specific case due to its lower reported yield for the formation of p-tolylacetic acid. The requirement for strictly anhydrous conditions also adds to the operational complexity.

For industrial-scale production, a more detailed process optimization and a thorough analysis of bulk chemical pricing would be necessary. However, for researchers and professionals in a drug development setting, the insights provided in this guide offer a solid foundation for making an informed decision on the most suitable synthetic strategy for obtaining 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

References

  • DudaDiesel. Ground Sulfur Powder, 50 lb Bag. [Link]

  • IndiaMART. Para Bromo Toluene. [Link]

  • IMARC Group. Sulfuric Acid Price Trend, Index, Chart And Forecast 2026. [Link]

  • BusinessAnalytiq. Sodium hydroxide price index. [Link]

  • Wikipedia. Willgerodt rearrangement. [Link]

  • Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. [Link]

Sources

Validation

Assessing the Purity of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid by DSC: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Absolute Purity Determination, Thermodynamic Analysis, Methodological Causality Introduction: The Absolute Purity Imp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Absolute Purity Determination, Thermodynamic Analysis, Methodological Causality

Introduction: The Absolute Purity Imperative

In the early stages of drug discovery and chemical synthesis, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid (CAS No. 51535-47-8) serves as a critical screening compound and structural intermediate[1]. When advancing such molecules through the development pipeline, relying solely on chromatographic area percent for purity is a dangerous analytical pitfall. Area percent is often erroneously conflated with weight or mole percent, leading to skewed stoichiometric calculations and compromised biological assays.

To establish the true integrity of a crystalline solid, we must employ orthogonal, absolute methods. Differential Scanning Calorimetry (DSC) offers a thermodynamic approach to purity assessment, exploiting the physical reality of melting point depression. This guide objectively compares DSC against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating experimental protocol for the thermal analysis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

The Physics of Purity: Why DSC?

DSC does not rely on the separation of impurities or their specific detection responses (e.g., UV absorbance). Instead, it measures the bulk thermodynamic response of the crystal lattice during melting[2][3].

The methodology is governed by the Van 't Hoff equation , which dictates that the presence of an impurity will broaden the melting endotherm and depress the melting point of the pure substance[4][5].

Where:

  • = Sample temperature at a given fraction melted (K)

  • = Melting temperature of the 100% pure theoretical substance (K)

  • = Gas constant (8.314 J/mol·K)

  • = Mole fraction of the impurity

  • = Heat of fusion of the pure material (J/mol)

  • = Fraction of the sample melted at

By integrating partial areas of the melting peak to find and plotting against , the slope yields the impurity mole fraction ( ) directly. This makes DSC an absolute primary method [6].

Comparative Analysis: DSC vs. HPLC vs. qNMR

To objectively select the right tool for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, we must understand the mechanistic limitations of each platform.

HPLC (High-Performance Liquid Chromatography)

HPLC is the industry workhorse for relative purity and impurity profiling. However, it requires that all impurities elute and possess a chromophore. Without synthesizing specific reference standards for every impurity to calculate relative response factors (RRFs), HPLC only provides an area percent, not a true mass or mole percent[7][8].

qNMR (Quantitative NMR)

qNMR is an absolute method that determines weight percent purity by comparing the integration of the analyte's protons against a highly pure internal calibrant (e.g., maleic acid)[9][10]. While powerful and non-destructive, qNMR for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid requires careful solvent selection (e.g., DMSO- ) to prevent signal overlap between the internal standard, the cyclohexyl multiplet, and the methylphenyl aromatic signals[11][12].

DSC (Differential Scanning Calorimetry)

DSC determines absolute mole percent purity without requiring any reference standards of the analyte or its impurities[13]. It captures all impurities (including water and residual solvents) provided they form a eutectic system with the host molecule[14][15].

Table 1: Performance Comparison for Purity Assessment
ParameterDSC (Thermal)HPLC (Chromatographic)qNMR (Spectroscopic)
Purity Output Absolute (Mole %)Relative (Area %)Absolute (Weight %)
Reference Standard Not RequiredRequired (for true quantitation)Required (Internal Calibrant)
Detection Scope Universal (Eutectic impurities)Limited to UV-active compoundsUniversal (Proton-bearing)
Sample Destruction Yes (Melted)Yes (Dissolved/Eluted)No (Can be recovered)
Primary Limitation Fails if solid solutions form; Requires >98.5% purityMisses non-chromophoric impurities; Co-elutionSignal overlap; Requires high-field magnet

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is designed in strict accordance with ASTM E928 [2] and USP <891> [16][17]. Every step is engineered to eliminate thermal lag and baseline artifacts.

Step-by-Step Methodology

1. Sample Preparation & Encapsulation

  • Action: Weigh exactly 1.0 to 3.0 mg of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid using a microbalance.

  • Causality: Large sample masses create internal thermal gradients, causing the sample temperature to lag behind the sensor temperature. A small mass ensures uniform heat distribution, yielding the sharp endotherms required for accurate partial area integration[4][13].

  • Action: Seal the sample in a hermetic aluminum pan.

  • Causality: Hermetic sealing prevents the sublimation or evaporation of volatile impurities during heating, which would alter the mass and invalidate the calculation.

2. Instrument Calibration

  • Action: Calibrate the DSC using an Indium standard (Melting point: 156.6 °C) at the exact heating rate planned for the assay.

  • Causality: Thermal resistance ( ) between the sensor and the pan must be accounted for to correct the leading edge of the melting peak.

3. Thermal Program (DSC Run)

  • Action: Equilibrate the cell at 30 °C below the expected melting point of the compound.

  • Action: Heat the sample at a slow rate of 0.5 K/min to 1.0 K/min under a dry Nitrogen purge (50 mL/min).

  • Causality: The Van 't Hoff equation assumes thermodynamic equilibrium. Fast heating rates (e.g., 10 K/min) push the system out of equilibrium, artificially broadening the peak and leading to an overestimation of impurities[18]. Nitrogen prevents oxidative degradation of the methylphenyl ring at elevated temperatures.

4. Data Processing & The Correction Factor ( )

  • Action: Integrate the melting endotherm to determine total heat of fusion ( ). Divide the peak into 10-20 partial areas to calculate at various temperatures ( ).

  • Action: Plot vs. .

  • Causality (The Pre-Melting Phenomenon): Because highly impure regions melt at temperatures too low to be detected above the instrument baseline, the initial plot will curve downwards. The software applies a correction factor ( )—adding a small theoretical area to both the total and partial areas—until the plot linearizes[6][15].

Workflow Visualization

The following diagram illustrates the self-validating logic loop of the DSC purity method. The protocol dictates that if the correction factor exceeds 20% of the total area, or if the calculated purity is below 98.5%, the assumptions of the Van 't Hoff equation break down, and the data must be rejected[15][19].

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Data Processing & Van 't Hoff Analysis cluster_2 Phase 3: Self-Validation Loop N1 Sample Prep: 1-3 mg 2-Cyclohexyl-2- (4-methylphenyl)acetic acid N2 Encapsulation: Hermetic Al Pans N1->N2 N3 DSC Run: Heating Rate 0.5 K/min N2->N3 N4 Thermogram Acquisition (Melting Endotherm) N3->N4 N5 Partial Area Integration (Fraction Melted, F) N4->N5 N6 Van 't Hoff Plot (Ts vs. 1/F) N5->N6 N7 Linearization & Correction Factor (c) N6->N7 N8 Validation Check: c < 20% & Purity > 98.5%? N7->N8 N9 Absolute Purity (mol%) & Ideal Melting Point N8->N9 Yes N10 Reject & Recalibrate (Baseline/Mass Error) N8->N10 No N10->N1 Adjust Parameters

Figure 1: Logical workflow and self-validation loop for DSC purity determination.

Conclusion

For the rigorous characterization of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, DSC provides an unparalleled, absolute measurement of mole percent purity without the need for synthesized impurity standards. While HPLC remains necessary for identifying specific degradation pathways, and qNMR excels in solution-state absolute quantitation, DSC stands as the definitive thermodynamic gatekeeper for crystalline integrity. By strictly adhering to the low-mass, low-heating-rate parameters outlined in ASTM E928, analytical scientists can ensure their purity assignments are both highly accurate and theoretically sound.

References

  • Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard Infinita Lab [Link]

  • Investigating the Purity of Substances by Means of DSC NETZSCH Analyzing & Testing[Link]

  • General Chapters: <891> THERMAL ANALYSIS United States Pharmacopeia (USP)[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Journal of Medicinal Chemistry (via PMC)[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Cyclohexyl-2-(4-methylphenyl)acetic Acid: A Guide for Laboratory Professionals

In the fast-paced environment of research and development, the safe management and disposal of chemical waste are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This g...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of research and development, the safe management and disposal of chemical waste are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, a compound that, while not extensively characterized in publicly available safety literature, requires a cautious and informed approach to its handling as waste.

Step 1: Waste Characterization and Classification

The foundation of proper chemical disposal lies in its correct classification. The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste based on listed wastes (F, K, P, and U lists) and characteristic wastes[6][7][8][9]. Since 2-Cyclohexyl-2-(4-methylphenyl)acetic acid is not a commonly listed waste, its classification will likely depend on its characteristics:

  • Ignitability: The ability to create fire under certain conditions[10]. While this compound is not expected to be highly flammable, this should be confirmed.

  • Corrosivity: As a carboxylic acid, it may have a pH of 2.0 or lower, or 12.5 or higher, qualifying it as corrosive[10][11].

  • Reactivity: The potential to be unstable and cause explosions or release toxic fumes when mixed with other substances[10]. Carboxylic acids can react exothermically with bases and are incompatible with oxidizing agents.

  • Toxicity: The ability to be harmful or fatal if ingested or absorbed[8]. The specific toxicity of this compound is not well-documented, so it should be handled with care.

Given these potential characteristics, 2-Cyclohexyl-2-(4-methylphenyl)acetic acid waste should be treated as hazardous waste .

Step 2: Segregation at the Point of Generation

Proper segregation of chemical waste is crucial to prevent dangerous reactions[6][12].

  • Do Not Mix: Never mix 2-Cyclohexyl-2-(4-methylphenyl)acetic acid waste with other waste streams, especially:

    • Bases: Such as sodium hydroxide or potassium hydroxide, which can cause a violent exothermic reaction.

    • Oxidizing Agents: Such as perchlorates, peroxides, or nitrates, which can lead to fire or explosion[1].

    • Reactive Metals: Carboxylic acids can react with many metals to produce flammable hydrogen gas[1].

  • Dedicated Waste Container: Designate a specific, compatible waste container for this compound.

Step 3: Container Selection and Labeling

The choice of container and its labeling are critical for safe storage and transport.

Container Requirements:
  • Compatibility: Use a container made of a material that will not react with or be degraded by the acidic waste. High-density polyethylene (HDPE) is a suitable choice for many acidic wastes. Avoid using metal containers[11].

  • Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, screw-on cap[11][13].

  • Size: The container should be appropriately sized for the amount of waste being generated to avoid prolonged storage of small quantities.

Labeling:

Properly labeling hazardous waste is a regulatory requirement and a key safety feature[11][12]. The label must include:

  • The words "Hazardous Waste" [11].

  • Chemical Name: "2-Cyclohexyl-2-(4-methylphenyl)acetic acid". Avoid abbreviations or chemical formulas.

  • Hazardous Characteristics: Indicate the potential hazards (e.g., "Corrosive," "Irritant").

  • Your Name, Laboratory, and Contact Information.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation[11][14].

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA[13].

  • Container Management:

    • Keep waste containers securely capped at all times, except when adding waste[11].

    • Inspect the SAA weekly for any signs of leaks or container deterioration[11].

  • Time Limits: Once a container is full, it must be moved to the central hazardous waste storage area within three days[11]. Partially filled containers can remain in the SAA for up to one year[11].

Step 5: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of in compliance with all regulations.

  • Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.

  • Waste Collection Request: Submit a waste collection request form to your EHS office once your waste container is full or ready for disposal[13].

  • Professional Disposal: Your institution will have a contract with a licensed hazardous waste disposal company that is equipped to handle and dispose of chemical waste in an environmentally sound manner. Never dispose of chemical waste down the drain or in the regular trash[6][12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

A Waste Generation: 2-Cyclohexyl-2-(4-methylphenyl)acetic acid B Characterize as Hazardous Waste (Precautionary) A->B C Segregate from Incompatible Chemicals (Bases, Oxidizers) B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container with: 'Hazardous Waste', Chemical Name, Date, Hazards, Contact Info D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full or Ready for Disposal? F->G H Submit Waste Pickup Request to EHS G->H Yes J Continue Safe Storage in SAA G->J No I EHS Arranges for Licensed Disposal H->I J->G

Caption: Decision workflow for the disposal of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Daniels Health. (2025, May 21).
  • Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Vanderbilt University Medical Center. (n.d.).
  • Labor Security System. (n.d.).
  • How Hazardous Waste Is Classified: A Guide to Types and Risks. (2025, December 21).
  • Environmental Hazards Services. (2020, June 8). The 4 Types of Hazardous Waste.
  • Classification of Wastes and Their Disposal. (n.d.).
  • Department of Toxic Substances Control - CA.gov. (2025, October 15). Defining Hazardous Waste.
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet - (4-Methylphenoxy)acetic acid.
  • CDH Fine Chemical. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetic Acid.
  • ITW Reagents. (2025, July 3).
  • Fisher Scientific. (n.d.). Safety Data Sheet - (2-Methylphenoxy)acetic acid.
  • Merck. (n.d.).
  • Spectrum Chemical. (2024, February 21).
  • ThermoFisher Scientific. (2025, September 5). Safety Data Sheet - (3-Methylphenoxy)acetic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Fluoro-2-methylphenylacetic acid.
  • TCI Chemicals. (2025, April 30).
  • Fisher Scientific. (n.d.).
  • Chemical Waste Management Guide. (n.d.).
  • Farnell. (2023, October 2). Safety Data Sheet - Polyurethane Resin UR5048, Part A.

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Handling

A Comprehensive Guide to the Safe Handling of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. As a Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation.

  • Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation.

Given its chemical structure as a carboxylic acid and its physical form as a powder, it is prudent to treat this compound as corrosive and to be mindful of the potential for aerosolization of the powder.[4]

Occupational Exposure Limits (OELs)

No specific OEL has been established for 2-Cyclohexyl-2-(4-methylphenyl)acetic acid. For data-poor substances like this, a hazard banding approach is recommended.[5] Given its irritant properties, it would likely fall into a hazard band requiring engineering controls to minimize exposure. As a conservative reference, the OEL for acetic acid is 10 ppm as an 8-hour time-weighted average (TWA) and 15 ppm as a short-term exposure limit (STEL).[6][7][8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks.

Primary Engineering Controls: The Fume Hood

All work with 2-Cyclohexyl-2-(4-methylphenyl)acetic acid, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[10]

Essential Personal Protective Equipment

The following table outlines the minimum PPE requirements. For tasks with a higher risk of splashes or spills, such as transferring larger quantities, additional PPE is recommended.[11]

Body Part Minimum Requirement High-Risk Tasks
Eyes Chemical splash gogglesFace shield worn over chemical splash goggles
Hands Nitrile or Neoprene glovesThicker, chemical-resistant gloves (e.g., Butyl rubber)
Body Laboratory coatChemical-resistant apron over a laboratory coat
Feet Closed-toe shoesN/A

Glove Selection Rationale:

Nitrile and neoprene gloves offer good resistance to a range of organic acids.[2][4][11][12][13] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[7][11][14][15] It is critical to inspect gloves before each use and to practice proper removal techniques to avoid skin contact with a contaminated glove surface.

Safe Handling and Operational Plan

A systematic workflow is crucial to minimize exposure and prevent accidents.

Preparation and Weighing
  • Designate a specific area within the fume hood for handling this compound.

  • Before starting, ensure that an emergency spill kit is readily accessible.

  • When weighing the solid, use a micro-spatula to minimize dust generation.

  • If possible, weigh the compound directly into the reaction vessel.

Solution Preparation
  • When preparing solutions, always add the solid acid to the solvent slowly.

  • Be aware of potential exothermic reactions when dissolving in certain solvents.

Emergency Procedures

Immediate and appropriate action in the event of an exposure is critical.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][14]

  • Remove any contaminated clothing while continuing to flush.[14]

  • Seek medical attention if irritation persists.[16]

Eye Contact
  • Immediately flush the eyes with water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[1][14][17]

  • Remove contact lenses if present and easy to do so.[1][17]

  • Seek immediate medical attention from an ophthalmologist.[17]

Inhalation
  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan

Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental responsibility.

Waste Segregation

2-Cyclohexyl-2-(4-methylphenyl)acetic acid is a non-halogenated organic acid. It must be disposed of in a designated waste container for this category.[12][18]

Do NOT mix with:

  • Halogenated solvents

  • Bases

  • Oxidizing agents

  • Aqueous waste (unless the solution is neutralized and regulations permit)[16]

Container and Labeling
  • Use a clearly labeled, compatible waste container (e.g., high-density polyethylene).

  • The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Irritant).[17]

Disposal Procedure
  • Collect all waste containing this compound in the designated container.

  • Keep the waste container closed when not in use.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Follow your institution's specific procedures for hazardous waste pickup.

Visual Workflow and Decision Making

To aid in the understanding of the safety protocols, the following diagrams illustrate key decision-making processes.

PPE Selection Workflow

PPE_Selection PPE Selection for Handling 2-Cyclohexyl-2-(4-methylphenyl)acetic acid start Start: Handling the Compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood weighing Weighing Solid? fume_hood->weighing solution Handling Solution? fume_hood->solution goggles Chemical Splash Goggles weighing->goggles Yes face_shield Add Face Shield weighing->face_shield High Splash Risk solution->goggles Yes solution->face_shield High Splash Risk gloves Nitrile or Neoprene Gloves goggles->gloves lab_coat Lab Coat gloves->lab_coat end Proceed with Caution lab_coat->end apron Add Chemical Apron face_shield->apron apron->end

Caption: Decision tree for selecting appropriate PPE.

Waste Disposal Pathway

Waste_Disposal Waste Disposal Pathway start Waste Generated is_solid Is it the solid compound? start->is_solid is_solution Is it in solution? start->is_solution solid_waste Collect in Solid Non-Halogenated Organic Acid Waste is_solid->solid_waste Yes solution_type What is the solvent? is_solution->solution_type Yes label_container Label Container Correctly solid_waste->label_container non_halogenated Non-Halogenated Organic Solvent solution_type->non_halogenated aqueous Aqueous Solution solution_type->aqueous non_hal_waste Collect in Liquid Non-Halogenated Organic Acid Waste non_halogenated->non_hal_waste neutralize Neutralize to pH 6-8 (if permitted) aqueous->neutralize non_hal_waste->label_container aqueous_waste Dispose in Aqueous Waste Container neutralize->aqueous_waste aqueous_waste->label_container storage Store in Satellite Accumulation Area label_container->storage pickup Arrange for Hazardous Waste Pickup storage->pickup

Caption: Segregation and disposal of waste.

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